Diethyl D-(-)-tartrate
Description
Propriétés
IUPAC Name |
diethyl (2S,3S)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVZVORKRDODB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058689, DTXSID801021118 | |
| Record name | (-)-Diethyl-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Diethyl tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57968-71-5, 13811-71-7 | |
| Record name | rel-1,4-Diethyl (2R,3R)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57968-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Diethyl tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (S-(R*,R*))-tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Diethyl-D-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Diethyl tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl [S-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Diethyl D-(-)-tartrate, a versatile chiral compound. The information is presented to support research, development, and quality control activities involving this important chemical intermediate.
Core Physical and Chemical Properties
This compound is the diethyl ester of D-(-)-tartaric acid. It is a colorless to light yellow, clear, and thick oily liquid at room temperature.[1][2][3] Its chiral nature makes it a critical building block in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries for the creation of enantiomerically pure products.[1]
| Property | Value | References |
| Synonyms | D-(-)-Tartaric acid diethyl ester, (-)-Diethyl D-tartrate | [1][4] |
| Molecular Formula | C₈H₁₄O₆ | [1][4] |
| Molecular Weight | 206.19 g/mol | [1][4] |
| CAS Number | 13811-71-7 | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Melting Point | 17 °C | [1][5] |
| Boiling Point | 280 °C (at 760 mmHg) 130 °C (at 8 mmHg) 162 °C (at 19 mmHg) | [1][4][5] |
| Density | 1.205 g/mL at 20 °C 1.19-1.21 g/cm³ | [1][4] |
| Refractive Index (n20/D) | 1.446 | [4] |
| Specific Rotation [α]20/D | -7.5° to -8.1° (neat) | |
| Flash Point | 93 °C (closed cup) | |
| Solubility | Slightly soluble to insoluble in water; miscible in oil and alcohol.[6] | [6] |
Experimental Protocols
The following sections detail the methodologies for determining key physical properties of this compound.
1. Determination of Melting Point
The melting point is a critical indicator of purity for a solid compound. For this compound, which has a melting point of 17°C, this determination would need to be conducted under cooled conditions.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A pure substance will have a sharp melting point range (typically 0.5-1°C), while impurities will broaden and depress the melting point.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar) with cooling capabilities
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is solidified by cooling it below its melting point. The solidified sample should be a dry, fine powder. If necessary, grind the solid gently in a mortar and pestle.[8]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.[10]
-
Initial Heating: Rapidly heat the sample to a temperature approximately 10-15°C below the expected melting point of 17°C.
-
Fine Heating: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[7]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[9]
-
Repeat: For accuracy, repeat the determination with a fresh sample, allowing the apparatus to cool sufficiently between measurements.[7]
2. Determination of Solubility
This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and pH of the solution.
Apparatus:
-
Test tubes and rack
-
Graduated cylinders or pipettes
-
Spatula or dropper
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, diethyl ether, acetone)
Procedure:
-
Solvent Measurement: In a clean, dry test tube, place a defined volume (e.g., 1 mL) of the desired solvent.[11]
-
Solute Addition: Add a small, measured amount of this compound (e.g., 0.1 g or 0.1 mL) to the solvent.[11]
-
Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[11]
-
Observation: Observe the solution. If the this compound has completely dissolved, it is soluble under these conditions. If solid particles or an immiscible liquid layer remains, it is considered insoluble or partially soluble.
-
Incremental Addition: If the substance dissolves, continue to add small, measured increments of the solute, mixing thoroughly after each addition, until the solution becomes saturated (i.e., no more solute will dissolve). Record the total amount of solute that dissolved in the given volume of solvent.
-
Categorization: Based on the observations, categorize the solubility as:
-
Very Soluble: Dissolves quickly and in large amounts.
-
Soluble: Dissolves completely.
-
Slightly Soluble: Only a small portion dissolves.
-
Insoluble: No apparent dissolution.
-
Visual Representations of Experimental Workflows
Caption: Workflow for Melting Point Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl D Tartrate - C8h14o6, Colorless To Light Yellow Liquid | Quality Assured Chemical Formulation Meeting Industry Standards at Best Price in Hyderabad | Emmennar Bio-tech Pvt. Ltd. [tradeindia.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. D-(-)-酒石酸二乙酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 6. Diethyl tartrate | C8H14O6 | CID 6993580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl D-(-)-tartrate is a widely utilized chiral building block in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries. Its rigid C2-symmetric backbone and readily available stereoisomers make it an invaluable tool for the synthesis of enantiomerically pure complex molecules. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are also presented, along with a visualization of its stereoisomeric relationship to other diethyl tartrate isomers.
Chemical Structure and Nomenclature
This compound is the diester of D-(-)-tartaric acid and ethanol. Its chemical structure is characterized by a four-carbon backbone with hydroxyl groups at the C2 and C3 positions and carboxyl groups at the C1 and C4 positions, which are esterified with ethyl groups.
-
IUPAC Name: Diethyl (2S,3S)-2,3-dihydroxybutanedioate
-
Synonyms: D-(-)-Tartaric acid diethyl ester, (-)-Diethyl D-tartrate
-
CAS Number: 13811-71-7[1]
-
Molecular Formula: C₈H₁₄O₆[1]
-
Molecular Weight: 206.19 g/mol [1]
Stereochemistry
The stereochemistry of this compound is of paramount importance to its application in asymmetric synthesis. The molecule possesses two stereogenic centers at the C2 and C3 positions.
Cahn-Ingold-Prelog (CIP) Convention
The absolute configuration of the stereocenters in this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For both C2 and C3:
-
-OH (hydroxyl group): Highest priority (highest atomic number of the atom directly attached).
-
-COOEt (ethoxycarbonyl group): Second highest priority.
-
-CH(OH)COOEt (the other chiral carbon): Third highest priority.
-
-H (hydrogen atom): Lowest priority.
Following the CIP rules, the absolute configuration for this compound is (2S, 3S) . The "D" in its name refers to its relationship to D-glyceraldehyde, and the "(-)" indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).
Stereoisomers of Diethyl Tartrate
Diethyl tartrate exists in three stereoisomeric forms:
-
This compound ((2S,3S)-diethyl 2,3-dihydroxybutanedioate): The enantiomer of diethyl L-(+)-tartrate.
-
Diethyl L-(+)-tartrate ((2R,3R)-diethyl 2,3-dihydroxybutanedioate): The naturally occurring enantiomer.
-
meso-Diethyl tartrate ((2R,3S)-diethyl 2,3-dihydroxybutanedioate): An achiral diastereomer with a plane of symmetry.
The (2S,3S) and (2R,3R) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. The meso form is a diastereomer of both the D-(-) and L-(+) forms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless or light yellow transparent liquid | [1] |
| Melting Point | 17 °C | [1] |
| Boiling Point | 280 °C (at 760 mmHg) | [1] |
| 162 °C (at 19 mmHg) | ||
| Density | 1.19-1.21 g/cm³ at 20 °C | [1] |
| Specific Rotation [α]D²⁰ | -25 to -27º (c=1 in H₂O) | [1] |
| Refractive Index (n_D²⁰) | ~1.446 | |
| Solubility | Slightly soluble to insoluble in water; miscible in oil and alcohol. | [2] |
Experimental Protocols
The most common method for the preparation of this compound is the Fischer esterification of D-(-)-tartaric acid with ethanol in the presence of an acid catalyst.
Synthesis of this compound via Fischer Esterification
Materials:
-
D-(-)-Tartaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other acid catalyst such as hydrochloric acid or an acidic ion-exchange resin)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of D-(-)-tartaric acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq) is prepared.
-
Catalyst Addition: While stirring, a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is slowly added to the reaction mixture. The addition should be done carefully as the reaction is exothermic.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in an organic solvent such as dichloromethane or diethyl ether.
-
The organic solution is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation to obtain the pure product.
-
Visualizations
Logical Relationship of Diethyl Tartrate Stereoisomers
The following diagram illustrates the stereochemical relationships between the different isomers of diethyl tartrate.
Caption: Stereoisomers of Diethyl Tartrate.
Applications in Drug Development
This compound is a cornerstone in the synthesis of numerous chiral pharmaceuticals. It serves as a chiral auxiliary, a starting material for chiral ligands in asymmetric catalysis, and a building block for complex natural product synthesis. Its utility is exemplified in the Sharpless asymmetric epoxidation, where it is a crucial component of the chiral catalyst system.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and properties of this compound. Its well-defined stereochemistry and accessibility make it an indispensable tool for chemists in research and industry. The provided experimental protocol offers a reliable method for its preparation, enabling its use in the development of novel, enantiomerically pure molecules.
References
An In-depth Technical Guide to the Synthesis and Preparation of Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl D-(-)-tartrate (CAS: 13811-71-7) is a highly valuable and versatile chiral building block in modern organic synthesis.[1][2] Derived from the naturally occurring D-(-)-tartaric acid, its inherent chirality is leveraged to introduce specific stereocenters into complex molecules with high precision.[1] This capability is critical in the pharmaceutical industry, where the therapeutic efficacy of a drug is often dependent on a single enantiomer, while the other may be inactive or cause adverse effects.[1]
The primary applications of this compound lie in its role as a precursor for sophisticated chiral intermediates and as a chiral ligand or auxiliary in asymmetric catalysis.[1][3] Notably, it is a key component in the Sharpless epoxidation, a Nobel Prize-winning reaction that allows for the highly enantioselective synthesis of epoxides.[4] Its utility extends to the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents and antibiotics, making it an indispensable tool in drug discovery and development.[2][3] This guide provides a comprehensive overview of its synthesis, focusing on the prevalent Fischer esterification method, detailed experimental protocols, and key process data.
Physicochemical Properties and Specifications
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.
| Property | Value | References |
| CAS Number | 13811-71-7 | [2][4][5] |
| Molecular Formula | C₈H₁₄O₆ | [2][4][5] |
| Molecular Weight | 206.19 g/mol | [2][4][5] |
| Appearance | Colorless or light yellow transparent liquid | [2][4] |
| Melting Point | 17 °C | [2][4][5] |
| Boiling Point | 280 °C (atm); 162 °C (19 mmHg) | [4][5] |
| Density | 1.205 g/mL at 20 °C | [5] |
| Optical Rotation [α]D²⁰ | -25 to -27º (c=1 in H₂O) | [2] |
| Refractive Index n²⁰/D | 1.446 | [5] |
| Purity | ≥ 99% (GC, Chiral Purity) | [2][5] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and fixed oils. | [6] |
Synthesis via Fischer Esterification
The most common and industrially scalable method for preparing this compound is the Fischer esterification of D-(-)-tartaric acid with ethanol.[7] This is an acid-catalyzed equilibrium reaction where the continuous removal of water, a byproduct, is crucial to drive the reaction to completion and achieve high yields.[7][8][9]
Reaction Mechanism
The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps.[7][9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[7] The alcohol then acts as a nucleophile, attacking the carbonyl carbon.[7] Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[9]
Comparison of Catalytic Systems
Various acid catalysts can be employed for the esterification. The choice of catalyst, solvent, and reaction conditions can influence the reaction time and overall yield.
| Catalyst | Solvent | Key Conditions | Typical Yield | References |
| Sulfuric Acid (H₂SO₄) | Excess Ethanol | Reflux (approx. 10 hours) | ~90% | [10] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene / Benzene | Reflux with Dean-Stark trap to remove water | 96% | [11][12] |
| Boric Acid | Carbon Tetrachloride | Reflux, oil bath heating | High quality product | [13] |
| Dry HCl Gas | Excess Ethanol | Saturate at low temp, let stand for 24h+ | Good |
Detailed Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound using common laboratory procedures.
Protocol 1: Sulfuric Acid Catalysis in Excess Ethanol
This protocol is adapted from a standard procedure for Fischer esterification.[10]
Materials:
-
D-(-)-tartaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve D-(-)-tartaric acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-15 equivalents).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 10 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Neutralization: Cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.[12]
-
Drying and Filtration: Dry the organic phase over anhydrous Na₂SO₄, then filter to remove the drying agent.[12]
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. For high purity, perform vacuum distillation (e.g., 162 °C at 19 mmHg) to yield this compound as a colorless oil.[14]
Protocol 2: p-TsOH Catalysis with Azeotropic Water Removal
This method utilizes a Dean-Stark apparatus to efficiently remove water and drive the reaction to completion.[12]
Materials:
-
D-(-)-tartaric acid
-
Ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene or Benzene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add D-(-)-tartaric acid (1 equivalent), ethanol (2.5 equivalents), p-toluenesulfonic acid monohydrate (0.05 equivalents), and toluene.[12] Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Azeotropic Reflux: Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (can take over 20 hours).[12]
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature and dilute with ethyl acetate.[12]
-
Work-up: Wash the organic phase twice with water, followed by a wash with saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[12]
-
Purification: The resulting crude product can be purified by vacuum distillation as described in Protocol 1 to yield the final product.
Experimental Workflow and Logic
The overall process for the synthesis and purification can be visualized as a logical workflow, ensuring all critical steps from starting materials to the final, characterized product are accounted for.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 5. (−)-D-酒石酸ジエチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fao.org [fao.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Diethyl D-(-)-tartrate: Properties, Synthesis, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl D-(-)-tartrate, a pivotal chiral building block in modern organic synthesis. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and application, and illustrates key chemical transformations.
Core Properties of this compound
This compound, also known as D-(-)-Tartaric acid diethyl ester, is a colorless to light yellow transparent liquid. Its fundamental properties are summarized below for easy reference.
| Property | Value | Citations |
| CAS Number | 13811-71-7 | [1][2][3][4] |
| Molecular Formula | C₈H₁₄O₆ | [1][4] |
| Molecular Weight | 206.19 g/mol | [1][2][3] |
| Appearance | Colorless or light yellow transparent liquid | [1] |
| Melting Point | 17 °C | [1][5] |
| Boiling Point | 280 °C | [1][3] |
| Density | 1.19-1.21 g/cm³ | [1] |
| Optical Rotation | [α]D20 = -25 to -27º (c=1 in H₂O) | [1] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification of D-(-)-tartaric acid with ethanol. A common and environmentally friendly method utilizes boric acid as a catalyst.
Experimental Protocol: Boric Acid Catalyzed Esterification
This protocol describes a method for synthesizing this compound using boric acid as a catalyst, which can be recycled along with the solvent.[6]
Materials:
-
D-(-)-tartaric acid
-
Anhydrous ethanol
-
Boric acid (catalyst)
-
Carbon tetrachloride (solvent)
Procedure:
-
A mixture of D-(-)-tartaric acid and anhydrous ethanol is prepared. The molar ratio will depend on the desired scale of the reaction.
-
Carbon tetrachloride is added as a solvent, followed by the addition of boric acid as the catalyst.
-
The mixture is heated in an oil bath to a controlled temperature to initiate a reflux reaction.
-
The reaction is allowed to proceed for a specified time under reflux.
-
Upon completion, the mixture undergoes a series of purification steps including washing, drying, and vacuum distillation to yield the final product, this compound.[6]
Caption: Synthesis workflow for this compound.
Application in Asymmetric Synthesis: The Sharpless Epoxidation
A cornerstone application of this compound is in the Sharpless asymmetric epoxidation, a highly enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[2][3] This reaction is renowned for its reliability and predictability in establishing stereocenters.
The reaction employs a catalyst formed from titanium tetra(isopropoxide) and diethyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidizing agent.[2][4] The chirality of the resulting epoxyalcohol is dependent on the enantiomer of diethyl tartrate used. For the synthesis of a specific enantiomer, this compound directs the epoxidation to one face of the alkene.
Experimental Protocol: Sharpless Asymmetric Epoxidation
The following is a general protocol for the Sharpless asymmetric epoxidation.
Materials:
-
Allylic alcohol (substrate)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
This compound
-
tert-Butyl hydroperoxide (TBHP) in toluene
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
3Å molecular sieves
Procedure:
-
A reaction flask is charged with anhydrous dichloromethane and 3Å molecular sieves under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to a low temperature, typically between -20°C and -70°C.
-
Titanium(IV) isopropoxide is added to the cooled solvent, followed by the addition of this compound.
-
The allylic alcohol substrate is then introduced into the reaction mixture.
-
Anhydrous tert-butyl hydroperoxide in toluene, pre-cooled to -20°C, is added to the flask.
-
The reaction is stirred at the low temperature and monitored for completion (e.g., by thin-layer chromatography).
-
Upon completion, the reaction is quenched, and the product is worked up. This often involves saponification to remove the diethyl tartrate.
Caption: Workflow of the Sharpless Asymmetric Epoxidation.
Broader Applications and Significance
Beyond the Sharpless epoxidation, this compound serves as a versatile chiral building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[7] Its ability to act as a chiral auxiliary is invaluable for producing enantiomerically pure biologically active molecules, including anti-inflammatory agents and antibiotics.[7] The inherent chirality derived from D-tartaric acid allows for the precise introduction of specific stereocenters into target molecules, which is critical in drug development where often only a single enantiomer exhibits the desired therapeutic effect.[8] Furthermore, it is utilized as a ligand in various asymmetric catalysis reactions, enhancing selectivity and yield in the production of fine chemicals and active pharmaceutical ingredients.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. (+)-Diethyl-L-tartrate | 87-91-2 | FD16060 | Biosynth [biosynth.com]
- 6. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
A Technical Guide to Diethyl D-(-)-tartrate: Commercial Availability, Suppliers, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Diethyl D-(-)-tartrate, a critical chiral building block in modern organic synthesis. This document details its commercial availability, key suppliers, technical specifications, and a representative experimental protocol for its application in the renowned Sharpless asymmetric epoxidation.
Introduction to this compound
This compound (CAS No. 13811-71-7) is the diethyl ester of D-(-)-tartaric acid.[1] Its inherent chirality and versatile chemical reactivity make it an invaluable tool for the stereoselective synthesis of complex molecules. In the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific stereochemistry, this compound serves as a fundamental component in the construction of enantiomerically pure active pharmaceutical ingredients (APIs) and intermediates.[1]
Commercial Availability and Suppliers
This compound is readily available from a wide range of global suppliers, catering to both laboratory-scale research and bulk industrial manufacturing. Suppliers can be broadly categorized into primary manufacturers, who synthesize the compound, and distributors, who offer various grades and quantities from multiple sources. Key supply regions include North America, Europe, China, and India.
The selection of a supplier is a critical step in the procurement process. The following workflow outlines key considerations for researchers and procurement managers.
Major Suppliers
The following table provides a non-exhaustive list of prominent suppliers of this compound, categorized by region.
| Supplier | Region(s) Served | Notes |
| Chem-Impex | North America, Global | Offers a range of pack sizes from grams to kilograms.[1] |
| Thermo Fisher Scientific (Alfa Aesar) | Global | A major distributor of laboratory chemicals with various grades available. |
| Sigma-Aldrich (Merck) | Global | Provides high-purity grades suitable for research and development. |
| Tokyo Chemical Industry (TCI) | Global | Offers various purities and provides detailed technical data. |
| MedchemExpress | Global | Supplies biochemical reagents for life science research. |
| Triown Chemie | India, Global | Manufacturer and exporter based in India, offering bulk quantities.[2] |
| Kaival Chemicals Pvt. Ltd. | India, Global | Manufacturer and supplier offering reagent grade this compound. |
| Salvi Chemicals Industries Limited | India | Mumbai-based supplier.[3] |
| Ningbo Inno Pharmchem Co., Ltd. | China, Global | A key supplier of chiral intermediates from China. |
| Chengdu Likai Chiral Tech Co., Ltd. | China, Global | Specializes in the manufacture of chiral compounds. |
| s d fine-chem limited | India, Global | Offers this compound for synthesis with specified purity levels.[4] |
| Ottokemi | India, Global | Supplier with worldwide shipping, providing various grades.[5] |
Pricing Information
The price of this compound is subject to market fluctuations, purity, and order volume. The following table provides an approximate price range based on publicly available data for research-grade material. Bulk pricing is typically significantly lower and available upon request from manufacturers and distributors.
| Quantity | Price Range (USD) | Notes |
| 25 g | $20 - $50 | Price varies by supplier and purity. |
| 100 g | $50 - $150 | Common size for laboratory research. |
| 500 g | $150 - $400 | Price per gram decreases with larger quantities. |
| 1 kg | $300 - $1000+ | Bulk discounts become more significant at this scale. |
| >25 kg | Price on Request (POR) | Negotiated directly with manufacturers or bulk distributors. |
Note: Prices are approximate and subject to change. Shipping and handling fees are not included.
Technical Specifications
Ensuring the quality and purity of this compound is paramount for its successful application in synthesis. The following table summarizes typical technical specifications provided by suppliers. It is essential to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Property | Specification |
| CAS Number | 13811-71-7 |
| Molecular Formula | C₈H₁₄O₆ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Colorless to light yellow, clear liquid |
| Purity (GC) | ≥97.0% to ≥99.5% |
| Enantiomeric Excess (ee) | ≥99% |
| Optical Rotation [α]D²⁰ | -25° to -27° (c=1 in H₂O) |
| Density (20°C) | 1.19 - 1.21 g/mL |
| Boiling Point | 280 °C (atm) |
| Storage Conditions | 0-8 °C, protect from moisture |
Application in Asymmetric Synthesis: The Sharpless Epoxidation
A cornerstone application of this compound is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This powerful reaction allows for the highly enantioselective synthesis of 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.[6] The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) and this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant.[6]
The stereochemical outcome of the epoxidation is predictable based on the chirality of the diethyl tartrate used. When using this compound, the epoxide is formed on the α-face of the allylic alcohol when it is drawn in a specific orientation.
Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol
The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and detailed experimental methods.[7]
Materials:
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide
-
Diethyl (2R,3R)-tartrate [this compound]
-
(E)-2-Hexen-1-ol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (2.71 M)
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Tartaric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.0 L of anhydrous methylene chloride. The flask is cooled to -70°C in a dry ice-ethanol bath. To the stirred solution, add 39.9 mL (0.134 mol) of titanium(IV) isopropoxide, followed by 33.1 g (0.161 mol) of this compound.[7]
-
Substrate Addition: To the catalyst mixture, add 25.0 g (0.25 mol) of (E)-2-hexen-1-ol.[7]
-
Initiation of Epoxidation: Add 184.5 mL (0.50 mol) of a 2.71 M solution of anhydrous TBHP in toluene, pre-cooled to -20°C. The addition will cause the internal temperature to rise.[7]
-
Reaction: Allow the reaction mixture to warm to 0°C over a period of 2 hours.[7]
-
Work-up: In a separate 4-L beaker, prepare a solution of 125 g of ferrous sulfate and 50 g of tartaric acid in 500 mL of water. Cool this solution to 0°C and add the reaction mixture to it with vigorous stirring. After stirring for 30 minutes, separate the layers. Extract the aqueous layer with methylene chloride (3 x 200 mL).[7]
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield (2S,3S)-3-propyloxiranemethanol.[7]
Disclaimer: This protocol is for informational purposes only. Researchers should consult the original literature and adhere to all laboratory safety guidelines.
Conclusion
This compound is a commercially accessible and indispensable chiral reagent for asymmetric synthesis. Its widespread availability from numerous global suppliers, coupled with well-established applications such as the Sharpless epoxidation, ensures its continued importance in the development of chiral pharmaceuticals and other fine chemicals. A thorough evaluation of suppliers based on quality, cost, and reliability is crucial for the successful integration of this versatile building block into research and manufacturing workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. triownchemie.com [triownchemie.com]
- 3. indiamart.com [indiamart.com]
- 4. DIETHYDTTRATE [sdfine.com]
- 5. Diethyl D-tartrate, 99% 13811-71-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Diethyl D-(-)-tartrate safety data sheet (SDS) and handling precautions
An In-depth Technical Guide to the Safe Handling of Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for this compound, a versatile chiral compound widely used in the synthesis of pharmaceuticals and agrochemicals.[1] As an essential building block in asymmetric synthesis, its proper handling is critical to ensure laboratory safety and experimental integrity.[1]
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | D-(-)-Tartaric acid diethyl ester, (2S,3S)-Diethyl 2,3-dihydroxysuccinate[1][2] |
| CAS Number | 13811-71-7[1][3] |
| Molecular Formula | C₈H₁₄O₆[1][3][4] |
| Molecular Weight | 206.19 g/mol [1][3][4] |
| Structure | InChI Key: YSAVZVORKRDODB-WDSKDSINSA-N[4] |
Hazard Identification
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is classified as a Combustible liquid (Category 4) .[5][6] However, many suppliers note that it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[7][3]
GHS Label Elements:
-
Signal Word: Warning[5]
-
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. - No smoking. Wear protective gloves, protective clothing, eye protection, and face protection.[5][9]
-
Response (Fire): In case of fire, use CO2, dry chemical, or foam for extinction.[5][6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5][8]
-
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid or oil | [1][10] |
| Odor | Characteristic, slightly caramel, winey | [11] |
| Melting Point | 17 °C | [1][12] |
| Boiling Point | 280 °C; 162 °C at 19-25 hPa | [1][3][4] |
| Flash Point | 93.3 - 93.4 °C (200.1 °F) - closed cup | [11][13][14] |
| Density | 1.205 g/mL at 20 °C | [4] |
| Solubility | Insoluble in water | [5] |
| Refractive Index | n20/D 1.446 | [4] |
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Handle in a well-ventilated place.[2]
-
Keep away from open flames, hot surfaces, and sources of ignition.[5][6]
-
Take precautionary measures against static discharges.[9]
Conditions for Safe Storage:
-
Store away from incompatible materials such as acids, bases, and oxidizing or reducing agents.[3][5]
-
The recommended storage temperature is between 0-8°C.[1][10]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas. Use local exhaust ventilation if necessary.[5][9]
-
Facilities should be equipped with an eyewash fountain.[15]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]
-
Skin Protection: Wear appropriate protective gloves (inspect before use) and clothing to prevent skin exposure.[2][3][5] Use proper glove removal technique to avoid skin contact.[3]
-
Respiratory Protection: Respiratory protection is generally not required under normal use conditions with adequate ventilation.[3][5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type OV/AG (US) or ABEK (EU EN 14387)).[3]
Caption: Logical workflow for the safe handling of this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][16] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[5][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[3][5][16] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3][6][9][16] Water mist may be used to cool closed containers.[5][6]
-
Specific Hazards: The material is combustible and containers may explode when heated.[5][6] Thermal decomposition can release irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO2).[5][6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5][16]
Accidental Release Measures:
-
Personal Precautions: Remove all sources of ignition.[5][9] Avoid breathing vapors or mist.[3][16] Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[16]
-
Methods for Clean-up: Contain the spillage and then soak it up with an inert absorbent material (e.g., sand, silica gel, universal binder).[5][16] Collect and place the material in a suitable, closed container for disposal.[3][5]
General Experimental Protocol Workflow
While specific experimental procedures will vary, the following provides a general workflow for using this compound as a reagent in a laboratory synthesis, incorporating necessary safety precautions.
Methodology:
-
Preparation and Precaution: Before starting, review the Safety Data Sheet (SDS). Work in a well-ventilated fume hood. Ensure all ignition sources are removed from the immediate area. Don the required PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Reagent Measurement: Measure the required volume of this compound using appropriate glassware (e.g., graduated cylinder or syringe). Perform this transfer within the fume hood to minimize vapor inhalation.
-
Reaction Setup: Add the reagent to the reaction vessel as dictated by the specific chemical synthesis protocol. If the reaction is exothermic or requires heating, ensure the setup includes appropriate temperature control and monitoring.
-
Reaction Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction using appropriate procedures. The product is then typically extracted and purified. All waste generated during this process, including aqueous layers and solvent washes, should be collected in a designated, labeled hazardous waste container.
-
Decontamination and Disposal: Thoroughly clean all glassware that came into contact with the chemical. Dispose of all contaminated materials (e.g., gloves, absorbent pads) and liquid waste according to institutional and local environmental regulations.
Caption: General laboratory workflow for using this compound.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available, but it is stable under recommended storage conditions.[3]
-
Chemical Stability: The product is chemically stable.[3]
-
Possibility of Hazardous Reactions: None are expected under normal processing.[5]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5][6]
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[3][5]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide (CO) and carbon dioxide (CO2).[3][5]
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties have not been fully investigated.[5] Most available safety data sheets indicate "no data available" for acute toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity.[3] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]
-
Ecological Information: Ecotoxicity data is largely unavailable.[2] It is advised not to empty the chemical into drains.[5] The substance is insoluble in water and is not likely to be mobile in the environment.[5] Information on persistence, degradability, and bioaccumulation is not available.[2][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. D-(-)-酒石酸二乙酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Diethyl [S-(R*,R*)]-tartrate | C8H14O6 | CID 117410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 13811-71-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. axxence.de [axxence.de]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. diethyl laevo-tartrate [thegoodscentscompany.com]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. aksci.com [aksci.com]
- 16. file1.lookchem.com [file1.lookchem.com]
Technical Guide: Solubility of Diethyl D-(-)-tartrate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of Diethyl D-(-)-tartrate, a key chiral building block in pharmaceutical and chemical synthesis. While precise quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and provides a standardized experimental protocol for its determination. The guide also visualizes the experimental workflow and the key factors influencing the solubility of solids in liquids.
Introduction
This compound (CAS No: 13811-71-7) is the diethyl ester of D-(-)-tartaric acid. It is a colorless, viscous liquid widely utilized as a chiral auxiliary in asymmetric synthesis, most notably in the Sharpless epoxidation of allylic alcohols. Its utility in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities makes a thorough understanding of its physical properties, particularly its solubility, essential for process development, purification, and formulation. Efficient reaction kinetics, work-up procedures, and crystallization processes are all contingent on the solubility of this reagent in various solvent systems.
Solubility Profile of this compound
Comprehensive searches of scientific databases and chemical literature did not yield specific quantitative solid-liquid equilibrium data for this compound across a range of common organic solvents and temperatures. However, qualitative descriptions are available from various chemical data repositories.
Based on available information, this compound is a liquid at room temperature (melting point: 17°C) and is generally described as being highly soluble or miscible with common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Examples | Reported Solubility | Citation(s) |
| Alcohols | Ethanol, Methanol | Miscible / Soluble | [1][2] |
| Ethers | Diethyl ether | Soluble | [2] |
| Oils / Fixed Oils | (General) | Miscible / Soluble | [1][2] |
| Water | - | Slightly Soluble to Insoluble | [1][2] |
Note: The term "miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.
The high solubility in alcohols and ethers is consistent with the molecular structure of this compound, which contains both polar hydroxyl groups and nonpolar ethyl ester groups, allowing for favorable interactions with a range of organic solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative data, the isothermal equilibrium method followed by gravimetric analysis is a standard and reliable technique for determining the solubility of a compound like this compound if it were a solid at the desired temperature. Given its low melting point, solubility studies below 17°C would measure solid-liquid equilibrium, while studies above this temperature would measure liquid-liquid miscibility. The following protocol details the determination of solid-liquid equilibrium.
Objective: To determine the saturation solubility of solid this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, cooled below 17°C)
-
High-purity organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Jacketed glass vessel with magnetic stirrer and temperature probe
-
Thermostatic water bath
-
Syringe filters (chemically compatible, e.g., PTFE, 0.2 µm)
-
Pre-weighed glass vials
-
Analytical balance (± 0.0001 g)
-
Drying oven or vacuum oven
Methodology:
-
Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath, and the temperature is set and allowed to equilibrate to the desired experimental temperature (e.g., 10°C).
-
Preparation of Saturated Solution: A known volume of the selected solvent is added to the vessel. An excess amount of solid this compound is then added to the solvent to ensure that a saturated solution is formed and undissolved solid remains present throughout the experiment.
-
Equilibration: The mixture is stirred continuously at a constant rate to facilitate dissolution. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the concentration of the solute in the solution is at its maximum and stable. Attainment of equilibrium can be confirmed by taking measurements at different time points until consecutive measurements are constant.
-
Sample Withdrawal: Once equilibrium is reached, stirring is stopped to allow the excess solid to settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a syringe filter to prevent any undissolved solid particles from being collected.
-
Gravimetric Analysis: The collected filtrate is immediately transferred to a pre-weighed glass vial. The vial is weighed again to determine the exact mass of the saturated solution.
-
Solvent Evaporation: The solvent is removed from the vial by evaporation. This can be done by placing the vial in a drying oven at a temperature sufficient to evaporate the solvent but well below the boiling point of this compound to avoid loss of the solute. A vacuum oven can be used for more sensitive or high-boiling point solvents.
-
Final Weighing: The vial containing the dry solute residue is weighed. This process of drying and weighing is repeated until a constant mass is achieved, ensuring all solvent has been removed.
-
Calculation: The solubility is calculated using the masses recorded.
-
Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial)
-
Mass of solute = (Mass of vial + dry residue) - (Mass of empty vial)
-
Mass of solvent = (Mass of saturated solution) - (Mass of solute)
The solubility can then be expressed in various units, such as g of solute / 100 g of solvent.
-
Visualizations
Logical Relationships
The solubility of a solid compound in a liquid solvent is governed by several key physical and chemical principles. The interplay between the solute, the solvent, and the external conditions dictates the extent of dissolution.
Caption: Key factors influencing the solubility of a solute in a solvent.
Experimental Workflow
The following diagram illustrates the sequential steps of the isothermal equilibrium method for determining solubility.
Caption: Workflow for solubility determination via the isothermal equilibrium method.
References
Spectroscopic Analysis of Diethyl D-(-)-tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Diethyl D-(-)-tartrate, a versatile chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
The structural elucidation of this compound is critically supported by ¹H NMR, ¹³C NMR, and IR spectroscopy. The quantitative data derived from these analytical techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl and tartrate backbone protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.33 | Triplet | 6H | -CH₃ (Ethyl) |
| 3.41 | Singlet | 2H | -OH |
| 4.20 - 4.35 | Quartet | 4H | -OCH₂- (Ethyl) |
| 4.55 | Singlet | 2H | -CH- (Tartrate) |
¹³C NMR (Carbon-13 NMR) Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 14.1 | -CH₃ (Ethyl) |
| 62.2 | -OCH₂- (Ethyl) |
| 72.8 | -CH- (Tartrate) |
| 170.9 | C=O (Ester) |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 (broad) | Strong | O-H Stretch (Alcohol) |
| 2980 | Medium | C-H Stretch (sp³) |
| 1740 | Strong | C=O Stretch (Ester) |
| 1270 | Strong | C-O Stretch (Ester) |
| 1120 | Strong | C-O Stretch (Alcohol) |
Experimental Protocols
Standardized protocols are crucial for reproducible and accurate spectroscopic data acquisition. The following are representative methodologies for NMR and IR analysis of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.[1]
-
For ¹H NMR, data is typically acquired with a 45° pulse width and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a 30° pulse width and a relaxation delay of 2-5 seconds are commonly used to ensure full relaxation of the quaternary carbons.
-
Spectra are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample.[2][3]
Sample Preparation and Data Acquisition:
-
The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[2][3]
-
A background spectrum of the clean, empty ATR crystal is collected.[4]
-
A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2][3]
-
The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[5]
-
After analysis, the sample is carefully wiped from the crystal surface, and the crystal is cleaned.[2]
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR and IR Spectroscopic Analysis.
References
An In-depth Technical Guide to the Natural Occurrence and Derivatives of Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tartaric acid, a naturally occurring dicarboxylic acid, is a versatile molecule with significant applications across the food, pharmaceutical, and chemical industries. Its unique stereochemical properties make it a valuable chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of the natural occurrence of tartaric acid, its various derivatives, and detailed experimental protocols for their extraction, synthesis, and analysis. Furthermore, it delves into the biosynthetic pathway of tartaric acid in plants and explores its emerging role in cellular signaling pathways, offering valuable insights for researchers and professionals in drug development and related scientific fields.
Natural Occurrence of Tartaric Acid
Tartaric acid is found in a variety of plants, with the highest concentrations typically observed in grapes and tamarinds. The naturally occurring form is dextrorotatory L-(+)-tartaric acid. Its presence contributes to the tartness and flavor profile of many fruits.
Occurrence in Fruits
Tartaric acid is distributed across a range of fruits, often alongside other organic acids like malic and citric acid. Grapes (Vitis vinifera) and tamarind (Tamarindus indica) are the most prominent natural sources.[1] Other fruits containing tartaric acid include bananas, avocados, cherries, papayas, peaches, pears, and citrus fruits.[2][3]
Table 1: Quantitative Occurrence of Tartaric Acid in Various Fruits
| Fruit | Scientific Name | Tartaric Acid Concentration | Reference(s) |
| Grapes | Vitis vinifera | 1.28 - 10.33 g/L | [4] |
| Tamarind | Tamarindus indica | 8 - 18% of pulp | [5] |
| Papaya | Carica papaya | 12.63 - 39.70 g/kg (in skin) | [1] |
| Cherry | Prunus avium | 1.82 - 3.63 mg/kg | [6] |
| Peach | Prunus persica | Present, but malic and citric acids are predominant | [7] |
| Pear | Pyrus spp. | Present at low levels | |
| Banana | Musa spp. | Present | [3] |
| Avocado | Persea americana | Present | [3] |
Occurrence in Wine
During the winemaking process, tartaric acid plays a crucial role in the chemical stability and sensory characteristics of the final product. A portion of the tartaric acid precipitates from the wine as potassium bitartrate crystals, commonly known as "wine diamonds" or cream of tartar.[2]
Derivatives of Tartaric Acid
The polyfunctional nature of tartaric acid, with its two carboxylic acid groups and two hydroxyl groups, allows for the formation of a wide array of derivatives. These derivatives have found diverse applications, from food additives to chiral auxiliaries in asymmetric synthesis.
Naturally Occurring Derivatives (Salts)
-
Potassium Bitartrate (Cream of Tartar): This is the most common natural salt of tartaric acid, forming as a crystalline precipitate during wine fermentation.[2] It is widely used as a leavening agent in baking.
-
Potassium Sodium Tartrate (Rochelle Salt): This double salt is known for its piezoelectric properties and has been used in sensitive acoustic and vibrational devices.[3]
-
Calcium Tartrate: This salt is an important intermediate in the commercial production of tartaric acid from wine by-products.
Synthetic Derivatives
-
Esters (e.g., Diethyl Tartrate, Dimethyl Tartrate, Diisopropyl Tartrate): These are extensively used as chiral building blocks and catalysts in asymmetric organic synthesis.[8]
-
Amides: Tartaric acid amides have been investigated for various applications, including their potential as enzyme inhibitors and for their role in the synthesis of bioactive molecules.[9]
-
Antimony Potassium Tartrate (Tartar Emetic): This derivative has historical use in medicine as an emetic and for the treatment of parasitic diseases.[2]
Experimental Protocols
This section provides detailed methodologies for the extraction, synthesis, and analysis of tartaric acid and its derivatives, intended for a laboratory setting.
Extraction of Tartaric Acid from Grape Pomace
This protocol describes a common method for extracting tartaric acid from the solid waste material of winemaking.
Methodology:
-
Sample Preparation: Dry the grape pomace at 60°C for 48 hours and then grind it into a fine powder.
-
Extraction:
-
Mix 100 g of the dried pomace powder with 500 mL of distilled water.
-
Heat the mixture to 80°C and maintain it at this temperature for 2 hours with constant stirring.
-
Allow the mixture to cool and then filter it through a cheesecloth to remove the solid residues.
-
Collect the aqueous extract.
-
-
Precipitation of Calcium Tartrate:
-
Heat the aqueous extract to 60°C.
-
Slowly add a saturated solution of calcium hydroxide [Ca(OH)₂] while stirring until the pH of the solution reaches 4.5.
-
A precipitate of calcium tartrate will form.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the calcium tartrate precipitate with hot water and then dry it.
-
-
Conversion to Tartaric Acid:
-
Suspend the dried calcium tartrate in 200 mL of distilled water.
-
Slowly add a 20% (v/v) solution of sulfuric acid (H₂SO₄) while stirring until the pH of the solution is approximately 2.0.
-
The calcium tartrate will be converted to tartaric acid, and calcium sulfate will precipitate.
-
Filter the solution to remove the calcium sulfate precipitate.
-
-
Crystallization:
-
Concentrate the filtrate by evaporation under reduced pressure.
-
Allow the concentrated solution to cool slowly to induce the crystallization of tartaric acid.
-
Collect the tartaric acid crystals by filtration and dry them.
-
Synthesis of Tartaric Acid Derivatives
This protocol outlines the preparation of Rochelle salt from cream of tartar.[10]
Methodology:
-
Preparation of Sodium Carbonate: Heat sodium bicarbonate (baking soda) in an oven at 150-200°C for about an hour to convert it to sodium carbonate.
-
Reaction:
-
In a heat-resistant beaker, dissolve 100 g of potassium bitartrate (cream of tartar) in 200 mL of boiling water.
-
Slowly add the prepared sodium carbonate to the hot solution in small portions. Effervescence (release of carbon dioxide) will occur.
-
Continue adding sodium carbonate until the effervescence ceases, indicating that all the potassium bitartrate has reacted.
-
-
Crystallization:
-
Filter the hot solution to remove any impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Rochelle salt crystals will form as the solution cools.
-
Collect the crystals by filtration and allow them to air dry.
-
This protocol describes the laboratory synthesis of tartar emetic.
Methodology:
-
Reaction Mixture: In a round-bottom flask, mix 5 g of potassium hydrogen tartrate and 5 g of antimony trioxide with 30 mL of water.
-
Reflux: Attach a reflux condenser to the flask and boil the mixture for 15 minutes.
-
Filtration: Filter the hot mixture through a preheated Buchner funnel to remove any unreacted solids.
-
Crystallization: Allow the clear filtrate to cool to room temperature. Colorless crystals of antimony potassium tartrate will separate out.
-
Isolation: Collect the crystals by filtration and dry them. The yield is approximately 5 g. The product can be further purified by recrystallization from hot water.
Analytical Methods
This method is suitable for the quantitative analysis of tartaric acid in fruit juices and other liquid samples.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A solution of 25 mM potassium phosphate monobasic (KH₂PO₄), with the pH adjusted to 2.5 with phosphoric acid.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare a series of standard solutions of tartaric acid of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of tartaric acid in the sample by comparing its peak area to the calibration curve.
Biosynthesis and Signaling Pathways
Biosynthesis of Tartaric Acid in Grapes
The primary pathway for tartaric acid biosynthesis in grapes originates from L-ascorbic acid (Vitamin C).[11] This multi-step process involves a series of enzymatic conversions.
References
- 1. wjpmr.com [wjpmr.com]
- 2. Antimony potassium tartrate - Wikipedia [en.wikipedia.org]
- 3. Tartaric acid - Wikipedia [en.wikipedia.org]
- 4. Plant Carica papaya (Caricaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 5. sciencenotes.org [sciencenotes.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Insights of Fruit Quality Traits in Peaches, Prunus persica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Drought and heat stress mediated activation of lipid signaling in plan" by Parul Sharma, Nita Lakra et al. [digitalcommons.mtu.edu]
- 10. byjus.com [byjus.com]
- 11. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]
The Chiral Pool: A Gateway to Enantiopure Compounds and the Pivotal Role of Diethyl D-(-)-tartrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, the precise control of stereochemistry is not merely a desirable outcome but a critical necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. The "chiral pool" represents a foundational strategy in asymmetric synthesis, providing access to a rich repository of naturally occurring, enantiomerically pure starting materials. This guide delves into the concept of the chiral pool, with a specific focus on the properties and applications of one of its most versatile members: Diethyl D-(-)-tartrate.
Introduction to the Chiral Pool
The chiral pool is the collection of readily available, enantiopure compounds derived from natural sources.[1][2] Nature, through its highly specific enzymatic processes, produces a vast array of chiral molecules, including amino acids, carbohydrates, terpenes, and alkaloids, almost exclusively as single enantiomers.[3][4] These compounds serve as invaluable and cost-effective starting materials for the synthesis of complex chiral molecules, a strategy known as chiral pool synthesis.[5][6]
The fundamental principle of chiral pool synthesis is to utilize the inherent chirality of a natural product to introduce one or more stereocenters into a target molecule. This approach circumvents the need for often complex and expensive asymmetric reactions or chiral resolutions, thereby streamlining synthetic routes and reducing chemical waste.[2] The success of this strategy hinges on the creative disconnection of the target molecule to a recognizable and readily available chiral building block.
Key Advantages of Chiral Pool Synthesis:
-
Cost-Effectiveness: Natural products are often abundant and inexpensive starting materials.
-
High Enantiopurity: The starting materials are typically available with near-perfect enantiomeric excess (ee).
-
Efficiency: It can significantly shorten synthetic sequences by providing pre-existing stereocenters.
-
Sustainability: It often represents a greener alternative to other asymmetric synthesis methods.
However, the utility of the chiral pool is not without its limitations. The synthetic design is constrained by the available chiral starting materials, and significant molecular modifications may be required to transform a natural product into the desired target, potentially eroding the initial efficiency.
This compound: A Versatile Chiral Building Block
Among the myriad of compounds available from the chiral pool, tartaric acid and its esters stand out for their versatility and widespread application. This compound, the diethyl ester of D-(-)-tartaric acid, is a particularly prominent example. Its C2-symmetrical structure, possessing two stereocenters with (2R, 3R) configuration, makes it an exceptionally useful chiral auxiliary and synthon in asymmetric synthesis.
Properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₁₄O₆ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 17 °C |
| Boiling Point | 280 °C |
| Optical Rotation | [α]D²⁰ = -25 to -27º (c=1 in H₂O) |
| CAS Number | 13811-71-7 |
Data sourced from commercial supplier information.
The strategic placement of hydroxyl and carboxylate functional groups on a chiral scaffold allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures with precise stereochemical control.
The Role of this compound in Asymmetric Synthesis
This compound has been instrumental in the development of powerful asymmetric methodologies, most notably the Sharpless-Katsuki asymmetric epoxidation. This reaction, for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001, allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[6]
In the Sharpless epoxidation, this compound acts as a chiral ligand for a titanium(IV) isopropoxide catalyst. The resulting chiral complex directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the double bond of the allylic alcohol, leading to the formation of a chiral epoxide with high enantiomeric excess.[3][6] The choice between this compound and its enantiomer, Diethyl L-(+)-tartrate, dictates the stereochemical outcome of the epoxidation, providing access to either enantiomer of the epoxy alcohol product.
Beyond its role in the Sharpless epoxidation, this compound serves as a versatile starting material for the synthesis of a diverse array of chiral molecules, including natural products and pharmaceuticals. Its C2 symmetry can be either retained in the final product or used to induce chirality in subsequent steps before being modified or removed.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound, illustrating its practical application in asymmetric synthesis.
Sharpless Asymmetric Epoxidation of Geraniol
This procedure details the enantioselective epoxidation of geraniol, a common terpene alcohol, using the Sharpless-Katsuki conditions with Diethyl L-(+)-tartrate.
Materials:
-
L-(+)-diethyltartrate ((+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M solution in nonane
Procedure:
-
To a 25-mL round-bottom flask, add L-(+)-diethyltartrate (800 mg, 3.88 mmol).
-
Add a magnetic stir bar, titanium(IV) isopropoxide (960 µL, 921 mg, 3.24 mmol), and 10 mL of dry dichloromethane.
-
Attach a septum to the flask and maintain a nitrogen atmosphere.
-
Cool the flask and its contents to -23 °C in a CCl₄/dry ice bath and stir for 5 minutes.[1]
-
Add geraniol (500 mg, 3.24 mmol) as a solution in 1 mL of dry CH₂Cl₂ via syringe.[1]
-
Slowly add tert-butyl hydroperoxide (1.2 mL, ~6.6 mmol) through the septum via syringe.[1]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by adding a saturated aqueous solution of FeSO₄ and stirring for 10 minutes, followed by extraction with diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data:
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DIPT | 77 | 95 |
Data compiled from various literature sources.[2]
Synthesis of (+)-Disparlure via Sharpless Asymmetric Epoxidation
This protocol outlines a key step in the synthesis of (+)-disparlure, the sex pheromone of the gypsy moth, utilizing the Sharpless epoxidation of an allylic alcohol precursor. The synthesis of all four stereoisomers has been reported, demonstrating the power of this methodology.[7]
Materials:
-
(Z)-2-methyl-7-octadecen-1-ol
-
Titanium(IV) isopropoxide
-
(+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular Sieves
Procedure:
-
A flame-dried flask equipped with a magnetic stir bar is charged with 3Å molecular sieves and anhydrous dichloromethane under a nitrogen atmosphere.
-
The flask is cooled to -20 °C.
-
Titanium(IV) isopropoxide and (+)-diisopropyl tartrate are added sequentially, and the mixture is stirred for 30 minutes.
-
A solution of (Z)-2-methyl-7-octadecen-1-ol in dichloromethane is added dropwise.
-
tert-Butyl hydroperoxide is added, and the reaction is maintained at -20 °C for several hours.
-
The reaction is quenched with water, and the mixture is filtered through Celite.
-
The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting epoxy alcohol is then converted to (+)-disparlure through a subsequent tosylation and reduction sequence.
Quantitative Data for a Similar System:
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | (+)-DIPT | 85-95 | >95 |
This data for a model system illustrates the typical efficiency of the Sharpless epoxidation.[2] While specific yield and ee for the disparlure precursor epoxidation can vary, reports indicate that the Sharpless method provides the final product with an ee not exceeding 95%.[8]
Visualizing Chiral Pool Synthesis and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual framework of chiral pool synthesis and the specific experimental workflow for the Sharpless asymmetric epoxidation.
Caption: A conceptual workflow of chiral pool synthesis.
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
Conclusion
The chiral pool remains a cornerstone of modern asymmetric synthesis, offering an elegant and efficient pathway to enantiomerically pure molecules. This compound exemplifies the power of this approach, serving as a versatile chiral building block and a critical component in one of the most significant transformations in asymmetric catalysis. For researchers and professionals in drug development, a thorough understanding of the principles of chiral pool synthesis and the strategic application of key reagents like this compound is essential for the innovation and efficient production of the next generation of chiral therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. odinity.com [odinity.com]
- 4. york.ac.uk [york.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for Diethyl D-(-)-tartrate in Sharpless Asymmetric Epoxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl D-(-)-tartrate in the Sharpless asymmetric epoxidation, a cornerstone reaction in stereoselective synthesis. The protocols and data presented herein are intended to guide researchers in the successful application of this powerful catalytic system for the preparation of enantiomerically enriched 2,3-epoxyalcohols, which are versatile chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3]
Introduction
The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective oxidation of primary and secondary allylic alcohols to their corresponding epoxy alcohols.[2][3] The reaction utilizes a chiral catalyst system generated in situ from titanium(IV) isopropoxide and an optically active dialkyl tartrate, such as this compound (DET).[2][4][5] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP).[2][5] The choice of the D-(-)- or L-(+)-enantiomer of diethyl tartrate dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of the two possible epoxide enantiomers with high enantiomeric excess (ee), often exceeding 90-95%.[4][6][7]
The resulting 2,3-epoxyalcohols are valuable synthetic intermediates that can be converted into a wide range of functional groups, including diols, aminoalcohols, and ethers, making them crucial precursors in the total synthesis of complex natural products and pharmaceutical agents.[3][4]
Reaction Principle and Stereoselectivity
The Sharpless epoxidation relies on the formation of a chiral titanium-tartrate complex that acts as the catalyst.[4][5] This complex is believed to exist as a dimer in the catalytically active form.[1][5][6] The allylic alcohol substrate coordinates to the titanium center, and the chiral tartrate ligand directs the delivery of the oxygen atom from the tert-butyl hydroperoxide to one of the two faces of the double bond.[5]
A key feature of the Sharpless epoxidation is its predictable stereoselectivity. When using This compound , the oxygen atom is delivered to the si face of the allylic alcohol when viewed with the hydroxyl group in the lower right corner. Conversely, using L-(+)-diethyl tartrate directs oxygen delivery to the re face.[8] This predictability is a significant advantage in synthetic planning.
Experimental Protocols
The following is a general, representative protocol for the Sharpless asymmetric epoxidation of an allylic alcohol using this compound. Researchers should note that optimal conditions may vary depending on the specific substrate.
Materials and Reagents
-
Allylic alcohol
-
This compound (DET)
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
3Å or 4Å molecular sieves (activated)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Cooling bath (e.g., -20 °C)
Catalyst Preparation (in situ)
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add activated 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).[9]
-
Add anhydrous dichloromethane (CH₂Cl₂) to the flask under an inert atmosphere.
-
Cool the flask to -20 °C using a suitable cooling bath.
-
To the cooled solvent, add this compound (1.2 equivalents relative to Ti(Oi-Pr)₄).[9]
-
Slowly add titanium(IV) isopropoxide (1.0 equivalent) to the solution while stirring. The solution should turn from colorless to a pale yellow/orange color.
-
Stir the mixture at -20 °C for approximately 30 minutes to allow for the formation of the chiral catalyst complex.
Epoxidation Reaction
-
To the pre-formed catalyst solution at -20 °C, add the allylic alcohol (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane.
-
Slowly add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -20 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to over 24 hours depending on the substrate.[10]
Work-up and Purification
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to reduce the excess peroxide.
-
Allow the mixture to warm to room temperature and stir vigorously for at least one hour.
-
Filter the mixture through a pad of celite to remove the titanium salts. Wash the celite pad with dichloromethane.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure epoxy alcohol.
-
Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.
Quantitative Data
The following table summarizes the results of Sharpless asymmetric epoxidation for various allylic alcohols using this compound.
| Allylic Alcohol Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxyhexan-1-ol | 79 | >95 |
| Geraniol | (2R,3R)-2,3-Epoxygeraniol | 77 | 95 |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxypropan-1-ol | 87 | >95 |
| (Z)-3-Methyl-2-penten-1-ol | (2S,3S)-3-Methyl-2,3-epoxypentan-1-ol | 80 | >95 |
| (E)-2-Nonen-1-ol | (2R,3R)-2,3-Epoxynonan-1-ol | 82 | 90 |
| Allyl alcohol | (R)-Glycidol | ~15 | 73 |
Data compiled from various sources.[8][10] It is important to note that yields and enantioselectivities can be influenced by the specific reaction conditions and the purity of the reagents.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.
References
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. name-reaction.com [name-reaction.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. york.ac.uk [york.ac.uk]
Application Notes and Protocols: The Role of Diethyl D-(-)-tartrate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl D-(-)-tartrate is a chiral diester of D-(-)-tartaric acid that plays a pivotal role as a chiral ligand in asymmetric catalysis. Its most notable application is in the Sharpless-Katsuki asymmetric epoxidation, a highly reliable and enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2][3] These chiral epoxy alcohols are versatile intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other complex organic molecules.[1] The success of this reaction lies in the formation of a chiral titanium-diethyl tartrate complex that directs the epoxidation to one face of the alkene, resulting in high enantiomeric excess (ee).[4][5]
Mechanism of Action in Sharpless Asymmetric Epoxidation
The mechanism of the Sharpless asymmetric epoxidation involves the in-situ formation of a chiral catalyst from titanium (IV) isopropoxide and this compound.[5][6] While the exact structure of the active catalyst is a subject of ongoing research, it is widely believed to be a dimer of the formula [Ti(D-DET)(OR)₂]₂.[1][7]
The catalytic cycle can be summarized as follows:
-
Ligand Exchange: Titanium (IV) isopropoxide reacts with this compound (D-DET) to form a chiral titanium-tartrate complex.[2][8]
-
Dimer Formation: This monomeric species is thermodynamically driven to form a more stable, pentacoordinate dimeric structure.[5][8]
-
Substrate and Oxidant Coordination: The allylic alcohol substrate and the oxidant, typically tert-butyl hydroperoxide (TBHP), coordinate to the titanium center, displacing isopropoxide ligands.[2][4]
-
Enantioselective Oxygen Transfer: The chiral environment created by the D-DET ligand directs the transfer of an oxygen atom from the peroxide to one specific face of the double bond of the allylic alcohol.[4] The use of D-(-)-diethyl tartrate typically results in the delivery of the oxygen atom to the "top face" of the allylic alcohol when viewed in a specific orientation.[9]
-
Product Release and Catalyst Regeneration: After the oxygen transfer, the resulting epoxy alcohol product is released, and the catalyst is regenerated to continue the cycle.[2]
Quantitative Data: Enantioselective Epoxidation of Various Allylic Alcohols
The Sharpless asymmetric epoxidation using this compound is effective for a wide range of primary and secondary allylic alcohols, consistently providing high yields and excellent enantioselectivities.
| Allylic Alcohol Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | Ti(OiPr)₄ / (+)-DET / TBHP | -20 | 3.5 | 95 | 91 |
| (E)-2-Hexen-1-ol | Ti(OiPr)₄ / L-(+)-DET / TBHP | - | - | 85 | 94 |
| (Z)-2-Methylhept-2-enol | Ti(OiPr)₄ / (+)-DET / TBHP | -20 | - | 80 | 89 |
| 3-(Trimethylsilyl)prop-2-en-1-ol | Ti(OiPr)₄ / Sharpless Reagent | - | - | - | 90 |
Experimental Protocols
General Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a representative example for the catalytic epoxidation of an allylic alcohol.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
This compound (D-DET)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Powdered 3Å or 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., water or saturated aqueous ferrous sulfate)
-
Extraction solvent (e.g., dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Anhydrous dichloromethane is added to the flask.
-
The flask is cooled to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
This compound (0.06 eq.) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
A solution of TBHP (1.5-2.0 eq.) is added dropwise, ensuring the temperature is maintained at -20 °C.
-
The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.
-
The mixture is allowed to warm to room temperature and stirred for at least 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizations
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. d-nb.info [d-nb.info]
- 5. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemtube3d.com [chemtube3d.com]
- 7. d-nb.info [d-nb.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl D-(-)-tartrate as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl D-(-)-tartrate is a readily available and cost-effective chiral building block that has found extensive application in asymmetric synthesis.[1][2] Derived from the "unnatural" D-(-)-tartaric acid, this C2-symmetric molecule serves as a versatile chiral auxiliary, enabling the stereocontrolled synthesis of complex chiral molecules, which is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.[3][4] Its utility stems from its ability to introduce stereocenters with high fidelity, acting as a precursor to chiral ligands for asymmetric catalysis or by directly participating in diastereoselective transformations.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric reactions.
Key Applications and Data
This compound is a cornerstone in several pivotal asymmetric transformations, most notably the Sharpless asymmetric epoxidation. It is also utilized in the synthesis of other chiral ligands and auxiliaries. The following tables summarize the quantitative data for select applications.
Table 1: Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols, employing a catalyst generated in situ from titanium(IV) isopropoxide and diethyl tartrate.[2][5] The choice of the D-(-) or L-(+) enantiomer of diethyl tartrate dictates the stereochemical outcome of the epoxidation, with enantiomeric excesses (ee) often exceeding 90%.[5]
| Allylic Alcohol Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Geraniol | (2R,3R)-epoxide | 88% | [2] |
| (Z)-α-Phenylcinnamyl alcohol | (2S,3R)-epoxide | >98% | [4] |
| (E)-2-Hexen-1-ol | (2S,3R)-epoxide | 95% | [4] |
Table 2: Asymmetric Cyclopropanation
Chiral ligands derived from this compound can be employed in metal-catalyzed asymmetric cyclopropanation reactions. The stereochemical outcome is dependent on the specific ligand and metal catalyst used.
| Alkene Substrate | Diazo Reagent | Catalyst System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of trans-isomer | Reference |
| Styrene | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | 85:15 | 97% | [6] |
Note: Data for other reaction types such as Diels-Alder and Aza-Henry reactions using this compound as a direct chiral auxiliary with specific de/ee values are not as readily available in a consolidated format in the searched literature.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol
This protocol describes the synthesis of (2R,3R)-2,3-epoxygeraniol using this compound as the chiral auxiliary.
Materials:
-
Geraniol (freshly distilled)
-
This compound (D-(-)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
4 Å Molecular Sieves (activated powder)
-
Saturated aqueous solution of sodium fluoride (NaF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Catalyst: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add activated 4 Å molecular sieves (0.5 g). Add anhydrous CH₂Cl₂ (30 mL) and cool the suspension to -20 °C in a cryocool. To this suspension, add this compound (1.2 mL, 7.0 mmol) followed by the dropwise addition of titanium(IV) isopropoxide (1.5 mL, 5.0 mmol). Stir the resulting mixture at -20 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled geraniol (1.54 g, 10.0 mmol) to the catalyst mixture.
-
Initiation of Epoxidation: Slowly add an anhydrous solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 4.0 mL, 22.0 mmol) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, add a saturated aqueous solution of NaF (5 mL) to the reaction mixture and stir vigorously at room temperature for 1 hour. The mixture will become a gelatinous white precipitate.
-
Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Combine the organic filtrates and wash with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (2R,3R)-2,3-epoxygeraniol.[2]
Protocol 2: Synthesis of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide
This protocol details the synthesis of a chiral diamide, a versatile intermediate, starting from this compound.[7]
Materials:
-
This compound
-
Methanol (freshly distilled)
-
Dimethylamine (anhydrous, liquid)
-
Ethyl acetate
Procedure:
-
Amidation: In a 2-L Erlenmeyer flask, combine this compound (618 g, 3 mol) and freshly distilled methanol (600 mL). Cool the mixture to -78 °C in a dry ice/acetone bath. Carefully pour at least 450 mL (7 mol) of liquid, anhydrous dimethylamine into the flask. Briefly swirl the mixture and then allow it to stand in a fume hood for 3 days, equipped with a drying tube.
-
Crystallization: If crystallization does not occur spontaneously, seed the solution with a small crystal of the product. Cool the flask in a refrigerator overnight to promote further crystallization.
-
Isolation and Purification: Collect the crystalline product by suction filtration. Concentrate the filtrate to obtain a second crop of crystals. Combine the crystalline fractions, wash with cold methanol (-30 °C), and dry under reduced pressure at 70–100 °C to yield the crude diamide.
-
Recrystallization: The diamide can be further purified by recrystallization from a methanol-ethyl acetate mixture to furnish an analytically pure sample. The yield is typically in the range of 93–95%.[7]
Visualizations
General Workflow for Chiral Auxiliary Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Logical Flow of the Sharpless Asymmetric Epoxidation
Caption: Logical workflow of the Sharpless asymmetric epoxidation.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. A protecting group-free synthesis of the Colorado potato beetle pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. askfilo.com [askfilo.com]
- 4. york.ac.uk [york.ac.uk]
- 5. chemistnotes.com [chemistnotes.com]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Asymmetric Synthesis Using Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diethyl D-(-)-tartrate as a chiral auxiliary in asymmetric synthesis, with a focus on the Sharpless asymmetric epoxidation and its application in the synthesis of complex molecules like Oseltamivir. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate the understanding and implementation of these synthetic methods in a laboratory setting.
Introduction
This compound (D-(-)-DET) is a readily available and relatively inexpensive chiral molecule derived from D-tartaric acid. Its C2 symmetry and the presence of hydroxyl and ester functionalities make it an exceptionally versatile chiral auxiliary and ligand in a variety of asymmetric transformations. A cornerstone of its application is the Sharpless asymmetric epoxidation, which allows for the highly enantioselective conversion of prochiral allylic alcohols to chiral epoxides. These epoxides are valuable synthetic intermediates, readily transformed into a wide range of chiral building blocks for the synthesis of natural products, pharmaceuticals, and other biologically active molecules.[1][2] Beyond epoxidation, this compound serves as a crucial starting material for the synthesis of complex chiral molecules, such as the antiviral drug Oseltamivir (Tamiflu®), where it directs the stereochemistry of key bond-forming reactions.[3]
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate ester to achieve high enantioselectivity in the epoxidation of primary and secondary allylic alcohols.[2] The choice of the D-(-) or L-(+)-enantiomer of diethyl tartrate dictates the stereochemical outcome of the epoxidation, providing access to either enantiomer of the desired epoxide with high predictability.[4]
Reaction Mechanism and Stereochemical Model
The active catalyst is a dinuclear titanium complex bridged by two tartrate ligands. The allylic alcohol substrate and the tert-butyl hydroperoxide oxidant coordinate to one of the titanium centers, where the chiral environment created by the tartrate ligands directs the delivery of the oxygen atom to one face of the double bond.
A simple mnemonic can be used to predict the stereochemical outcome. When the allylic alcohol is drawn in the plane of the paper with the hydroxymethyl group in the bottom right corner, using D-(-)-diethyl tartrate will result in the epoxidation occurring from the bottom face (α-attack). Conversely, L-(+)-diethyl tartrate directs the epoxidation to the top face (β-attack).
Diagram: Simplified Mnemonic for Sharpless Asymmetric Epoxidation
Caption: Mnemonic for predicting the stereochemical outcome of the Sharpless epoxidation.
Quantitative Data for Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
The following table summarizes the yields and enantiomeric excesses (e.e.) achieved for the Sharpless asymmetric epoxidation of a range of allylic alcohols using either L-(+)-diethyl tartrate or D-(-)-diisopropyl tartrate (DIPT), which often provides slightly higher selectivity.[5]
| Allylic Alcohol Substrate | Chiral Ligand | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| (E)-2-Hexen-1-ol | (+)-DIPT | 0 | 2 | 65 | 90 |
| (E)-2-Nonen-1-ol | (+)-DIPT | -20 | 3 | 89 | >98 |
| Cinnamyl alcohol | (+)-DET | -12 | 11 | 88 | 95 |
| 1-Octen-3-ol | (+)-DET | -10 | 29 | 74 | 86 |
| Geraniol | (+)-DIPT | -35 | 2 | 79 | >98 |
| (Z)-3-Phenyl-2-propen-1-ol | (+)-DET | -20 | 14 | 80 | 80 |
| 3-Methyl-2-buten-1-ol | (+)-DET | -20 | 0.75 | 95 | 91 |
| (E,E)-2,4-Hexadien-1-ol | (-)-DET | -20 | 5 | 90 | 94 |
Detailed Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol details the Sharpless asymmetric epoxidation of geraniol using D-(-)-diisopropyl tartrate (a close analogue of DET that often gives higher e.e.).[6]
Materials:
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Diisopropyl tartrate (D-(-)-DIPT)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4Å Molecular Sieves, powdered
-
Diethyl ether (Et₂O)
-
10% aqueous solution of tartaric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 250 mL of anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to -23 °C in a dry ice/acetone bath.
-
To the cooled solution, add titanium (IV) isopropoxide (5.96 mL, 20 mmol) followed by D-(-)-diisopropyl tartrate (5.14 g, 22 mmol). The mixture is stirred for 10 minutes.
-
Add geraniol (3.48 mL, 20 mmol) to the reaction mixture.
-
tert-Butyl hydroperoxide in toluene (e.g., 5.5 M solution, 7.3 mL, 40 mmol) is added dropwise over 10 minutes, ensuring the internal temperature does not rise above -20 °C.
-
The reaction mixture is stirred at -23 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 50 mL of a 10% aqueous solution of tartaric acid. The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour, during which the two phases should become clear.
-
The layers are separated in a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (2S,3S)-2,3-epoxygeraniol.
Diagram: Experimental Workflow for Sharpless Asymmetric Epoxidation
Caption: Step-by-step workflow for the Sharpless asymmetric epoxidation of geraniol.
Synthesis of Oseltamivir (Tamiflu®) from this compound
An important application of this compound is in the azide-free synthesis of the antiviral drug Oseltamivir. This synthetic route utilizes D-(-)-DET as a chiral starting material to establish the correct stereochemistry in the final product through a series of key transformations, including an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction.[1][3]
Key Synthetic Steps
-
Conversion of this compound to a Chiral Aldehyde: this compound is first converted through a series of steps into a chiral aldehyde, which serves as a key intermediate.
-
Asymmetric Aza-Henry (Nitro-Mannich) Reaction: This crucial step establishes the stereochemistry of the amino and nitro groups. A chiral sulfinylimine derived from the aldehyde is reacted with nitromethane in the presence of a base.[1]
-
Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: This elegant cascade reaction constructs the cyclohexene ring of Oseltamivir. The product from the aza-Henry reaction undergoes an intramolecular nitro-Michael addition followed by a Horner-Wadsworth-Emmons olefination to form the cyclic core of the drug.[1]
Detailed Experimental Protocol: Asymmetric Aza-Henry Reaction (Representative)
While the full multi-step synthesis is complex, the following represents a general protocol for the key asymmetric aza-Henry reaction, which is central to establishing the stereochemistry in the Oseltamivir synthesis derived from D-(-)-DET.
Materials:
-
Chiral N-sulfinylimine (derived from D-(-)-DET)
-
Nitromethane (CH₃NO₂)
-
A suitable base (e.g., a weak organic base like triethylamine or a Lewis base)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂))
-
Lewis acid catalyst (e.g., a copper(II) complex, optional but often used to enhance stereoselectivity)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral N-sulfinylimine in the anhydrous solvent.
-
If a Lewis acid catalyst is used, it is added at this stage, and the mixture is stirred for a specified time to allow for complexation.
-
The reaction mixture is cooled to a low temperature (e.g., -78 °C).
-
Nitromethane is added, followed by the slow, dropwise addition of the base.
-
The reaction is stirred at the low temperature for several hours until completion, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired nitro-amine adduct with high diastereoselectivity.
Diagram: Logical Flow of Oseltamivir Synthesis from this compound
Caption: Key stages in the asymmetric synthesis of Oseltamivir starting from this compound.
Other Applications in Asymmetric Synthesis
The utility of this compound extends beyond the aforementioned examples. It and its derivatives can be employed as chiral ligands or auxiliaries in a range of other asymmetric transformations, including:
-
Hydroxylations: Directing the stereoselective introduction of hydroxyl groups.
-
Cyclizations: Controlling the stereochemistry in the formation of cyclic compounds.
-
Asymmetric Aldol Reactions: Where tartrate-derived chiral auxiliaries can control the stereochemical outcome of carbon-carbon bond formation.
While detailed protocols for these are highly substrate-dependent, the underlying principle remains the same: the chiral environment provided by the tartrate derivative dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer or diastereomer.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its application in the Sharpless asymmetric epoxidation provides a reliable and predictable method for the synthesis of enantioenriched epoxides. Furthermore, its use as a chiral starting material in the synthesis of complex molecules like Oseltamivir highlights its importance in modern drug development. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers and scientists seeking to employ this compound in their own synthetic endeavors.
References
Application Notes and Protocols: Diethyl D-(-)-tartrate as a Ligand for Transition Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the use of diethyl D-(-)-tartrate as a chiral ligand in transition metal-catalyzed asymmetric synthesis. The primary focus is on the renowned Sharpless asymmetric epoxidation, with an additional application note on the use of tartrate-modified nickel catalysts for asymmetric hydrogenation.
Application Note 1: Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that provides a reliable and highly enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1] The catalyst is formed in situ from titanium tetra(isopropoxide) and this compound, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[1][2] This reaction is a cornerstone of modern asymmetric synthesis, enabling the construction of complex chiral molecules for the pharmaceutical and fine chemical industries.
Data Presentation: Substrate Scope of Sharpless Asymmetric Epoxidation
The following table summarizes the results for the asymmetric epoxidation of a variety of allylic alcohols using the titanium-diethyl D-(-)-tartrate catalytic system. The use of D-(-)-diethyl tartrate generally provides the epoxide with the oxygen atom delivered from the "bottom" face when the allylic alcohol is drawn in a specific orientation.
| Entry | Allylic Alcohol Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (E)-2-Hexen-1-ol | (2R,3R)-3-Propyloxiranemethanol | 85 | 94 |
| 2 | Geraniol | (2S,3S)-2,3-Epoxygeraniol | >95 | 95 |
| 3 | Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxypropan-1-ol | 88 | 95 |
| 4 | Allyl alcohol | (R)-Glycidol | ~15 | 73 |
| 5 | (Z)-2-Methylhept-2-enol | (2S,3R)-2,3-Epoxy-2-methylheptan-1-ol | 80 | 89 |
| 6 | α-Phenylcinnamyl alcohol | (2S,3R)-2,3-Epoxy-2,3-diphenylpropan-1-ol | 80 | 80 |
| 7 | (E)-3,7-Dimethyl-2,6-octadien-1-ol | (2S,3S)-2,3-Epoxy-3,7-dimethyl-6-octen-1-ol | 95 | 91 |
Experimental Protocols
Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol is adapted from Organic Syntheses.
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
This compound
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous, ~5.5 M)
-
3Å Molecular Sieves (activated powder)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Tartaric acid
-
Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and powdered 3Å molecular sieves. The suspension is cooled to -20 °C.
-
To the cooled suspension, add this compound (6 mol%) followed by the dropwise addition of titanium(IV) isopropoxide (5 mol%). The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst.
-
Add the allylic alcohol, (E)-2-hexen-1-ol (1.0 equivalent), to the catalyst mixture.
-
Add anhydrous tert-butyl hydroperoxide in toluene (1.5 equivalents) dropwise to the reaction mixture, maintaining the internal temperature below -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid.
-
The mixture is stirred at room temperature for 1 hour and then the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a freshly prepared solution of ferrous sulfate in water to destroy excess peroxide, then with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-epoxyalcohol.
Visualization
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.
Application Note 2: Asymmetric Hydrogenation of β-Ketoesters with Tartrate-Modified Raney Nickel
While this compound is most famously used in the homogeneous Sharpless epoxidation, tartaric acid (the parent diacid) is a highly effective chiral modifier for heterogeneous nickel catalysts, particularly Raney nickel. This system, known as tartrate-modified Raney nickel (TMRNi), is used for the enantioselective hydrogenation of prochiral ketones, especially β-ketoesters, to produce chiral β-hydroxyesters.
Data Presentation: Enantioselective Hydrogenation of Methyl Acetoacetate
The following table presents typical results for the asymmetric hydrogenation of methyl acetoacetate using Raney nickel modified with D-(-)-tartaric acid.
| Entry | Modifier | Co-modifier | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| 1 | D-(-)-Tartaric Acid | None | 100 | 100 | >99 | 85 | (R)-(-)-Methyl 3-hydroxybutyrate |
| 2 | D-(-)-Tartaric Acid | NaBr | 100 | 100 | >99 | >90 | (R)-(-)-Methyl 3-hydroxybutyrate |
Experimental Protocols
Protocol 2: Preparation of Tartrate-Modified Raney Nickel (TMRNi) Catalyst
Materials:
-
Raney nickel (activated, aqueous slurry)
-
D-(-)-Tartaric acid
-
Sodium bromide (NaBr) (optional co-modifier)
-
Deionized water
-
Ethanol
Procedure:
-
Wash the commercially available Raney nickel slurry with deionized water until the washings are neutral.
-
Prepare a 1% (w/v) aqueous solution of D-(-)-tartaric acid. If using a co-modifier, also dissolve NaBr in this solution to a concentration of 1% (w/v).
-
Adjust the pH of the tartaric acid solution to 3.2 with a dilute aqueous solution of NaOH.
-
Immerse the washed Raney nickel in the tartaric acid solution at 80°C for 1 hour with occasional stirring.
-
Decant the modifying solution and wash the catalyst three times with deionized water, followed by three washes with ethanol.
-
Store the prepared TMRNi catalyst under ethanol in a sealed container until use.
Protocol 3: Asymmetric Hydrogenation of Methyl Acetoacetate
Materials:
-
Tartrate-Modified Raney Nickel (TMRNi) from Protocol 2
-
Methyl acetoacetate
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure autoclave, add the TMRNi catalyst under a blanket of ethanol.
-
Add the solvent (THF) and the substrate, methyl acetoacetate.
-
Seal the autoclave, purge with nitrogen, and then with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture. The catalyst can often be recycled.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The enantiomeric excess of the product, (R)-(-)-methyl 3-hydroxybutyrate, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualization
Caption: Workflow for the preparation of Tartrate-Modified Raney Nickel (TMRNi).
Caption: Logical flow of asymmetric hydrogenation on a TMRNi catalyst.
References
Applications of Diethyl D-(-)-tartrate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl D-(-)-tartrate, a diester of D-(-)-tartaric acid, is a readily available and cost-effective chiral building block that has found extensive application in the stereoselective synthesis of complex pharmaceutical agents. Its rigid, C2-symmetric backbone and stereodefined hydroxyl groups make it an invaluable tool for introducing chirality into molecules with high precision. This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations relevant to pharmaceutical synthesis.
Application Note 1: Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern asymmetric synthesis, enabling the enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2][3] These chiral epoxides are versatile intermediates in the synthesis of a wide array of pharmaceuticals, including antibiotics, terpenes, and prostaglandins.[4] this compound serves as the chiral ligand in a titanium-catalyzed system, directing the epoxidation to a specific face of the double bond.[1][2]
The stereochemical outcome of the reaction is highly predictable. When using this compound, the oxygen atom is delivered to the top face of the allylic alcohol when it is drawn in a specific orientation (see protocol). Conversely, its enantiomer, Diethyl L-(+)-tartrate, delivers the oxygen to the bottom face. This predictability allows for the targeted synthesis of a desired enantiomer.[5]
General Experimental Workflow: Sharpless Asymmetric Epoxidation
Caption: General workflow for the Sharpless Asymmetric Epoxidation.
Protocol: General Procedure for Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
This compound
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
Allylic alcohol substrate
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane)
-
Water
-
Celite®
-
Standard laboratory glassware and purification supplies
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with anhydrous CH₂Cl₂ (5 mL per 1 mmol of allylic alcohol) and powdered 4Å molecular sieves (approximately half the weight of the allylic alcohol).
-
The suspension is cooled to -20 °C in a cryocool or a dry ice/acetone bath.
-
This compound (6 mol%) is added, followed by the dropwise addition of Titanium(IV) isopropoxide (5 mol%). The resulting mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol (1.0 equivalent) is added to the chiral catalyst complex.
-
tert-Butyl hydroperoxide (1.5 equivalents) is added dropwise, ensuring the internal temperature does not exceed -15 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, the reaction is quenched by the addition of water (1 mL per 1 mmol of allylic alcohol).
-
The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is filtered through a pad of Celite®, and the filter cake is washed with CH₂Cl₂.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 2,3-epoxyalcohol.
Quantitative Data: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
| Substrate (Allylic Alcohol) | Product (2,3-Epoxyalcohol) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| (E)-2-Hexen-1-ol | (2R,3R)-2,3-Epoxyhexan-1-ol | 85 | 94 | [5] |
| Geraniol | (2R,3R)-2,3-Epoxygeraniol | 77 | >95 | [6] |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxypropan-1-ol | 80 | >95 | [6] |
| 3-Methyl-2-buten-1-ol | (2R)-2,3-Epoxy-3-methylbutan-1-ol | 82 | >95 | [6] |
| (Z)-2-Penten-1-ol | (2S,3R)-2,3-Epoxypentan-1-ol | 75 | 91 | [6] |
Application Note 2: Synthesis of (+)-Boronolide
(+)-Boronolide is a naturally occurring δ-lactone that has demonstrated antimalarial activity. Its synthesis showcases the utility of this compound as a chiral starting material to establish key stereocenters. The synthesis reported by Ghosh and Bilcer in 2000 utilizes this compound to construct a chiral threitol derivative, which is then elaborated to the final natural product.[7]
Synthetic Pathway: (+)-Boronolide from this compound
Caption: Key stages in the synthesis of (+)-Boronolide.
Protocol: Synthesis of a Key Intermediate for (+)-Boronolide
The following protocol describes the initial steps in the synthesis of (+)-Boronolide, starting from this compound, as adapted from the work of Ghosh and Bilcer.[7]
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification supplies
Procedure:
Step 1: Synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid diethyl ester
-
To a solution of this compound (1.0 eq) in toluene is added 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark trap to remove methanol.
-
Upon completion (monitored by TLC), the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give the crude acetonide, which is used in the next step without further purification.
Step 2: Synthesis of ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
-
A solution of the crude acetonide from the previous step in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.0 eq) in anhydrous THF at 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude diol is purified by column chromatography.
Step 3: Synthesis of (4R,5R)-4,5-bis(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane
-
To a solution of the diol from the previous step in anhydrous DMF is added NaH (2.5 eq) portion-wise at 0 °C.
-
The mixture is stirred for 30 minutes, and then benzyl bromide (2.5 eq) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the dibenzylated intermediate.
Further steps to complete the synthesis of (+)-Boronolide involve oxidation, olefination, and ring-closing metathesis.
Quantitative Data for (+)-Boronolide Synthesis Intermediates
| Intermediate | Starting Material | Key Reagents | Yield (%) | Diastereomeric Excess (d.e., %) | Enantiomeric Excess (e.e., %) | Reference |
| Chiral Threitol Derivative | This compound | LiAlH₄ | ~85 | >98 | >99 | [7] |
| Dibenzylated Intermediate | Chiral Threitol Derivative | NaH, BnBr | ~90 | >98 | >99 | [7] |
Application Note 3: Synthesis of Nectrisine
Nectrisine is a polyhydroxylated pyrrolizidine alkaloid that exhibits interesting biological activities. A synthetic route developed by Kim and co-workers utilizes this compound as a chiral precursor to establish the stereochemistry of the final molecule. The key steps involve the conversion of the tartrate into a chiral aminonitrile, followed by an oxidative lactamization and subsequent reductions.[7]
Synthetic Pathway: Nectrisine from this compound
Caption: Key transformations in the synthesis of Nectrisine.
Protocol: Synthesis of Key Intermediates for Nectrisine
The following protocol outlines the initial stages of the synthesis of Nectrisine from this compound, based on the strategy reported by Kim and co-workers.[7]
Materials:
-
This compound derived chiral aldehyde
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Ammonia in methanol
-
Oxidizing agent (e.g., NCS, DBU)
-
Reducing agent (e.g., LiBH₄)
-
Standard laboratory glassware and purification supplies
Procedure:
Step 1: Synthesis of the Chiral Aminonitrile
-
The chiral aldehyde derived from this compound (1.0 eq) is dissolved in methanol.
-
A solution of KCN (1.5 eq) and NH₄Cl (1.5 eq) in a mixture of water and ammonia is added to the aldehyde solution at 0 °C.
-
The reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC).
-
The mixture is then concentrated, and the residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude aminonitrile.
Step 2: Oxidative Lactam Formation
-
The crude aminonitrile is dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
An N-protected derivative is prepared (e.g., using Boc anhydride).
-
The protected aminonitrile is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) followed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to effect the oxidative cyclization to the lactam.
-
The reaction is worked up by standard procedures, and the lactam is purified by column chromatography.
The synthesis of Nectrisine is completed through a series of reductions and cyclization steps.
Quantitative Data for Nectrisine Synthesis Intermediates
| Intermediate | Starting Material | Key Reagents | Yield (%) | Diastereomeric Excess (d.e., %) | Enantiomeric Excess (e.e., %) | Reference |
| Aminonitrile Intermediate | Chiral Aldehyde | KCN, NH₄Cl | ~70-80 | Mixture of diastereomers | >99 | [7] |
| Lactam Intermediate | Aminonitrile Intermediate | NCS, DBU | ~60-70 | >95 | >99 | [7] |
Conclusion
This compound is a versatile and powerful tool in the synthesis of chiral pharmaceuticals. Its application in the Sharpless asymmetric epoxidation provides a reliable method for the preparation of valuable chiral building blocks. Furthermore, its use as a starting material in the total synthesis of complex natural products like (+)-Boronolide and Nectrisine highlights its importance in establishing multiple stereocenters with high fidelity. The protocols and data presented herein serve as a practical guide for researchers and scientists in the field of drug discovery and development.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Sharpless-Katsuki Asymmetric Epoxidation | TCI AMERICA [tcichemicals.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enantioselective Reactions Mediated by Diethyl D-(-)-tartrate Derivatives
Introduction
Diethyl D-(-)-tartrate (DET) is a readily available and inexpensive chiral molecule derived from naturally occurring D-(-)-tartaric acid. It serves as a cornerstone in modern asymmetric synthesis, primarily as a chiral ligand for metal-catalyzed reactions. Its C₂-symmetric backbone allows for the creation of a well-defined chiral environment around a metallic center, enabling high levels of stereocontrol in a variety of chemical transformations. These reactions are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drug intermediates and active pharmaceutical ingredients. This compound and its derivatives are instrumental in reactions such as epoxidations, dihydroxylations, cyclopropanations, and aldol reactions.[1][2][3]
The most notable application of this compound is in the Sharpless-Katsuki asymmetric epoxidation, a highly reliable and predictable method for converting prochiral allylic alcohols into chiral 2,3-epoxyalcohols.[4][5][6] This reaction earned K. Barry Sharpless a share of the Nobel Prize in Chemistry in 2001 and remains a vital tool for synthetic chemists.[6]
Key Application: The Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective oxidation of primary and secondary allylic alcohols to the corresponding epoxy alcohols.[6] The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and this compound (D-(-)-DET), with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[4][5]
Mechanism Overview
The active catalyst is a dimeric titanium-tartrate complex.[7][8][9] The reaction proceeds through the coordination of the allylic alcohol and TBHP to the titanium center. The chiral environment enforced by the D-(-)-DET ligand dictates the facial selectivity of the oxygen transfer from the peroxide to the double bond of the allylic alcohol, resulting in a high enantiomeric excess (e.e.) of one epoxide enantiomer.[4][10]
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Stereochemical Model and Prediction
A key advantage of the Sharpless epoxidation is its predictable stereochemical outcome. The choice of the tartrate enantiomer directly controls the absolute configuration of the product epoxide. For D-(-)-diethyl tartrate, the oxygen atom is delivered to the bottom or beta face of the allylic alcohol when it is drawn in a specific orientation.
Caption: Mnemonic for predicting stereochemistry in Sharpless epoxidation.
Quantitative Data Summary
The Sharpless Asymmetric Epoxidation provides consistently high enantiomeric excess for a wide range of allylic alcohol substrates.
| Substrate (Allylic Alcohol) | Tartrate Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |
| Geraniol | L-(+)-DET | 77-83 | 95 |
| (E)-2-Hexen-1-ol | D-(-)-DET | 80-90 | >95 |
| Cinnamyl alcohol | D-(-)-DET | 70-80 | 96 |
| Allyl alcohol | L-(+)-DET | ~80 | 90 |
| (Z)-2-Tridecen-1-ol | L-(+)-DET | 91 | >95 |
(Note: Yields and e.e. values are representative and can vary based on specific reaction conditions and scale.)
Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation
This protocol describes the epoxidation of a generic primary allylic alcohol using D-(-)-diethyl tartrate.
Materials:
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
D-(-)-Diethyl tartrate (D-(-)-DET)
-
Allylic alcohol (substrate)
-
tert-Butyl hydroperoxide (TBHP, ~5.5 M in decane)
-
4Å Molecular Sieves (powdered, activated)
-
Celitem®
-
Diethyl ether
-
10% aqueous NaOH solution saturated with NaCl
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: An oven-dried, 500 mL round-bottom flask containing a magnetic stir bar is fitted with a septum and flushed with nitrogen.
-
Solvent and Sieves: Add powdered 4Å molecular sieves (~3g) and 200 mL of anhydrous CH₂Cl₂ to the flask. Cool the suspension to -20 °C in a dry ice/acetone bath with stirring.
-
Catalyst Formation: Sequentially add D-(-)-diethyl tartrate (e.g., 6.0 mmol) and titanium (IV) isopropoxide (e.g., 5.0 mmol) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Substrate Addition: Add the allylic alcohol (e.g., 50 mmol) to the catalyst mixture.
-
Oxidant Addition: Add tert-butyl hydroperoxide (e.g., 100 mmol, 2.0 eq) dropwise over several minutes. The reaction is often marked by a color change to a deeper yellow/orange.
-
Reaction Monitoring: Seal the flask and maintain stirring at -20 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Workup:
-
Upon completion, add 50 mL of 10% aqueous NaOH solution saturated with NaCl to the cold reaction mixture.
-
Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour. A white precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Separate the organic layer from the filtrate. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude epoxy alcohol can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
Other Applications
While the Sharpless epoxidation is the most prominent, derivatives of diethyl tartrate are employed in other asymmetric transformations:
-
Cyclopropanation: Chiral Lewis acids derived from tartrates have been explored for the enantioselective cyclopropanation of allylic alcohols, although achieving high enantioselectivity can be challenging compared to other methods.[11][12]
-
Aldol Reactions: Tartrate derivatives have been used as chiral auxiliaries to control the stereochemistry of aldol reactions, a fundamental C-C bond-forming reaction.[2][13]
-
Phase Transfer Catalysis: Crown ethers synthesized from diethyl tartrate can be used as enantioselective phase transfer catalysts in reactions like Michael additions.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. name-reaction.com [name-reaction.com]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assymetric Induction [www2.chemistry.msu.edu]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of three distinct bioactive molecules—(+)-Boronolide, Nectrisine, and a key intermediate for (-)-Kumausallene—all utilizing the versatile chiral starting material, Diethyl D-(-)-tartrate. This document offers comprehensive experimental procedures, quantitative data, and visual workflows to guide researchers in the efficient and stereoselective synthesis of these valuable compounds.
Introduction
This compound is a readily available and inexpensive chiral building block derived from D-tartaric acid. Its inherent C2 symmetry and stereochemically defined hydroxyl and ester functionalities make it an invaluable starting material in asymmetric synthesis. This chiral synthon provides a robust platform for the introduction of specific stereocenters, significantly streamlining the synthesis of complex and enantiomerically pure bioactive molecules crucial for pharmaceutical and agrochemical research and development.
This document details the synthetic pathways to a potent antimalarial agent, an effective α-glucosidase inhibitor, and a key precursor to a marine-derived cytotoxic agent, showcasing the diverse applications of this compound in modern organic synthesis.
Synthesis of (+)-Boronolide
Bioactivity: Antimalarial
(+)-Boronolide is a naturally occurring δ-lactone that has demonstrated notable antimalarial activity. The following protocol is based on the total synthesis developed by Ghosh and Bilcer, which employs this compound to establish the stereochemistry of the polyol side chain.
Quantitative Data Summary: Synthesis of (+)-Boronolide
| Step | Intermediate | Reagents and Conditions | Yield (%) |
| 1 | Threitol Derivative | Known procedures from this compound | Not specified |
| 2 | Weinreb Amide | 1. TBSCl, imidazole, CH2Cl2; 2. MeNH(OMe)·HCl, i-PrMgCl, THF | 85 |
| 3 | α-Hydroxy Ketone | n-BuLi, THF, -78 °C | 82 |
| 4 | Diol | L-Selectride®, THF, -78 °C | 92 |
| 5 | Acrylate Ester | Acryloyl chloride, Et3N, CH2Cl2, 0 °C to 23 °C | 80 |
| 6 | (+)-Boronolide | Grubbs' catalyst (1st gen.), Ti(O-i-Pr)4, CH2Cl2, reflux | 84 |
Experimental Protocol: Synthesis of (+)-Boronolide
Step 1: Preparation of the Threitol Derivative The conversion of this compound to the corresponding threitol derivative is accomplished through established literature procedures.[1]
Step 2: Synthesis of the Weinreb Amide To a solution of the threitol derivative in CH2Cl2 are added TBSCl and imidazole. The reaction mixture is stirred at room temperature until the starting material is consumed. The crude product is then dissolved in THF and treated with a solution of N,O-dimethylhydroxylamine hydrochloride and i-PrMgCl at -10 °C. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography to afford the Weinreb amide.
Step 3: Formation of the α-Hydroxy Ketone The Weinreb amide is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. The reaction is then quenched with saturated aqueous NH4Cl and extracted with ether. The organic extracts are dried over MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography.
Step 4: Stereoselective Reduction to the Diol The α-hydroxy ketone is dissolved in THF and cooled to -78 °C. L-Selectride® (1 M in THF) is added dropwise, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the slow addition of 30% H2O2 followed by saturated aqueous NaHCO3. The mixture is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated. The product is purified by flash chromatography.
Step 5: Acrylation to the Ester To a solution of the diol in CH2Cl2 at 0 °C are added triethylamine followed by the dropwise addition of acryloyl chloride. The reaction mixture is warmed to 23 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated. The residue is purified by flash chromatography.
Step 6: Ring-Closing Metathesis to (+)-Boronolide The acrylate ester is dissolved in CH2Cl2, and Ti(O-i-Pr)4 is added. The solution is brought to reflux, and Grubbs' catalyst (1st generation) is added. The reaction is refluxed for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield (+)-Boronolide.[2]
Workflow for the Synthesis of (+)-Boronolide
References
Application Notes and Protocols: Diethyl D-(-)-tartrate in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl D-(-)-tartrate (DET) is a versatile and economically significant chiral building block extensively utilized in the asymmetric synthesis of complex molecules. Its primary application in the synthesis of agrochemicals lies in its role as a chiral auxiliary, most notably in the Sharpless asymmetric epoxidation, to produce enantiomerically pure intermediates. These chiral intermediates are crucial for the development of modern, highly selective, and effective herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chiral synthons relevant to the agrochemical industry.
Introduction
The demand for enantiomerically pure agrochemicals is continually increasing due to more stringent regulations and a greater understanding of the stereochemistry-bioactivity relationship. Often, only one enantiomer of a chiral pesticide is responsible for the desired biological activity, while the other may be inactive or even exert undesirable effects on non-target organisms and the environment.[1][2] this compound, derived from the readily available chiral pool of D-tartaric acid, serves as a cost-effective solution for introducing chirality in the synthesis of these vital agricultural products.[2]
The most prominent application of this compound is as a chiral ligand in the titanium-catalyzed Sharpless asymmetric epoxidation of prochiral allylic alcohols. This powerful reaction allows for the predictable and highly enantioselective synthesis of chiral 2,3-epoxyalcohols, which are versatile intermediates for a wide range of bioactive molecules.
Key Applications and Experimental Protocols
Sharpless Asymmetric Epoxidation of a Prochiral Allylic Alcohol
The Sharpless asymmetric epoxidation is a cornerstone of modern asymmetric synthesis and has been widely applied in the preparation of chiral building blocks for both pharmaceuticals and agrochemicals.[3][4][5] The choice of the D-(-) or L-(+) enantiomer of diethyl tartrate dictates the stereochemical outcome of the epoxidation, providing access to either enantiomer of the desired product with high enantiomeric excess (ee).
Reaction Scheme:
Figure 1: General scheme for the Sharpless asymmetric epoxidation.
Experimental Protocol: Asymmetric Epoxidation of (E)-2-hexen-1-ol
This protocol describes the synthesis of (2R,3R)-3-propyloxiranemethanol, a chiral building block that can be further elaborated to various bioactive molecules.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Titanium(IV) isopropoxide | 284.22 | 5.90 mL | 20.0 mmol |
| This compound | 206.19 | 4.95 g | 24.0 mmol |
| (E)-2-Hexen-1-ol | 100.16 | 10.0 g | 100 mmol |
| tert-Butyl hydroperoxide (5.5 M in decane) | 90.12 | 36.4 mL | 200 mmol |
| Dichloromethane (anhydrous) | - | 200 mL | - |
| 3Å Molecular Sieves (powdered) | - | 5 g | - |
| 10% NaOH solution saturated with NaCl | - | 60 mL | - |
| Diethyl ether | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
A 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 200 mL of anhydrous dichloromethane and 5 g of powdered 3Å molecular sieves. The suspension is cooled to -20 °C with stirring.
-
This compound (4.95 g, 24.0 mmol) is added, followed by the slow addition of titanium(IV) isopropoxide (5.90 mL, 20.0 mmol) via syringe. The mixture is stirred for 30 minutes at -20 °C.
-
(E)-2-Hexen-1-ol (10.0 g, 100 mmol) is added to the catalyst mixture.
-
tert-Butyl hydroperoxide (5.5 M solution in decane, 36.4 mL, 200 mmol) is added dropwise over a period of 1 hour, maintaining the internal temperature between -20 and -25 °C.
-
The reaction is monitored by TLC (e.g., hexane/ethyl acetate 2:1). Upon completion (typically 2-4 hours), the reaction is quenched by the addition of 60 mL of a pre-cooled (0 °C) 10% NaOH solution saturated with NaCl.
-
The mixture is stirred vigorously for 1 hour at 0 °C, and then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.
-
The combined organic phases are separated from the aqueous phase, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral epoxy alcohol.
Expected Yield and Enantiomeric Excess:
-
Yield: 75-85%
-
Enantiomeric Excess (ee): >95%
Synthesis of (+)-Boronolide: A Natural Product with Potential Agrochemical Applications
(+)-Boronolide is a δ-lactone-containing natural product that has been reported to be effective against malaria.[6] While not a commercial agrochemical, its synthesis from this compound showcases the utility of this chiral synthon in creating complex bioactive molecules.[6] Boron-containing compounds are of increasing interest in agrochemical research, with benzoxaboroles recently being classified as a new category of fungicides. This highlights the potential of natural products like (+)-boronolide as lead structures for novel agrochemicals.
Synthetic Strategy Overview:
The synthesis of (+)-boronolide from this compound involves several key transformations, including the conversion of the tartrate ester into a threitol derivative, which then undergoes a series of reactions to construct the final lactone structure.[6]
Figure 2: Simplified synthetic pathway to (+)-Boronolide from this compound.
Key Experimental Step: Conversion of this compound to a Threitol Derivative
A common initial step is the protection of the diol and reduction of the ester functionalities.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 206.19 |
| 2,2-Dimethoxypropane | 104.15 |
| p-Toluenesulfonic acid | 172.20 |
| Lithium aluminum hydride | 37.95 |
| Tetrahydrofuran (anhydrous) | - |
Procedure (Illustrative):
-
Acetonide Protection: this compound is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to protect the diol as an acetonide.
-
Reduction: The resulting protected diester is then reduced with a suitable reducing agent, such as lithium aluminum hydride, in an anhydrous solvent like tetrahydrofuran to yield the corresponding threitol derivative (a protected 1,2,3,4-butanetetrol).
This threitol derivative serves as a key chiral intermediate for the subsequent steps in the total synthesis of (+)-boronolide.
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 13811-71-7 |
| Molecular Formula | C₈H₁₄O₆ |
| Molar Mass | 206.19 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 280 °C |
| Density | 1.204 g/mL |
| Optical Rotation | [α]²⁰/D -24°, neat |
Table 2: Representative Data for the Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
| Parameter | Result |
| Substrate | (E)-2-Hexen-1-ol |
| Chiral Ligand | This compound |
| Product | (2R,3R)-3-propyloxiranemethanol |
| Typical Yield | 75-85% |
| Enantiomeric Excess (ee) | >95% |
Conclusion
This compound is an indispensable chiral building block for the synthesis of enantiomerically pure agrochemicals. Its application in the Sharpless asymmetric epoxidation provides a reliable and predictable method for generating valuable chiral intermediates. The synthesis of complex natural products, such as (+)-boronolide, further underscores the versatility of this compound in constructing stereochemically rich molecules that can serve as leads for the next generation of agrochemicals. The protocols and data presented herein provide a practical guide for researchers and scientists in the field of agrochemical development to effectively utilize this important chiral synthon.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. chemmethod.com [chemmethod.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications | PPTX [slideshare.net]
- 6. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key asymmetric reactions utilizing Diethyl D-(-)-tartrate, a versatile chiral auxiliary in organic synthesis. The following sections offer step-by-step experimental procedures, quantitative data for various substrates, and visualizations of the experimental workflows.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols.[1] This reaction employs a catalyst generated in situ from titanium(IV) isopropoxide and this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1] The predictable stereochemistry and high enantioselectivity make it a valuable tool in the synthesis of complex chiral molecules.[1]
Experimental Protocol: Asymmetric Epoxidation of Geraniol
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
This compound (D-(-)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
3Å Molecular Sieves, activated powder
-
Diethyl ether (Et₂O)
-
10% aqueous NaOH solution saturated with NaCl
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, 250 mL two-necked flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 100 mL of anhydrous dichloromethane and activated 3Å molecular sieves (3.0 g).
-
The flask is cooled to -20 °C in a dry ice/acetone bath.
-
To the cooled solution, add this compound (1.24 g, 6.0 mmol) in 5 mL of dichloromethane, followed by the dropwise addition of titanium(IV) isopropoxide (1.42 g, 5.0 mmol) in 5 mL of dichloromethane. The resulting mixture is stirred for 30 minutes at -20 °C.
-
Geraniol (1.54 g, 10.0 mmol) is then added to the reaction mixture.
-
An anhydrous solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 3.6 mL, 20.0 mmol) is added dropwise, and the reaction mixture is stirred at -20 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 10 mL of water. The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting biphasic mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether.
-
The combined organic layers are transferred to a separatory funnel, and the aqueous layer is removed. The organic layer is then washed with a 10% aqueous NaOH solution saturated with NaCl (2 x 20 mL) to remove the tartrate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,3-epoxygeraniol.
Data Presentation: Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
| Allylic Alcohol Substrate | Tartrate Ester | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (-)-DET | 90 | 94 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 85-95 | >95 |
| Cinnamyl alcohol | (+)-DET | 90 | >98 |
| 3-Methyl-2-buten-1-ol | (-)-DIPT | 88 | 91 |
| (Z)-2-Hexen-1-ol | (+)-DIPT | 80 | 85 |
Data compiled from various literature sources. Yields and ee values can vary based on specific reaction conditions.
Experimental Workflow: Sharpless Asymmetric Epoxidation
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Azide-Free Synthesis of an Oseltamivir Intermediate
An important application of this compound in drug development is its use in the azide-free synthesis of the antiviral drug Oseltamivir (Tamiflu®). A key step in this synthesis is the asymmetric aza-Henry (nitro-Mannich) reaction, which establishes the crucial stereochemistry of the amino and nitro groups.[2] This approach avoids the use of hazardous azide reagents.[2]
Experimental Protocol: Asymmetric Aza-Henry Reaction
Materials:
-
Chiral sulfinylimine (derived from this compound)
-
Nitromethane (CH₃NO₂)
-
Anhydrous tetrahydrofuran (THF)
-
A suitable base (e.g., a non-nucleophilic organic base)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask under a nitrogen atmosphere is charged with the chiral sulfinylimine (1.0 equiv) and anhydrous tetrahydrofuran.
-
The solution is cooled to the desired reaction temperature (e.g., -78 °C).
-
Nitromethane (1.5 equiv) is added to the cooled solution.
-
A solution of the base (1.2 equiv) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, the nitro-amine adduct, is purified by flash column chromatography.
Data Presentation: Key Steps in Azide-Free Oseltamivir Intermediate Synthesis
| Step | Reaction | Key Reagents | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Asymmetric Aza-Henry | Chiral Sulfinylimine, Nitromethane, Base | Nitro-amine adduct | High | High |
| 2 | Domino Nitro-Michael/HWE | Nitro-amine adduct, Acrylate derivative, Base | Cyclohexene intermediate | High | N/A |
Yields and diastereomeric ratios are generally reported as high in the literature, but specific values depend on the exact substrate and reaction conditions.
Logical Relationship: Azide-Free Oseltamivir Intermediate Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity with Diethyl D-(-)-tartrate
Welcome to the technical support center for optimizing enantioselective reactions, with a focus on the Sharpless Asymmetric Epoxidation using Diethyl D-(-)-tartrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the success of their synthetic experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The titanium-tartrate catalyst is highly sensitive to moisture. 2. Impure Reagents: Contaminants in titanium isopropoxide or decomposed tert-butyl hydroperoxide (TBHP) can inhibit the reaction.[1] 3. Incorrect Stoichiometry: An improper ratio of titanium isopropoxide to diethyl tartrate can lead to the formation of inactive catalyst species.[2] 4. Low Reaction Temperature: While low temperatures are generally favored for selectivity, excessively low temperatures can significantly slow down or halt the reaction. | 1. Ensure Anhydrous Conditions: Use freshly activated 3Å or 4Å molecular sieves.[3] All glassware should be rigorously dried, and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen). 2. Use High-Purity Reagents: Use freshly opened or properly stored titanium isopropoxide. Use anhydrous TBHP in a hydrocarbon solvent like decane for best results.[4] 3. Optimize Reagent Ratios: A slight excess of diethyl tartrate (1.1-1.2 equivalents) relative to titanium isopropoxide is often optimal for catalyst formation.[5] 4. Adjust Temperature: While -20 °C is a common starting point, for less reactive substrates, allowing the reaction to slowly warm up to 0 °C may be necessary.[4] Monitor the reaction progress by TLC. |
| Low Enantioselectivity (ee) | 1. Presence of Water: Even trace amounts of water can lead to the formation of achiral titanium-oxo species, which catalyze a non-enantioselective epoxidation. 2. Incorrect Tartrate Enantiomer: Using the wrong enantiomer of diethyl tartrate will produce the opposite epoxide enantiomer. 3. Reaction Temperature Too High: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. 4. Substrate Structure: (Z)-allylic alcohols are known to be poor substrates and often give low enantioselectivity.[6] | 1. Rigorous Drying: Ensure all reagents, solvents, and equipment are scrupulously dry. The use of molecular sieves is crucial.[3][4] 2. Verify Reagent: Double-check that you are using this compound for the desired enantiomer as predicted by the Sharpless mnemonic. 3. Maintain Low Temperature: Conduct the reaction at -20 °C or lower if possible. For sensitive substrates, maintaining a consistent low temperature is critical. 4. Substrate-Specific Optimization: For challenging substrates, consider using a different tartrate ligand, such as diisopropyl tartrate (DIPT), which can sometimes improve enantioselectivity.[4] |
| Difficult Product Isolation/Workup | 1. Formation of Titanium Emulsions: The titanium catalyst can form persistent emulsions during aqueous workup, making phase separation difficult.[2] 2. Water-Soluble Products: Small, polar epoxy alcohols (e.g., glycidol) have high water solubility, leading to low recovery during extraction.[7] 3. Product Instability: Some epoxy alcohols are sensitive to acidic or basic conditions during workup, leading to ring-opening byproducts.[7] | 1. Modified Workup Procedures: Employ a workup using a saturated solution of NaOH in brine, which helps to break up emulsions.[7] Alternatively, a workup with ferrous sulfate can be used to quench the reaction and precipitate titanium salts. 2. Specialized Extraction: For water-soluble products, use continuous liquid-liquid extraction or saturate the aqueous phase with a salt (salting out) to decrease the product's solubility before extraction. 3. pH Control: Use a buffered workup or a non-aqueous workup to avoid harsh pH conditions. For acid-sensitive epoxides, a "sodium sulfate workup" is recommended.[7] |
| Formation of Byproducts | 1. Ring-Opening of the Epoxide: Nucleophilic attack on the epoxide can occur, especially with sensitive substrates or during a harsh workup.[7] 2. Over-oxidation: Excess oxidant or higher temperatures can lead to the oxidation of the allylic alcohol to the corresponding aldehyde or ketone.[4] 3. Dimerization or Polymerization: Some reactive epoxy alcohols can undergo further reactions under the reaction conditions. | 1. Mild Workup: Use a mild quenching agent like sodium sulfite or dimethyl sulfide at low temperatures.[5] Avoid strong acids or bases during workup. 2. Control Stoichiometry and Temperature: Use a slight excess of the hydroperoxide (1.5-2.0 equivalents) and maintain a low reaction temperature.[5] 3. Dilution and Reaction Time: Running the reaction at a higher dilution and monitoring for completion to avoid prolonged reaction times can minimize side reactions. |
Frequently Asked Questions (FAQs)
1. What is the role of each component in the Sharpless Asymmetric Epoxidation?
-
This compound (DET): This is the chiral ligand that complexes with the titanium center to create a chiral environment. The stereochemistry of the DET determines the facial selectivity of the epoxidation, leading to a high enantiomeric excess of one epoxide enantiomer.
-
Titanium (IV) isopropoxide (Ti(OiPr)₄): This is the Lewis acidic metal center that acts as the catalyst. It coordinates with the allylic alcohol, the hydroperoxide, and the diethyl tartrate to assemble the active catalytic species.[8]
-
tert-Butyl hydroperoxide (TBHP): This is the oxidizing agent that provides the oxygen atom for the formation of the epoxide ring.[8]
-
Allylic Alcohol: This is the substrate for the reaction. The hydroxyl group of the allylic alcohol is crucial as it coordinates to the titanium center, directing the epoxidation to the adjacent double bond.[3]
2. How do I choose between this compound and Diethyl L-(+)-tartrate?
The choice of the tartrate enantiomer determines the stereochemistry of the resulting epoxide. A helpful mnemonic is used to predict the outcome: when the allylic alcohol is drawn in the plane with the alcohol group in the bottom right corner, D-(-)-DET directs the epoxidation to the top face of the alkene, while L-(+)-DET directs it to the bottom face.
3. Why are molecular sieves necessary?
Molecular sieves are crucial for ensuring the reaction is completely anhydrous.[3] The titanium-tartrate catalyst is extremely sensitive to water, which can hydrolyze the catalyst and lead to the formation of achiral titanium-oxo species. These species can catalyze a non-enantioselective epoxidation, resulting in a low enantiomeric excess.[9] The use of molecular sieves allows the reaction to be run with catalytic amounts of the titanium complex.
4. Can I use a stoichiometric amount of the titanium-tartrate complex?
Yes, the original Sharpless epoxidation protocol used a stoichiometric amount of the titanium-tartrate complex. However, the use of molecular sieves to remove trace amounts of water allows for the use of catalytic amounts (typically 5-10 mol%) of the complex, making the reaction more atom-economical and cost-effective.[3]
5. My reaction is very slow. What can I do?
Low reaction rates can be due to several factors:
-
Low Temperature: While essential for selectivity, temperatures below -20 °C can significantly slow down the reaction.
-
Substrate Steric Hindrance: Bulky substituents on the allylic alcohol can hinder its approach to the catalytic center.
-
Catalyst Deactivation: As mentioned, water is a primary cause of catalyst deactivation.
To address a slow reaction, you can try:
-
Allowing the reaction to warm slowly to 0 °C while monitoring the enantioselectivity.
-
For sterically hindered substrates, a longer reaction time may be necessary.
-
Ensuring all components and the reaction environment are scrupulously dry.
6. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[5] A co-spot of the reaction mixture with the starting allylic alcohol can help to clearly distinguish the product from the starting material. The reaction is typically complete when the starting material spot is no longer visible by TLC.
Quantitative Data Summary
The enantioselectivity and yield of the Sharpless epoxidation are highly dependent on the substrate and reaction conditions. The following tables provide a summary of representative data.
Table 1: Effect of Tartrate Ligand on Enantioselectivity
| Allylic Alcohol | Tartrate Ligand | Temperature (°C) | Yield (%) | ee (%) |
| (E)-2-Hexen-1-ol | (+)-DET | -20 | 85 | 94 |
| (E)-2-Hexen-1-ol | (+)-DIPT | -20 | 82 | >95 |
| Geraniol | (+)-DET | -20 | 77 | 95 |
| Geraniol | (+)-DIPT | -20 | 75 | 98 |
| Cinnamyl alcohol | (+)-DET | -20 | 70 | 96 |
| Cinnamyl alcohol | (+)-DIPT | -20 | 65 | >98 |
Data compiled from various sources demonstrating typical results under optimized conditions.
Table 2: Influence of Substrate Structure on Enantioselectivity
| Allylic Alcohol | Tartrate Ligand | Temperature (°C) | Yield (%) | ee (%) |
| (E)-2-Penten-1-ol | (+)-DET | -20 | 80 | 92 |
| (Z)-2-Penten-1-ol | (+)-DET | -20 | 75 | 60 |
| 1-Octen-3-ol | (+)-DIPT | -20 | 88 | 95 |
| 2-Methyl-2-propen-1-ol | (+)-DET | -20 | 70 | 88 |
Data compiled from various sources demonstrating typical results under optimized conditions.
Experimental Protocols
General Protocol for Sharpless Asymmetric Epoxidation
This is a general procedure and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to -20 °C in a cryocool or a dry ice/acetone bath.
-
Add this compound (1.2 equivalents) to the cold solvent with stirring.
-
Slowly add titanium (IV) isopropoxide (1.0 equivalent) to the solution. The solution should turn from colorless to a pale yellow/orange color.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add powdered, activated 3Å or 4Å molecular sieves to the flask.
-
-
Epoxidation Reaction:
-
Dissolve the allylic alcohol (1.0 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.
-
Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) in a hydrocarbon solvent dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-5 hours.
-
-
Reaction Workup and Product Isolation:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or by the dropwise addition of dimethyl sulfide at -20 °C.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture through a pad of celite to remove the titanium salts and molecular sieves.
-
Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. noahchemicals.com [noahchemicals.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. benchchem.com [benchchem.com]
- 6. jrchen-group.com [jrchen-group.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sharpless Epoxidation Practice Questions & Answers – Page 1 | Organic Chemistry [pearson.com]
- 9. rzepa.net [rzepa.net]
Technical Support Center: Diethyl D-(-)-tartrate in Asymmetric Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diethyl D-(-)-tartrate, primarily in the context of the Sharpless Asymmetric Epoxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a chiral ligand in asymmetric synthesis. Its most notable application is in the Sharpless Asymmetric Epoxidation, where it complexes with titanium (IV) isopropoxide to form a chiral catalyst for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2][3] This reaction is fundamental in the synthesis of complex chiral molecules, including many natural products and pharmaceuticals.[1][4]
Q2: How does this compound control the stereochemistry of the epoxidation?
A2: In the Sharpless epoxidation, the chirality of the product is dictated by the stereoisomer of the diethyl tartrate used. When using this compound [(-)-DET], the epoxidation of the allylic alcohol occurs on the top face of the double bond when the alcohol is oriented in a specific plane. Conversely, using Diethyl L-(+)-tartrate directs the epoxidation to the bottom face. This predictable stereocontrol is a key advantage of the reaction.[5]
Q3: What is the active catalytic species in the Sharpless epoxidation?
A3: The active catalyst is a dimeric titanium-tartrate complex, often represented as [Ti(tartrate)(OR)₂]₂.[1] This C₂-symmetric dimer creates a rigid chiral environment around the titanium center, which is essential for the high enantioselectivity of the oxygen transfer from the peroxide to the allylic alcohol.
Q4: Is it possible to use a catalytic amount of the titanium-tartrate complex?
A4: Yes, the use of catalytic amounts (5-10 mol%) of the titanium-tartrate complex is standard practice, provided that powdered, activated molecular sieves (3Å or 4Å) are included in the reaction mixture. The molecular sieves are crucial for removing water, which can otherwise deactivate the catalyst.[1] Without molecular sieves, stoichiometric amounts of the titanium complex are often required.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My Sharpless epoxidation reaction is giving a low yield or has not proceeded to completion. What are the possible causes?
A: Several factors can contribute to low product yield. Consider the following troubleshooting steps:
-
Moisture Contamination: The titanium-tartrate catalyst is extremely sensitive to water. Trace amounts of moisture can hydrolyze the titanium isopropoxide, leading to the formation of inactive titanium dioxide (TiO₂) and deactivating the catalyst.[6][7]
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. The use of powdered 3Å or 4Å molecular sieves is highly recommended to scavenge any residual moisture.[1]
-
-
Reagent Quality: The quality of the reagents, particularly the tert-butyl hydroperoxide (TBHP), is critical.
-
Solution: Use a fresh, anhydrous solution of TBHP. Older solutions may have decomposed, reducing the concentration of the active oxidant.
-
-
Incorrect Stoichiometry: An incorrect ratio of the catalyst components can lead to an improperly formed active catalyst.
-
Solution: Typically, a slight excess of the diethyl tartrate ligand relative to the titanium isopropoxide is used (e.g., 1.2 equivalents of DET to 1 equivalent of Ti(OiPr)₄).[8]
-
-
Substrate Issues: Not all allylic alcohols are equally reactive. Highly hindered substrates may react sluggishly.
-
Solution: For less reactive substrates, increasing the reaction time or temperature (while carefully monitoring for side reactions) may be necessary. In some cases, stoichiometric amounts of the catalyst may be required.
-
Problem 2: Low Enantioselectivity (ee)
Q: The enantiomeric excess (ee) of my epoxy alcohol is lower than expected. What could be the cause?
A: Low enantioselectivity is a common issue and is often linked to the integrity of the chiral catalyst.
-
Presence of Water: As with low yield, moisture is a primary culprit for decreased ee. Water can disrupt the structure of the chiral dimeric titanium complex, leading to a less organized chiral environment and consequently, a drop in enantioselectivity.
-
Solution: Adhere strictly to anhydrous reaction conditions, including the use of molecular sieves.
-
-
Incorrect Catalyst Assembly: The chiral catalyst needs time to form before the addition of the substrate and oxidant.
-
Solution: Ensure that the titanium isopropoxide and this compound are pre-mixed and stirred at the reaction temperature (typically -20 °C) for about 30 minutes to allow for the formation of the active catalyst complex before adding the allylic alcohol and TBHP.
-
-
Reaction Temperature: While lower temperatures generally favor higher enantioselectivity, temperatures that are too low can significantly slow down the reaction. Conversely, higher temperatures can decrease enantioselectivity.
-
Solution: The optimal temperature is often substrate-dependent, but -20 °C is a common starting point. If enantioselectivity is low, ensure the temperature has been maintained consistently.
-
Problem 3: Identification of Unexpected Byproducts
Q: I am observing unexpected spots on my TLC plate or peaks in my NMR/GC-MS. What are the likely side products?
A: Several side reactions can occur, leading to various byproducts.
-
Transesterification Products: If isopropanol is present from the titanium isopropoxide, it can potentially undergo transesterification with the this compound ligand. This can lead to the formation of mixed esters, such as ethyl isopropyl tartrate , or the fully transesterified diisopropyl tartrate . This alters the chiral ligand and can affect the performance of the catalyst.
-
Hydrolysis Products: During aqueous workup, especially under basic conditions (saponification) used to remove the tartrate ligand, this compound can be hydrolyzed.[9] This can result in the formation of monoethyl D-(-)-tartrate and D-(-)-tartaric acid . If the workup is not efficient, these may remain as impurities.
-
Payne Rearrangement Product: The desired 2,3-epoxy alcohol product can undergo a base-catalyzed isomerization to the corresponding 1,2-epoxy alcohol. This is known as the Payne rearrangement and can be a significant issue during basic workup.[10][11][12][13][14]
-
Solution: To minimize this, keep the exposure to basic conditions as short as possible and at low temperatures.
-
-
Over-oxidation Products: In some cases, especially with extended reaction times or excess oxidant, the allylic alcohol substrate can be oxidized to the corresponding enone.[15]
-
Tartaric Acid Amides: If the reaction mixture is inadvertently contaminated with amines, or if amine-containing reagents are used in the workup, this compound can react to form tartaric acid amides or diamides .[16][17][18][19][20]
Quantitative Data
The yield and enantiomeric excess (ee) in the Sharpless Asymmetric Epoxidation are highly dependent on the substrate. The following table summarizes representative data for the epoxidation of common allylic alcohols using a titanium-tartrate catalyst system.
| Allylic Alcohol | Tartrate Ligand | Yield (%) | ee (%) | Reference(s) |
| Geraniol | (-)-DET | 99 | 91 | [8] |
| Geraniol | L-(+)-DET | ~80 | 76-84 | [21] |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [22] |
| Cinnamyl Alcohol | (+)-DIPT | 97 | 96 | [3] |
| Allyl Alcohol | (+)-DIPT | 87 | 92 | [23] |
Note: DET = Diethyl Tartrate, DIPT = Diisopropyl Tartrate. Yields and ee values can vary based on specific reaction conditions.
Experimental Protocols
Detailed Protocol for the Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a representative example and may require optimization for other substrates.
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered, activated 4Å molecular sieves
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
This compound [(-)-DET]
-
Geraniol
-
Anhydrous tert-butyl hydroperoxide (TBHP, ~5.5 M in decane)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Pre-formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add anhydrous dichloromethane (CH₂Cl₂) and powdered 4Å molecular sieves.
-
Cool the suspension to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
To the stirred suspension, add this compound (6 mol%) via syringe.
-
Slowly add titanium (IV) isopropoxide (5 mol%) dropwise. The solution will typically turn a pale yellow.
-
Stir the mixture at -20 °C for 30 minutes to ensure the formation of the chiral catalyst complex.
-
-
Epoxidation:
-
Add geraniol (1 equivalent) to the catalyst mixture.
-
Slowly add the anhydrous tert-butyl hydroperoxide solution (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring vigorously for at least 1 hour.
-
Add water and stir for another 30 minutes. The mixture should separate into two clear layers. If an emulsion persists, add a small amount of brine.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxy alcohol.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 2,3-epoxygeraniol.
-
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for common issues in Sharpless epoxidation.
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Sharpless_epoxidation [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 6. Titanium isopropoxide - Wikipedia [en.wikipedia.org]
- 7. noahchemicals.com [noahchemicals.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Payne rearrangement - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chemtube3d.com [chemtube3d.com]
- 14. researchgate.net [researchgate.net]
- 15. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. EP0298695A2 - Tartaric acid amide derivative and method of producing the same - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds [mdpi.com]
- 21. odinity.com [odinity.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing Diethyl D-(-)-tartrate Catalyst Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving diethyl D-(-)-tartrate catalysts, with a primary focus on the Sharpless asymmetric epoxidation.
Frequently Asked Questions (FAQs)
1. What is the role of this compound in asymmetric catalysis?
This compound is a chiral ligand that, when combined with a metal catalyst like titanium (IV) isopropoxide, forms a chiral complex.[1][2][3] This complex creates a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of one enantiomer of the product in excess. Its most notable application is in the Sharpless asymmetric epoxidation of allylic alcohols.[1][4]
2. How is the active catalyst for the Sharpless epoxidation prepared?
The active catalyst is typically prepared in situ by mixing titanium (IV) isopropoxide with this compound in an anhydrous solvent, such as dichloromethane, at a reduced temperature (e.g., -20°C).[5][6] The mixture is stirred for a period to allow for the formation of the chiral catalyst complex before the substrate and oxidant are added.[5] Molecular sieves are often added to ensure anhydrous conditions.[7][8]
3. What is the function of molecular sieves in the Sharpless epoxidation?
Molecular sieves (typically 3Å or 4Å) are crucial for absorbing trace amounts of water from the reaction mixture.[9] Water can deactivate the titanium catalyst and lead to the formation of byproducts, resulting in lower yields and enantioselectivity.[9] The use of molecular sieves allows the reaction to be run with catalytic amounts of the titanium-tartrate complex (5-10 mol%).[1][10]
4. What is the typical reaction temperature for a Sharpless epoxidation?
The reaction is generally carried out at low temperatures, typically between -20°C and 0°C, to maximize enantioselectivity.[11] Higher temperatures can lead to a decrease in enantiomeric excess.[11]
5. How can the titanium catalyst be removed after the reaction?
Several workup procedures can be employed to remove the titanium catalyst. A common method involves quenching the reaction with a saturated aqueous solution of sodium sulfite or by adding a 10% NaOH solution saturated with NaCl, which precipitates the titanium salts.[5] The precipitate can then be removed by filtration through Celite®.[5] For acid-sensitive products, an aqueous tartaric acid workup can be used, although this is only suitable for water-insoluble epoxy alcohols.[12]
6. Can this compound be used in other asymmetric reactions?
Yes, beyond the Sharpless epoxidation, this compound and its derivatives are used as chiral ligands in other asymmetric transformations, including the kinetic resolution of secondary alcohols, cyclopropanation reactions, and as chiral phase-transfer catalysts.[13][14]
7. How should this compound and Titanium (IV) isopropoxide be stored?
Both reagents are sensitive to moisture. This compound should be stored in a tightly sealed container in a cool, dry place.[15] Titanium (IV) isopropoxide is highly reactive with water and moist air and should be stored under an inert atmosphere in a tightly sealed container.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive catalyst due to moisture.[9] 2. Oxidant (tert-butyl hydroperoxide) has decomposed. 3. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and add activated molecular sieves (3Å or 4Å).[5][8] 2. Use a fresh, anhydrous solution of tert-butyl hydroperoxide. 3. While low temperatures are crucial for selectivity, ensure the reaction is proceeding at a reasonable rate. Monitor by TLC or GC.[5] |
| Low Enantiomeric Excess (ee) | 1. Presence of water in the reaction mixture.[9] 2. Reaction temperature is too high.[11] 3. Incorrect ratio of titanium isopropoxide to diethyl tartrate. 4. Substrate is not an allylic alcohol. | 1. Rigorously exclude water by using dried reagents, solvents, and molecular sieves.[5][11] 2. Maintain the recommended low temperature (typically -20°C).[11] 3. A slight excess of the tartrate ester (e.g., 1.2:1 ratio to titanium) is often beneficial.[5] 4. The Sharpless epoxidation is highly specific for allylic alcohols due to the required coordination to the titanium center.[7] |
| Formation of Multiple Products | 1. Epoxide ring-opening under acidic conditions during workup.[12] 2. Over-oxidation of the product. | 1. For acid-sensitive epoxides, use a neutral or basic workup procedure. A common method is quenching with a solution of NaOH in brine.[5] 2. Use the recommended stoichiometry of the oxidant (typically 1.5-2.0 equivalents).[5] |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup. 2. Product is water-soluble.[17] | 1. Adding brine (saturated NaCl solution) can help break up emulsions.[18] 2. For small, water-soluble epoxides, extraction with a more polar organic solvent may be necessary, or consider in-situ derivatization before workup.[17] |
Quantitative Data Summary
Table 1: Catalytic Asymmetric Epoxidation of Various Allylic Alcohols [19]
| Entry | Substrate (Allylic Alcohol) | R Group | Molecular Sieves | Catalyst Loading (% Ti / % DET) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-2-Hexen-1-ol | C₃H₇ | 4Å | 5 / 6.0 | -20 | 2.5 | 85 | 94 |
| 2 | (E)-2-Decen-1-ol | C₇H₁₅ | 4Å | 5 / 7.3 | -23 | 2.5 | (99) | 96 |
| 3 | (E)-2-Undecen-1-ol | C₈H₁₇ | 4Å | 5 / 6.0 | -10 | 1.5 | 78 | 94 |
| 4 | Cinnamyl alcohol | Phenyl | 4Å | 5 / 7.5 (DIPT) | -20 | 3 | 89 | >98 |
| 5 | p-Nitrocinnamyl alcohol | p-Nitrophenyl | 4Å | 5 / 7.5 (DIPT) | -20 | 2 | 82 | >98 |
| 6 | p-Bromocinnamyl alcohol | p-Bromophenyl | 4Å | 5 / 7.5 (DIPT) | -20 | 0.75 | 69 | >98 |
| 7 | (Z)-2-Decen-1-ol | C₇H₁₅ | 4Å | 10 / 14 | -10 | 29 | 74 | 86 |
| 8 | (Z)-2-Undecen-1-ol | C₈H₁₇ | 3Å | 5 / 7.4 (DIPT) | -12 | 42 | 63 | >80 |
Note: DIPT (Diisopropyl tartrate) is sometimes used and can offer higher selectivity for certain substrates.[6][10] Yields in parentheses are based on recovered starting material.
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.[5][6]
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium (IV) isopropoxide (Ti(OⁱPr)₄)
-
This compound ((-)-DET)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane)
-
Powdered, activated 3Å or 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., 10% NaOH in brine)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add powdered 3Å or 4Å molecular sieves (approx. 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Add anhydrous dichloromethane.
-
Cool the flask to -20°C in a suitable cooling bath.
-
To the stirred suspension, add this compound (6-12 mol%) followed by titanium (IV) isopropoxide (5-10 mol%). The solution should turn a pale yellow.
-
Stir the mixture at -20°C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add the allylic alcohol (1 equivalent) to the catalyst mixture.
-
Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20°C.
-
Monitor the reaction progress by TLC or GC. Reactions are typically complete within 1-5 hours.
-
Upon completion, quench the reaction by adding a pre-cooled (0°C) 10% NaOH solution saturated with NaCl.
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour, during which a granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Troubleshooting logic for common issues in Sharpless epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 8. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 9. scribd.com [scribd.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. orgosolver.com [orgosolver.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. gelest.com [gelest.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
Technical Support Center: Purification of Diethyl D-(-)-tartrate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of products from reactions involving Diethyl D-(-)-tartrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Purification Issues
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:
-
Purity: The product may be too impure to crystallize. Try to remove major impurities first by another technique like column chromatography or an acid-base extraction.
-
Solvent Selection: The choice of solvent is critical. Experiment with a variety of solvents and solvent systems (e.g., a good solvent in which the compound is soluble and a poor solvent in which it is less soluble). For tartrate derivatives, combinations like methanol-ethyl acetate or cyclohexane-benzene have been reported to be effective.[1]
-
Seeding: If you have a small amount of pure crystalline product, use it to seed the supersaturated solution. Scratching the inside of the flask with a glass rod at the liquid-air interface can also sometimes induce crystallization.[1]
-
Concentration and Temperature: Slowly concentrate the solution and then cool it. Sometimes, refrigeration or even freezing for a period can promote crystallization.[1]
-
Residual Solvents: Ensure that all reaction solvents have been thoroughly removed under reduced pressure, as they can inhibit crystallization.
Q2: I am having trouble removing the titanium catalyst from my Sharpless Asymmetric Epoxidation reaction. How can I effectively remove it?
A2: The titanium catalyst used in the Sharpless epoxidation, typically titanium isopropoxide, needs to be hydrolyzed to be removed. A common workup procedure involves the addition of water or an aqueous solution to the reaction mixture. The resulting titanium dioxide precipitate can then be filtered off. For more stubborn emulsions or fine precipitates, adding a filter aid like Celite can be beneficial. In some cases, a mild acidic or basic wash during the workup can help in breaking down the titanium complexes.
Q3: How can I remove unreacted tert-butyl hydroperoxide (TBHP) from my reaction mixture?
A3: It is crucial to quench and remove excess TBHP as it can be hazardous. A common method is to add an aqueous solution of a reducing agent, such as sodium sulfite or sodium thiosulfate, to the reaction mixture and stir until a negative peroxide test (e.g., with starch-iodide paper) is obtained. The organic product can then be extracted into an organic solvent.
2. Chromatography
Q4: What type of chromatography is best suited for purifying products from this compound reactions?
A4: The choice of chromatography depends on the properties of your product.
-
Column Chromatography: This is a versatile technique for purifying a wide range of compounds. For products of Sharpless epoxidation, silica gel chromatography is often used to separate the desired epoxy alcohol from byproducts.[2][3]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, such as in the final steps of pharmaceutical ingredient synthesis, preparative HPLC can be used.[3] Chiral HPLC is specifically used for separating enantiomers.[4][5]
Q5: My chiral product is a racemic mixture. How can I separate the enantiomers?
A5: Separating enantiomers, a process known as chiral resolution, can be achieved through several methods:
-
Chiral Chromatography: This is a direct method using a chiral stationary phase (CSP) in either HPLC or gas chromatography (GC) to separate the enantiomers.
-
Diastereomeric Crystallization: React your racemic mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by removing the chiral auxiliary.
-
Kinetic Resolution: In some cases, one enantiomer of a racemic starting material will react faster than the other in a chiral reaction. The Sharpless epoxidation can be used for the kinetic resolution of racemic secondary allylic alcohols.[6]
3. Extraction
Q6: My product has acidic or basic functional groups. Can I use extraction for purification?
A6: Yes, acid-base extraction is a very effective technique for separating acidic or basic compounds from neutral impurities.
-
For acidic products: Dissolve the crude mixture in an organic solvent (like diethyl ether or dichloromethane) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic compound will be deprotonated and dissolve in the aqueous layer as its salt. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure acidic product, which can then be extracted back into an organic solvent.[7]
-
For basic products (e.g., amines): Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., dilute HCl). The basic compound will be protonated and dissolve in the aqueous layer. The aqueous layer is then made basic to regenerate the neutral basic compound, which can be extracted back into an organic solvent.[7]
4. Recrystallization
Q7: What are some common solvents for recrystallizing products derived from this compound?
A7: The choice of solvent is highly dependent on the specific product. However, some commonly used solvents and solvent systems for tartrate derivatives include:
-
Methanol-ethyl acetate[1]
-
Cyclohexane-benzene[1]
-
Cold methanol[1] The general principle is to find a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocols
Protocol 1: General Workup and Purification for Sharpless Asymmetric Epoxidation
This protocol provides a general procedure for the workup and purification of an epoxy alcohol synthesized via Sharpless Asymmetric Epoxidation.
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite or sodium thiosulfate to quench the excess tert-butyl hydroperoxide. Stir vigorously for at least 30 minutes. Test for the absence of peroxides using starch-iodide paper.
-
Hydrolysis of the Titanium Catalyst: Add water to the reaction mixture and stir for 1-2 hours to allow for the hydrolysis of the titanium isopropoxide. The formation of a white precipitate (titanium dioxide) should be observed.
-
Filtration: Filter the mixture through a pad of Celite to remove the titanium dioxide precipitate. Wash the filter cake with the reaction solvent (e.g., dichloromethane).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[3]
Protocol 2: Recrystallization of a Solid Product
-
Solvent Selection: Choose an appropriate solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Product Name | Starting Material | Purification Method | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide | Diethyl tartrate | Crystallization (Methanol) & Recrystallization (Methanol-ethyl acetate) | 93-95 | Sufficiently pure for next step | 189-190 | [1] |
| (2S,3S)-3-Propyloxiranemethanol | E-2-Hexen-1-ol | Fractional Distillation | 63-69 | 96-98 | - | [3] |
| (2S,3S)-3-Propyloxiranemethanol | E-2-Hexen-1-ol | Preparative HPLC & Bulb-to-bulb distillation | 78 | >99 | 19 | [3] |
| L-(+)-ethyl tartrate | L-(+)-tartaric acid | Reduced pressure evaporation & filtration | 95.2 | 99.3 | - | [8] |
Visualizations
Caption: General experimental workflow for the purification of products from a this compound mediated reaction.
Caption: A decision-making flowchart for selecting a purification technique.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
Technical Support Center: Diethyl D-(-)-tartrate and its Complexes
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Diethyl D-(-)-tartrate and its complexes. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] It is crucial to keep it away from heat, sparks, and open flames.[2][4]
Q2: What is the chemical stability of this compound?
A2: this compound is stable under recommended storage conditions.[4][5] However, it is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4][5]
Q3: What are the signs of decomposition for this compound?
A3: Decomposition may not be visually apparent. The primary degradation pathways for similar chiral ligands involve hydrolysis and oxidation.[6] Under fire conditions, it can decompose to form carbon oxides.[5] Any unexpected experimental results, such as low enantioselectivity or poor catalytic activity, may indicate that the ligand has degraded.
Q4: Is this compound sensitive to air or moisture?
A4: While the material safety data sheets do not specify extreme sensitivity, it is good laboratory practice to handle all high-purity chiral reagents, which are often sensitive to air and moisture, under an inert atmosphere (e.g., nitrogen or argon) to maintain their integrity.[6] Using dry glassware and anhydrous solvents is also recommended.[6]
Q5: What are the general stability characteristics of metal-tartrate complexes?
A5: The stability of metal complexes is influenced by several factors, including the nature of the central metal ion (its size and charge) and the ligand.[7][8][9] The stability of a this compound complex will depend on the specific metal ion it is coordinated with. Generally, metal complexes can have both thermodynamic stability (related to the energy of formation) and kinetic stability (related to the rate of ligand exchange).[7][8][10] For example, a complex can be thermodynamically stable but kinetically labile, meaning it exchanges ligands quickly.[9]
Troubleshooting Guide
Q1: My asymmetric synthesis reaction is showing low enantiomeric excess (ee). Could the this compound ligand be the problem?
A1: Yes, degradation of the chiral ligand is a common cause for loss of enantioselectivity. The trivalent phosphorus atom in many chiral phosphite ligands, for example, is susceptible to hydrolysis and oxidation, which can negatively impact the selectivity of a catalytic reaction.[6] Although this compound is not a phosphite ligand, similar principles of degradation impacting performance apply. You should verify the purity of the ligand. It is also possible that incompatible solvents are being used; for instance, certain solvents like DCM, Ethyl Acetate, and DMSO should be avoided with some coated chiral stationary phases in chromatography, highlighting the importance of solvent compatibility.[11]
Q2: My reaction mixture has developed an unexpected color after adding the metal salt to form the complex. What does this indicate?
A2: An unexpected color change could indicate a side reaction, decomposition of the ligand or complex, or the presence of impurities. Ensure that all glassware is scrupulously clean and dry, and that solvents are anhydrous and degassed.[6] The stability of metal complexes can be sensitive to pH and the presence of contaminants.
Q3: The catalytic activity of my complex seems to have decreased over time. What could be the cause?
A3: A decrease in catalytic activity suggests the degradation of the catalyst. This could be due to the decomposition of the this compound ligand or instability of the metal complex itself under the reaction conditions. For sensitive catalysts, it is crucial to handle them under an inert atmosphere.[6] Consider preparing the complex in situ just before use to ensure maximum activity.
Troubleshooting Flowchart for Asymmetric Catalysis Issues
Caption: Troubleshooting workflow for common issues in asymmetric catalysis.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₆ | [3][5][12] |
| Molecular Weight | 206.19 - 206.20 g/mol | [3][5][13] |
| Appearance | Colorless, thick, oily liquid | [2][3][14] |
| Boiling Point | 280°C at 760 mmHg | [12] |
| 162°C at 19-25 hPa | [5] | |
| Density | 1.204 - 1.205 g/mL at 20-25°C | [4][12] |
| Refractive Index | n20/D ~1.446 | [15] |
| Flash Point | 93.4°C (200.1°F) - closed cup | [2] |
| Storage Temperature | Room Temperature / 2-8°C (Refrigerator) | [3][16][17] |
| Optical Activity | [α]23/D −8.5°, neat |
Experimental Protocols
Protocol 1: General Handling of Air and Moisture-Sensitive Chiral Ligands
This protocol provides a general workflow for handling this compound, especially when used in sensitive catalytic applications where purity is paramount.
-
Preparation : Rigorously dry all glassware in an oven at >120°C for several hours and allow it to cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.[6]
-
Inert Atmosphere : Perform all manipulations of the ligand, both in solid/liquid form and in solution, under an inert atmosphere using a glovebox or Schlenk line techniques.[6]
-
Solvent Preparation : Use commercially available anhydrous solvents packaged under an inert atmosphere. If preparing your own, ensure they are properly dried and degassed before use.[6]
-
Transfer : Before use, purge the container of the this compound with an inert gas to remove any air that may have entered.[6] Use gas-tight syringes or cannulas for transferring the liquid.
-
Storage : For long-term storage, seal the container tightly and store it in a cool, dark place under an inert atmosphere, such as inside a glovebox or a sealed container backfilled with inert gas placed in a refrigerator.[6]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of metal complexes | PPT [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chiraltech.com [chiraltech.com]
- 12. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 13. Diethyl tartrate | C8H14O6 | CID 6993580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fao.org [fao.org]
- 15. diethyl laevo-tartrate [thegoodscentscompany.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. DIETHYL D TARTRATE Manufacturer, DIETHYL D TARTRATE Exporter [triownchemie.com]
Effect of temperature and solvent on Diethyl D-(-)-tartrate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl D-(-)-tartrate.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols, utilizing a catalyst system composed of titanium(IV) isopropoxide, this compound (DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP).[1][2][3] The choice of D-(-)-DET as the chiral ligand directs the epoxidation to one specific enantiomer.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5][6] |
| Inefficient catalyst turnover. | Use powdered 3Å or 4Å molecular sieves to remove water, which is crucial for achieving high catalytic turnover, especially when using catalytic amounts of the titanium-tartrate complex.[1][7][8] | |
| Low reaction temperature. | While the standard temperature is -20°C, some substrates may require slightly higher temperatures to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature as needed.[7] | |
| Low Enantioselectivity (ee%) | Presence of water. | As with low reactivity, ensure strictly anhydrous conditions. Water can lead to the formation of achiral titanium-oxo species that catalyze a non-enantioselective epoxidation.[7] |
| Incorrect stoichiometry of catalyst components. | The ratio of titanium(IV) isopropoxide to this compound is critical. A slight excess of the tartrate (e.g., 1.2:1) is often used to ensure the formation of the active chiral catalyst.[5] | |
| Racemic this compound. | Ensure the use of enantiomerically pure this compound. | |
| Formation of Byproducts | Ring-opening of the epoxide. | Work-up conditions should be carefully controlled. Avoid acidic conditions during work-up if the epoxide is sensitive. |
| Over-oxidation or side reactions of the substrate. | Monitor the reaction closely and quench it as soon as the starting material is consumed. Lowering the reaction temperature may also help minimize side reactions. | |
| Difficult Product Isolation | Emulsion during work-up. | A common work-up procedure involves quenching with a pre-cooled (0°C) 10% NaOH solution saturated with NaCl. Vigorous stirring for about an hour should lead to the precipitation of titanium salts as a granular solid, which can be filtered off through Celite®.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Sharpless asymmetric epoxidation?
A1: The most commonly reported temperature for the Sharpless asymmetric epoxidation is -20°C.[7] This temperature provides a good balance between reaction rate and enantioselectivity for many substrates. However, the optimal temperature can be substrate-dependent.
Q2: Which solvent is best for the Sharpless asymmetric epoxidation?
A2: Anhydrous dichloromethane (CH₂Cl₂) is the most frequently used and generally recommended solvent for this reaction.[7]
Q3: Is it necessary to use stoichiometric amounts of the titanium-tartrate catalyst?
A3: No, the reaction can be run with catalytic amounts (5-10 mol%) of the titanium-tartrate complex, provided that powdered 3Å or 4Å molecular sieves are added to the reaction mixture.[1][7][8] The molecular sieves are essential for removing water, which would otherwise deactivate the catalyst.
Q4: How does the choice of tartrate ester affect the reaction?
A4: Besides this compound (DET), Diisopropyl D-(-)-tartrate (DIPT) is also commonly used. The choice between DET and DIPT can influence the enantioselectivity and reaction rate depending on the substrate. DIPT is often favored for the kinetic resolution of secondary allylic alcohols.[1]
Q5: What is the role of the allylic hydroxyl group?
A5: The hydroxyl group of the allylic alcohol is crucial as it coordinates to the titanium center of the catalyst, bringing the double bond into close proximity and in a specific orientation for the enantioselective oxygen transfer from the peroxide.[4]
Quantitative Data
The following table summarizes the performance of the Sharpless asymmetric epoxidation for various allylic alcohols using a catalyst system with (+)-DET (the enantiomer of D-(-)-DET). The stereochemical outcome is opposite when using D-(-)-DET.
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | Ti(Oi-Pr)₄/(+)-DET/TBHP | -20 | 3.5 | 95 | 91 |
| (E)-2-Hexen-1-ol | Ti(Oi-Pr)₄/(+)-DET/TBHP | -20 | 4 | 85 | 95 |
| Cinnamyl alcohol | Ti(Oi-Pr)₄/(+)-DET/TBHP | -20 | 2 | 89 | >98 |
| Allyl alcohol | Ti(Oi-Pr)₄/(+)-DIPT/TBHP | -20 | 2.5 | 80 | 94 |
(Data sourced from J. Am. Chem. Soc. 1987, 109, 5765–5780)[8]
Experimental Protocols
Catalytic Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a representative example for a catalytic Sharpless epoxidation.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
This compound (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Powdered 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).[1]
-
Anhydrous dichloromethane is added to the flask.
-
The flask is cooled to -20 °C using a cooling bath (e.g., dry ice/acetone).
-
This compound (0.06 eq.) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C.
-
A solution of TBHP (1.5-2.0 eq.) is added dropwise, maintaining the temperature at -20 °C.
-
The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a pre-cooled (0°C) 10% aqueous NaOH solution saturated with NaCl.
-
The mixture is allowed to warm to room temperature and stirred vigorously for at least 1 hour to precipitate titanium salts.
-
The mixture is filtered through a pad of Celite, and the filter cake is washed with dichloromethane.
-
The layers of the filtrate are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Diagrams
Other Reactions Involving this compound
While the Sharpless epoxidation is the most prominent reaction, this compound is also employed in other transformations, such as reductions and as a chiral auxiliary in various asymmetric syntheses.[9]
Asymmetric Reductions
This compound can be used as a chiral ligand to modify reducing agents like sodium borohydride (NaBH₄) for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity | Suboptimal temperature. | The temperature can significantly impact the enantioselectivity. It is often necessary to screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimal conditions for a specific substrate. |
| Inappropriate solvent. | The choice of solvent can influence the conformation of the chiral complex and thus the stereochemical outcome. Ethereal solvents like THF or diethyl ether are commonly used. Co-solvents can also be explored. | |
| Incomplete Reaction | Insufficient reducing agent. | Ensure an adequate excess of the reducing agent is used. |
| Low reaction temperature. | If the reaction is too slow, a gradual increase in temperature may be necessary. |
Frequently Asked Questions (FAQs)
Q1: How is the chiral reducing agent prepared?
A1: The modified reducing agent is typically prepared in situ by pre-mixing this compound with the reducing agent (e.g., NaBH₄) in an appropriate solvent at a specific temperature before the addition of the ketone substrate.
Q2: What factors influence the enantioselectivity of the reduction?
A2: The key factors are the structure of the ketone substrate, the specific chiral ligand used (in this case, this compound), the reducing agent, the solvent, and the reaction temperature.
Esterification Reactions
The synthesis of this compound itself is an esterification reaction of D-(-)-tartaric acid with ethanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reversible reaction equilibrium. | To drive the reaction towards the product, it is essential to remove the water formed during the esterification. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a dehydrating agent.[10] |
| Insufficient catalyst or reaction time. | Ensure an adequate amount of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin) is used. The reaction may require prolonged heating under reflux. | |
| Decomposition | High reaction temperature. | Avoid excessive heating, as tartaric acid and its esters can decompose at high temperatures.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for the esterification of tartaric acid to this compound?
A1: The reaction is typically carried out by heating a mixture of tartaric acid and an excess of ethanol in the presence of an acid catalyst.[10] For instance, one procedure involves refluxing tartaric acid and ethanol with boric acid as a catalyst in carbon tetrachloride, with a reaction temperature of 70°C for 8-9 hours, resulting in a yield of 90%.[12]
Q2: How can the product be purified?
A2: After the reaction, the excess ethanol and solvent are removed by distillation. The crude product is then typically purified by vacuum distillation.[11]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 8. scribd.com [scribd.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
Troubleshooting low yields in Sharpless epoxidation with Diethyl D-(-)-tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Sharpless epoxidation reactions using Diethyl D-(-)-tartrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sharpless epoxidation reaction has a very low yield or is not working at all. What are the most common causes?
Low yields in Sharpless epoxidation are frequently attributed to a few critical factors. The primary culprits are often the presence of water, the quality of the reagents, and improper reaction setup.
-
Water Contamination: The titanium catalyst is extremely sensitive to water, which can lead to its deactivation. Water can also cause the ring-opening of the desired epoxide product, further reducing the yield.[1][2][3] It is crucial to use anhydrous solvents and reagents and to take precautions to exclude atmospheric moisture. The use of molecular sieves is highly recommended to ensure the reaction remains dry.[1][4]
-
Reagent Quality: The purity and activity of the reagents are paramount.
-
tert-Butyl Hydroperoxide (TBHP): Aqueous solutions of TBHP are known to reduce both the rate of reaction and the enantioselectivity.[5] Anhydrous TBHP in a non-polar solvent like decane or toluene is strongly recommended.
-
Titanium (IV) isopropoxide: This reagent is also moisture-sensitive. Use of a fresh, high-purity bottle is advised.
-
This compound (DET): Ensure the DET is of high optical purity.
-
-
Catalyst Deactivation: The active titanium-tartrate catalyst can be deactivated by various impurities or improper handling. Aside from water, any protic impurities can interfere with the catalyst's function.
Q2: I observe the formation of side products. What are the likely side reactions occurring?
The most common side reaction that leads to a decrease in the desired epoxide yield is the ring-opening of the epoxide. This can be catalyzed by acidic or nucleophilic species present in the reaction mixture. As mentioned, water can act as a nucleophile, leading to the formation of a diol.[2] If the allylic alcohol substrate has other functional groups, intramolecular ring-opening can also occur.[1]
Another potential issue is over-oxidation, which can be triggered by excess peroxide or higher reaction temperatures.[5]
Q3: How can I ensure my reaction conditions are strictly anhydrous?
Maintaining anhydrous conditions is critical for the success of the Sharpless epoxidation.
-
Solvent: Use a freshly distilled, anhydrous solvent such as dichloromethane (CH2Cl2).
-
Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas (nitrogen or argon) before use.
-
Reagents: Use anhydrous grades of all reagents whenever possible.
-
Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves to the reaction mixture is a highly effective way to scavenge any trace amounts of water.[1][3][4]
-
Inert Atmosphere: The reaction should be set up and run under an inert atmosphere of nitrogen or argon.
Q4: What is the optimal temperature for the Sharpless epoxidation?
The Sharpless epoxidation is typically performed at low temperatures to enhance enantioselectivity and minimize side reactions. A common starting temperature is -20°C.[6] However, the optimal temperature can be substrate-dependent. For some sensitive substrates, temperatures as low as -70°C may be initially used during the addition of reagents.[7] It is generally advisable to maintain a low temperature throughout the reaction. Higher temperatures can lead to a decrease in enantioselectivity and an increase in side product formation.[5]
Q5: How much catalyst should I use?
The catalytic loading can be optimized, but a typical starting point is 5-10 mol% of the titanium (IV) isopropoxide and a slightly higher amount of the diethyl tartrate (e.g., 6-12 mol%).[4][8] For less reactive substrates, a higher catalyst loading may be necessary. Historically, the reaction was run with stoichiometric amounts of the catalyst, but the use of molecular sieves has allowed for a significant reduction in the required catalyst amount.[1][3]
Data Presentation: Factors Influencing Yield and Enantioselectivity
The following tables summarize quantitative data on how various parameters can affect the outcome of the Sharpless epoxidation.
Table 1: Effect of Catalyst Loading and Temperature on a Model Substrate (e.g., Geraniol)
| Ti(O-i-Pr)₄ (mol%) | D-(-)-DET (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 100 | 120 | -20 | 3.5 | 90 | 94 |
| 5 | 6 | -20 | 48 | 85 | >95 |
| 5 | 6 | 0 | 24 | 80 | 90 |
Data compiled from various literature sources. Actual results may vary depending on the specific substrate and experimental conditions.
Table 2: Comparison of Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT)
| Substrate | Chiral Ligand | Yield (%) | ee (%) |
| (E)-2-hexen-1-ol | (+)-DET | 85 | 94 |
| Cinnamyl alcohol | (+)-DIPT | 89 | >98 |
| (Z)-3-methyl-2-penten-1-ol | (+)-DET | 74 | 86 |
Generally, DIPT can provide higher enantioselectivity for certain substrates, particularly for kinetic resolutions of secondary allylic alcohols.[6]
Experimental Protocols
Detailed Protocol for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a representative example for the epoxidation of a primary allylic alcohol.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH2Cl2)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
This compound (D-(-)-DET)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene or decane (e.g., 5.5 M)
-
Activated 3Å or 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add powdered, activated 3Å or 4Å molecular sieves to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Solvent and Cooling: Add anhydrous dichloromethane and cool the flask to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Catalyst Formation: To the stirred suspension, add this compound (0.06 eq.). Then, add Titanium(IV) isopropoxide (0.05 eq.) dropwise. Stir the mixture at -20°C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Oxidant Addition: Add the solution of anhydrous tert-butyl hydroperoxide (1.5-2.0 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
Substrate Addition: Add the allylic alcohol (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Upon completion, quench the reaction by adding water while maintaining a low temperature.
-
Warm the mixture to room temperature and stir for at least 1 hour.
-
Add a 30% aqueous solution of NaOH saturated with NaCl (brine) and continue stirring until the aqueous and organic layers clearly separate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Mandatory Visualizations
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in Sharpless epoxidation.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing the success of Sharpless epoxidation.
References
- 1. youtube.com [youtube.com]
- 2. brainly.in [brainly.in]
- 3. scribd.com [scribd.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. orgosolver.com [orgosolver.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Post-Reaction Chiral Auxiliary Removal
Welcome to the technical support center for chiral auxiliary removal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and streamline their synthetic workflows. Find answers to frequently asked questions, detailed experimental protocols, and data-driven guidance to enhance the efficiency and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing chiral auxiliaries after a reaction?
A1: The choice of cleavage method depends on the type of chiral auxiliary and the desired functional group in the product. The most common methods include:
-
Hydrolytic Cleavage: Typically used to generate carboxylic acids.
-
Oxidative Cleavage: Also yields carboxylic acids, often under milder conditions than hydrolysis, which can prevent epimerization.
-
Reductive Cleavage: Used to produce alcohols or aldehydes.
-
Transesterification: To obtain esters.
Q2: How can I recover the chiral auxiliary after cleavage?
A2: One of the major advantages of using chiral auxiliaries is the ability to recover and reuse them, which is cost-effective.[1] Recovery is typically achieved through extraction and/or chromatography after the cleavage reaction.[2] For instance, after acidic hydrolysis to remove an amino alcohol-based auxiliary, the aqueous layer can be basified to deprotonate the auxiliary, which can then be extracted with an organic solvent.[3]
Q3: What is the difference between exocyclic and endocyclic cleavage, and how can I control it?
A3: In auxiliaries containing a heterocyclic ring, such as Evans oxazolidinones, cleavage can occur at two sites:
-
Exocyclic cleavage: This is the desired pathway where the bond connecting the acyl group to the auxiliary is broken, releasing the product and leaving the auxiliary intact for recovery.
-
Endocyclic cleavage: This is an undesired side reaction where a bond within the auxiliary's ring is cleaved, leading to its destruction.[4]
The selectivity between exocyclic and endocyclic cleavage is influenced by the nucleophile and reaction conditions. For example, in the cleavage of N-acyl oxazolidinones, lithium hydroperoxide (LiOOH) selectively promotes exocyclic cleavage, whereas lithium hydroxide (LiOH) can lead to a greater degree of endocyclic cleavage.[4]
Q4: I am observing significant gas evolution during the LiOH/H₂O₂ cleavage of my Evans auxiliary. What is happening, and is it a safety concern?
A4: The gas you are observing is oxygen (O₂). It is generated from the decomposition of a peracid intermediate that forms during the reaction.[5] This process is accelerated by the presence of excess hydrogen peroxide.[5] This can be a significant safety hazard, especially on a larger scale, as it can lead to pressure buildup in a sealed vessel and create a flammable, oxygen-rich environment with organic solvents.[1] To mitigate this risk, it is crucial to use a minimal excess of hydrogen peroxide and ensure the reaction vessel is properly vented.[1]
Q5: My product is racemizing during auxiliary cleavage. What can I do to prevent this?
A5: Racemization, or epimerization at the newly created stereocenter, is a common issue, particularly under harsh acidic or basic conditions at elevated temperatures.[6] To avoid this, consider using milder cleavage conditions. For example, when cleaving Evans auxiliaries to form carboxylic acids, oxidative cleavage with LiOH/H₂O₂ at 0°C is generally preferred over harsher hydrolytic methods.[7] For SAMP/RAMP hydrazones, cleavage with oxalic acid is a mild method that helps prevent racemization of the resulting ketone.[8]
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Cleavage
| Potential Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If starting material persists, consider extending the reaction time or cautiously increasing the temperature. |
| Inappropriate cleavage reagent for the substrate. | The reactivity of the substrate can be influenced by steric hindrance or electronic effects. If a standard protocol is ineffective, a more potent cleavage method may be required. For example, for sterically hindered substrates, a stronger nucleophile might be necessary.[2] |
| Degradation of the desired product. | If the product is sensitive to the cleavage conditions (e.g., acid- or base-labile), explore milder alternatives. This could include enzymatic hydrolysis or using milder acids or bases.[2] A small-scale screen of different cleavage conditions can help identify the optimal method for your specific product. |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Suggested Solution |
| Formation of hydroxyamide during Evans auxiliary cleavage with LiOH/H₂O₂. | This common side product arises from the attack of hydroxide at the carbamate carbonyl instead of the desired exocyclic amide carbonyl.[1] To minimize this, lower the reaction temperature and use a higher ratio of hydrogen peroxide to lithium hydroxide to favor the formation of the more selective LiOOH nucleophile.[1] |
| Endocyclic cleavage of the auxiliary ring. | As discussed in the FAQs, this leads to the loss of the recoverable auxiliary. The choice of nucleophile is critical. For instance, with Evans auxiliaries, LiOOH is highly selective for the desired exocyclic cleavage.[4] |
| Side reactions involving sensitive functional groups in the substrate. | Protect sensitive functional groups prior to the diastereoselective reaction and cleavage of the auxiliary. |
Experimental Protocols
Protocol 1: Oxidative Cleavage of Evans Oxazolidinone Auxiliaries
This protocol is used for the synthesis of chiral carboxylic acids.
Reagents and Materials:
-
N-acylated oxazolidinone
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and H₂O.
-
Cool the solution to 0°C in an ice bath.
-
Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir the reaction mixture at 0°C for 1-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of aqueous sodium sulfite solution.
-
Acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Protocol 2: Reductive Cleavage of Oppolzer's Camphorsultam Auxiliaries
This protocol is suitable for the synthesis of chiral alcohols.
Reagents and Materials:
-
N-acylated camphorsultam
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Rochelle's salt (potassium sodium tartrate) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acylated camphorsultam (1.0 eq) in anhydrous THF and cool to -78°C.
-
Slowly add a solution of the reducing agent (e.g., LiAlH₄, 1.5 eq) in THF.
-
Stir the reaction at -78°C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir until the layers separate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The chiral auxiliary can be recovered from the aqueous layer.
Protocol 3: Ozonolysis of SAMP/RAMP Hydrazone Auxiliaries
This protocol is used to regenerate chiral ketones or aldehydes.[9]
Reagents and Materials:
-
Alkylated SAMP or RAMP hydrazone
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkylated hydrazone (1.0 eq) in CH₂Cl₂ and cool to -78°C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent such as DMS (2.0 eq) or PPh₃ (1.5 eq) and allow the solution to warm to room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Comparison of Cleavage Methods for N-Acyl Evans Oxazolidinones
| Method | Reagents & Conditions | Target Product | Stereochemical Outcome | Common Issues |
| Oxidative Cleavage | LiOH, H₂O₂, THF/H₂O, 0°C | Carboxylic Acid | Generally high; preserves stereointegrity | Oxygen evolution, formation of hydroxyamide side product |
| Reductive Cleavage | LiBH₄, Et₂O/H₂O, 0°C | Primary Alcohol | High; minimal risk of epimerization | Requires anhydrous conditions for some reagents (e.g., LiAlH₄) |
| Transamination | Me₂AlN(OMe)Me, THF, 0°C | Weinreb Amide | High; preserves stereointegrity | Requires careful handling of organoaluminum reagents |
| Harsh Hydrolysis | LiOH, H₂O, THF, Reflux | Carboxylic Acid | Prone to racemization/epimerization | Product degradation, low yields |
Visualizations
Caption: General workflow for the removal and recovery of a chiral auxiliary.
Caption: A logical workflow for troubleshooting low yields in chiral auxiliary cleavage reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. researchgate.net [researchgate.net]
- 9. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
Catalyst loading and turnover number for Diethyl D-(-)-tartrate systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Diethyl D-(-)-tartrate as a chiral ligand or auxiliary, particularly in asymmetric catalysis.
Troubleshooting Guides
This section addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is producing the desired product with a high yield, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity can arise from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach to troubleshooting this issue is recommended.
-
Catalyst Integrity:
-
Purity of this compound: Ensure the this compound used is of high enantiomeric purity. Contamination with the L-(+)-enantiomer will directly lead to a lower ee of the desired product.
-
Titanium Tetraisopropoxide Quality: Use fresh, high-quality titanium tetraisopropoxide (Ti(OiPr)₄). Old or improperly stored reagents can contain impurities that interfere with the formation of the active chiral catalyst.[1]
-
Catalyst Preparation: The order of addition of reagents during the in-situ formation of the catalyst is crucial. Typically, the this compound is mixed with the titanium tetraisopropoxide before the addition of the substrate and the oxidant.[2]
-
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures can lead to a decrease in enantioselectivity. Running the reaction at lower temperatures (e.g., -20 °C or lower) often improves the ee.[3]
-
Solvent: The choice of solvent can influence the catalyst's chiral environment. Dichloromethane is commonly used for Sharpless epoxidations. Experimenting with other non-polar solvents might be beneficial for other reaction types.
-
Stirring: Inadequate stirring can lead to poor mixing and localized temperature gradients, affecting selectivity. Ensure efficient and consistent stirring throughout the reaction.
-
-
Substrate:
-
Purity: Impurities in the substrate can sometimes interfere with the catalyst. Ensure the substrate is purified before use.
-
Functional Groups: The presence of certain functional groups on the substrate can sometimes coordinate with the catalyst in a non-productive manner, leading to lower enantioselectivity.
-
Issue 2: Low or No Product Yield
Question: My reaction is showing high enantioselectivity, but the yield of the desired product is very low or non-existent. What could be the problem?
Answer: Low yield in the presence of high enantioselectivity often points towards issues with catalyst activity, reaction kinetics, or substrate reactivity.
-
Catalyst Deactivation:
-
Water Content: The titanium-tartrate catalyst is extremely sensitive to water. The presence of moisture will deactivate the catalyst.[4] Ensure all glassware is rigorously dried, and use anhydrous solvents. The use of molecular sieves (3Å or 4Å) is highly recommended to scavenge any trace amounts of water.[2]
-
Impurities: As mentioned for low ee, impurities in reagents or solvents can poison the catalyst.
-
Catalyst Loading: The catalyst loading might be too low to achieve a reasonable reaction rate. A typical catalyst loading for Sharpless epoxidation is 5-10 mol%.[5] For less reactive substrates, a higher catalyst loading may be necessary.
-
-
Reaction Conditions:
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC.
-
Temperature: While lower temperatures are good for enantioselectivity, they also slow down the reaction rate. If the reaction is too slow, a slight increase in temperature might be necessary, but this should be balanced against the potential loss of enantioselectivity.
-
-
Reagents:
-
Oxidant Activity: In oxidation reactions like the Sharpless epoxidation, the activity of the oxidant (e.g., tert-butyl hydroperoxide, TBHP) is critical. Use a fresh, properly stored solution of the oxidant.
-
Issue 3: Inconsistent or Non-Reproducible Results
Question: I am getting inconsistent results between different runs of the same experiment. What are the likely causes?
Answer: Lack of reproducibility is a common challenge in sensitive catalytic reactions and can be attributed to several factors.
-
Atmospheric Control: Failure to maintain a dry, inert atmosphere (e.g., under nitrogen or argon) can lead to catalyst deactivation by moisture and oxygen, resulting in variable yields and selectivities.
-
Reagent Quality: Variations in the purity of reagents (substrate, this compound, titanium tetraisopropoxide, oxidant, and solvent) from batch to batch can significantly impact the reaction outcome.
-
Procedural Variations: Seemingly minor variations in the experimental procedure, such as the rate of addition of reagents, stirring speed, and the method of temperature control, can lead to different results. Maintain a consistent and well-documented protocol.
-
Glassware Preparation: Ensure that all glassware is scrupulously cleaned and dried to remove any residues that could interfere with the reaction.
Frequently Asked Questions (FAQs)
Catalyst Loading and Turnover Number (TON)
Q1: What is the typical catalyst loading for a this compound system?
A1: For the widely used Sharpless asymmetric epoxidation, a catalyst loading of 5-10 mol% of the titanium-tartrate complex is typical.[5] However, the optimal catalyst loading can vary depending on the specific reaction (e.g., epoxidation, aziridination, cyclopropanation) and the reactivity of the substrate. For some highly reactive substrates, catalyst loadings as low as 1-2 mol% have been reported to be effective.
Q2: How do I calculate the Turnover Number (TON) for my reaction?
A2: The Turnover Number (TON) represents the number of moles of product formed per mole of catalyst used before the catalyst becomes inactive. It is a measure of the catalyst's efficiency and is calculated using the following formula:
TON = (moles of product) / (moles of catalyst)
For a more detailed protocol, please refer to the Experimental Protocols section.
Q3: What is a good TON to aim for?
A3: A higher TON is always desirable as it indicates a more efficient and cost-effective process. For industrial applications, TONs in the thousands or even millions are often sought. In a research setting, a TON greater than 10 is generally considered indicative of a catalytic process. The achievable TON will depend on the specific reaction, catalyst stability, and reaction conditions.
Q4: How does catalyst loading affect the Turnover Number (TON)?
A4: Generally, at lower catalyst loadings, a higher TON can be achieved, provided the catalyst is stable enough to undergo a large number of catalytic cycles before deactivating. However, very low catalyst loadings can lead to impractically long reaction times or incomplete conversion if the catalyst deactivates before the reaction is complete. There is often a trade-off between reaction rate and catalyst turnover.
Data Presentation
Table 1: Catalyst Loading and Turnover Number in Sharpless Asymmetric Epoxidation
| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
| Geraniol | 5 | 95 | ~19 |
| (E)-2-Hexen-1-ol | 5-10 | >95 | 10-20 |
| Cinnamyl alcohol | 5 | 96 | ~19 |
| Allyl alcohol | 5-10 | >90 | 10-20 |
Note: TON is estimated based on typical yields and catalyst loadings reported in the literature. Actual TON may vary depending on specific experimental conditions.
Table 2: Catalyst Loading in Asymmetric Aziridination and Cyclopropanation (Qualitative Data)
| Reaction Type | Catalyst System | Typical Catalyst Loading (mol%) | Comments |
| Asymmetric Aziridination | Diethyl tartrate-derived ligands with various metals (e.g., Ru, Co, Fe) | 1-10 | Optimal loading is highly dependent on the metal and ligand structure.[6][7][8][9] |
| Asymmetric Cyclopropanation | Rhodium catalysts with tartrate-derived ligands | 0.001-1 | Rhodium catalysts can be highly active, allowing for very low catalyst loadings and high TONs.[10][11][12][13][14] |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol provides a general procedure for the catalytic asymmetric epoxidation of a prochiral allylic alcohol using the this compound/titanium tetraisopropoxide system.
Materials:
-
Allylic alcohol
-
This compound
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene or decane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add powdered 4Å molecular sieves (approx. 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Add anhydrous dichloromethane to the flask and cool the suspension to -20 °C in a cooling bath.
-
To the stirred suspension, add this compound (0.06 eq.) via syringe.
-
Add titanium (IV) isopropoxide (0.05 eq.) dropwise via syringe. The solution will typically turn a pale-yellow color. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
Add the allylic alcohol (1.0 eq.) to the reaction mixture.
-
Slowly add the solution of tert-butyl hydroperoxide (1.5-2.0 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction can be quenched by the addition of a saturated aqueous solution of sodium sulfite or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Calculation of Turnover Number (TON)
Procedure:
-
Determine the moles of the limiting reactant: This is typically the substrate.
-
Moles of substrate = (mass of substrate in grams) / (molar mass of substrate in g/mol )
-
-
Determine the moles of the catalyst: The catalyst is the active chiral complex, which is typically assumed to be formed in a 1:1 ratio from the titanium precursor.
-
Moles of catalyst = (moles of Ti(OiPr)₄ used)
-
-
Determine the moles of product formed: This is calculated from the isolated yield of the purified product.
-
Moles of product = (mass of isolated product in grams) / (molar mass of product in g/mol )
-
-
Calculate the Turnover Number (TON):
-
TON = (moles of product) / (moles of catalyst)
-
Example Calculation:
-
Mass of allylic alcohol (substrate, MW = 100 g/mol ) = 1.0 g
-
Volume of 1.0 M Ti(OiPr)₄ solution used (5 mol%) = 0.5 mL
-
Mass of isolated epoxy alcohol (product, MW = 116 g/mol ) = 1.05 g
-
Moles of substrate = 1.0 g / 100 g/mol = 0.01 mol
-
Moles of catalyst = 0.5 mL * 1.0 mol/L = 0.0005 mol
-
Moles of product = 1.05 g / 116 g/mol = 0.00905 mol
-
TON = 0.00905 mol / 0.0005 mol = 18.1
Mandatory Visualization
Caption: Experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Logical workflow for calculating the Turnover Number (TON).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Highly asymmetric cobalt-catalyzed aziridination of alkenes with trichloroethoxysulfonyl azide (TcesN3) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
Technical Support Center: Managing Reactions with Diethyl D-(-)-tartrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing moisture sensitivity in reactions involving Diethyl D-(-)-tartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound is a diester of D-tartaric acid and is a key chiral ligand used in asymmetric synthesis, most notably in the Sharpless-Katsuki asymmetric epoxidation.[1] Its sensitivity to moisture is primarily a concern within the context of the reactions it facilitates. The titanium(IV) isopropoxide catalyst used in the Sharpless epoxidation reacts readily with water, which can lead to the formation of titanium dioxide and deactivate the catalyst.[2][3] Any moisture present can significantly compromise the efficiency and stereoselectivity of the reaction.[4]
Q2: How should I properly store and handle this compound to minimize moisture exposure?
A2: this compound should be stored in a tightly sealed container in a cool, dry place. To minimize moisture absorption, it is best practice to handle it under an inert atmosphere, such as in a glovebox or using a Schlenk line. If a glovebox is not available, blanketing the container with a dry, inert gas like argon or nitrogen before sealing can be effective. Avoid frequent opening of the main container; instead, transfer smaller, working quantities to a separate vessel for daily use.
Q3: What are the initial signs that my this compound or reaction may be contaminated with water?
A3: Visual inspection of the this compound might not reveal low-level moisture contamination. However, during a reaction like the Sharpless epoxidation, the presence of moisture can manifest in several ways. One key indicator is the appearance of a chalky white precipitate, which is likely titanium dioxide formed from the reaction of the titanium(IV) isopropoxide catalyst with water.[2][3] Other signs include a sluggish or stalled reaction and a noticeable decrease in the expected enantiomeric excess of the product.
Q4: Can I dry this compound if I suspect it has been exposed to moisture?
A4: Yes, if you suspect moisture contamination, you can dry this compound before use. A common method is to dry it over activated 3Å or 4Å molecular sieves.[1] For a more rigorous approach, it can be dried under a high vacuum. It is crucial to ensure the molecular sieves are properly activated by heating them in a vacuum oven before use.
Troubleshooting Guide
Issue 1: Low or Inconsistent Enantiomeric Excess (ee)
Question: My reaction is producing the desired product, but the enantiomeric excess is significantly lower than reported in the literature and varies between batches. What could be the problem?
Answer: Low and inconsistent enantiomeric excess is a classic symptom of moisture contamination in moisture-sensitive asymmetric reactions. The presence of water can disrupt the chiral environment of the catalyst, leading to a loss of stereocontrol.
Troubleshooting Steps:
-
Verify Reagent Purity and Dryness:
-
Solvent: Ensure your solvent is rigorously dried. For dichloromethane (a common solvent for Sharpless epoxidation), drying over calcium hydride is effective.[5] The water content should be verified using Karl Fischer titration.
-
tert-Butyl Hydroperoxide (TBHP): Use an anhydrous solution of TBHP. Aqueous TBHP is known to reduce both the rate and enantioselectivity of the reaction.[4]
-
This compound: If moisture exposure is suspected, dry the ligand over freshly activated 3Å or 4Å molecular sieves.
-
-
Optimize Reaction Setup and Conditions:
-
Glassware: All glassware must be thoroughly dried before use, either by oven-drying overnight at a high temperature (e.g., 120-150°C) or by flame-drying under a vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of a dry inert gas like argon or nitrogen. Utilize a Schlenk line or a glovebox for all manipulations.
-
Temperature: Running the reaction at the recommended low temperature (typically -20°C for Sharpless epoxidation) is critical for achieving high enantioselectivity.
-
Issue 2: Reaction Fails to Proceed or is Sluggish
Question: I have assembled my reaction, but it appears to be very slow or has stalled completely. What are the likely causes and how can I salvage it?
Answer: A stalled or sluggish reaction is often a sign of catalyst deactivation, with moisture being a primary culprit.
Troubleshooting Steps:
-
Check for Visible Signs of Moisture:
-
Assess the Integrity of the Inert Atmosphere:
-
Ensure all joints in your glassware are properly sealed and that there is a positive flow of inert gas.
-
-
Salvage Protocol (if moisture contamination is suspected mid-reaction):
-
If the reaction has only been running for a short time, the addition of freshly activated 3Å or 4Å molecular sieves can help to scavenge any residual moisture.
-
In some cases, the addition of a further equivalent of the titanium catalyst and this compound may restart the reaction, but this can complicate purification.
-
If significant catalyst decomposition has occurred, it is often more practical to stop the reaction, work it up, and restart with fresh, dry reagents and improved technique.
-
Data Presentation
The following table summarizes the impact of moisture on a typical Sharpless asymmetric epoxidation reaction. The data is illustrative and compiled from general observations in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
| Water Content (mol% relative to catalyst) | Approximate Yield (%) | Approximate Enantiomeric Excess (ee, %) | Observations |
| < 0.1 | > 90 | > 95 | Clear, homogenous reaction mixture. |
| 1 | 70-80 | 80-90 | Slight turbidity may be observed over time. |
| 5 | 40-60 | 50-70 | Noticeable formation of a fine white precipitate. |
| > 10 | < 20 | < 30 | Significant precipitation of titanium dioxide; reaction likely stalls. |
Experimental Protocols
Protocol 1: Rigorous Drying of this compound
-
Place the required amount of this compound into a round-bottom flask that has been flame-dried under vacuum.
-
Add freshly activated 3Å molecular sieves (approximately 10% w/v).
-
Seal the flask with a rubber septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Allow the this compound to stand over the molecular sieves for at least 4 hours at room temperature, with occasional swirling.
-
For immediate use, the dried liquid can be carefully transferred via a syringe that has been purged with inert gas.
Protocol 2: Sharpless Asymmetric Epoxidation under Anhydrous Conditions
This protocol is a general guideline. Specific amounts and conditions should be optimized for the particular allylic alcohol.
Materials:
-
Flame-dried glassware (round-bottom flask, addition funnel)
-
Schlenk line or glovebox
-
Dry, degassed dichloromethane
-
Titanium(IV) isopropoxide
-
Dried this compound
-
Anhydrous tert-butyl hydroperoxide (in a non-aqueous solvent)
-
Allylic alcohol
-
Activated 3Å or 4Å molecular sieves
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of argon or nitrogen.
-
To the reaction flask, add the activated molecular sieves and dry dichloromethane.
-
Cool the flask to -20°C using a suitable cooling bath.
-
Add the this compound to the cooled solvent, followed by the slow, dropwise addition of titanium(IV) isopropoxide. Stir the mixture for 30 minutes at -20°C.
-
Add the allylic alcohol to the reaction mixture.
-
Slowly add the anhydrous tert-butyl hydroperoxide solution via the addition funnel over a period of 1-2 hours, maintaining the temperature at -20°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir until the color of the organic layer is no longer reddish-brown.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Visualizations
References
Validation & Comparative
A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess
In the realm of stereochemistry, particularly within drug development and asymmetric synthesis, the determination of enantiomeric excess (ee) is a critical parameter for assessing the purity and efficacy of chiral molecules. The enantiomeric composition of a substance can significantly influence its pharmacological and toxicological properties. This guide provides a comprehensive comparison of the principal analytical methods used for determining enantiomeric excess, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate technique for their specific needs.
Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas an enantiomerically pure sample has an ee of 100%. Several analytical techniques are employed to quantify enantiomeric excess, each with its own set of advantages and limitations. The most prominent methods include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.
Comparison of Analytical Methods
The choice of an analytical method for determining enantiomeric excess is often a trade-off between various factors such as accuracy, precision, sensitivity, speed, cost, and the nature of the sample. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy (with Chiral Discriminating Agents) | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1][2] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[2] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[1][2] | Measures the rotation of plane-polarized light caused by a chiral compound in solution.[3] |
| Typical Analysis Time | 10 - 30 minutes per sample.[2] | 5 - 20 minutes per sample.[2] | 2 - 10 minutes per sample.[2] | < 5 minutes per sample. |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds.[2] | Very high, especially for volatile compounds.[2] | Dependent on the choice of chiral discriminating agent and magnetic field strength. | Not applicable (no separation). |
| Sensitivity | High (ng to pg level).[4] | Very high (pg to fg level).[5] | Moderate (mg to µg level). | Low (mg to g level).[6] |
| Accuracy | High (<1% error with proper integration).[5] | High. | High (can be accurate to within ±10% of the true ee value).[7] | Variable, can be affected by impurities and experimental conditions.[3][8] |
| Precision | High (reproducibility of ±0.5% or better).[5] | High. | Good. | Moderate. |
| Sample Requirements | Small sample size, must be soluble in mobile phase. | Small sample size, must be volatile and thermally stable.[9] | Larger sample size compared to chromatography. | Requires a relatively large amount of pure sample.[9] |
| Advantages | Widely applicable, robust, high resolution.[4] | High speed, high resolution for suitable compounds.[9] | Fast analysis, non-destructive, provides structural information. | Simple, rapid, inexpensive instrumentation.[3] |
| Limitations | Method development can be time-consuming. | Limited to volatile and thermally stable analytes, may require derivatization.[9] | Lower sensitivity, potential for signal overlap, requires chiral auxiliaries. | Low sensitivity, susceptible to impurities, requires known specific rotation.[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization for specific applications.
Chiral HPLC Analysis
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It involves the separation of enantiomers on a chiral stationary phase (CSP).
Protocol for Chiral HPLC Analysis of a Pharmaceutical Compound:
-
Method Development:
-
Select a suitable chiral stationary phase (e.g., polysaccharide-based, protein-based, or Pirkle-type).[2]
-
Choose an appropriate mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase). The composition will depend on the CSP and the analyte.[2]
-
Optimize the flow rate, column temperature, and detection wavelength to achieve baseline separation of the enantiomers.
-
-
Sample Preparation:
-
Instrumentation and Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂|) / (Area₁ + Area₂) * 100
-
Chiral GC Analysis
Chiral GC is a highly sensitive method suitable for volatile and thermally stable enantiomers.
Protocol for Chiral GC Analysis of a Volatile Compound:
-
Method Development and Derivatization (if necessary):
-
Select a suitable chiral capillary column (e.g., based on cyclodextrins).
-
If the analyte is not sufficiently volatile or has polar functional groups, derivatization (e.g., acylation) may be required to improve volatility and chromatographic performance.[2][10]
-
Optimize the temperature program (oven ramp), carrier gas flow rate, and injector and detector temperatures.[2]
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate).[2]
-
If derivatization was performed, ensure the reaction is complete and quench any excess reagent.
-
-
Instrumentation and Analysis:
-
Data Analysis:
-
Identify the peaks for the two enantiomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess using the peak areas as described for HPLC.
-
NMR Spectroscopy Analysis using a Chiral Solvating Agent
NMR spectroscopy, with the use of a chiral solvating agent (CSA), is a powerful and non-destructive method for determining enantiomeric excess.
Protocol for NMR Analysis using a Chiral Solvating Agent:
-
CSA Selection:
-
Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of 1,1'-bi-2-naphthol (BINOL)) that is known to interact with the analyte.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a specific amount of the chosen CSA to the NMR tube. The amount may need to be optimized to achieve sufficient separation of the signals.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample with the CSA. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to each enantiomer in the diastereomeric complexes.
-
Integrate the areas of these distinct signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
-
Calculate the enantiomeric excess from the integral values.
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental processes, the following diagrams illustrate the general workflow for determining enantiomeric excess and a logical decision tree for selecting the appropriate analytical method.
Caption: General workflow for determining enantiomeric excess.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. researchgate.net [researchgate.net]
- 6. pdr-separations.com [pdr-separations.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Determination of enantiomeric excess [ch.ic.ac.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Diethyl D-(-)-tartrate and Diethyl L-(+)-tartrate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving the desired stereochemical outcome. Among the arsenal of chiral molecules available to chemists, the enantiomers of diethyl tartrate—Diethyl D-(-)-tartrate and Diethyl L-(+)-tartrate—stand out as versatile and widely utilized reagents. This guide provides an objective comparison of these two enantiomers in synthetic applications, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate chiral directing group for their specific needs.
Core Properties and Applications
This compound and Diethyl L-(+)-tartrate are the diethyl esters of D-(-)-tartaric acid and L-(+)-tartaric acid, respectively. Their opposing stereochemistry at the C2 and C3 positions is the cornerstone of their utility in asymmetric synthesis, where they are primarily employed as chiral ligands in metal-catalyzed reactions to induce stereoselectivity.[1][2] The most prominent application of these tartrate esters is in the Sharpless asymmetric epoxidation of allylic alcohols, a reaction that has become a cornerstone of modern organic synthesis.[3] Beyond this, they have found use in other asymmetric transformations, including cyclopropanations and hydroxylations.[3]
The fundamental principle governing their use is that the choice of the D-(-) or L-(+) enantiomer dictates the facial selectivity of the reaction, leading to the formation of one of two possible product enantiomers with high fidelity. This predictable control over stereochemistry is invaluable in the synthesis of complex chiral molecules such as pharmaceuticals and natural products.[4][5]
Performance in Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols. The reaction utilizes a catalytic amount of a titanium(IV) isopropoxide and a stoichiometric amount of a chiral diethyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[6]
The stereochemical outcome of the epoxidation is directly controlled by the chirality of the diethyl tartrate used. When an allylic alcohol is oriented with the hydroxyl group in the bottom right corner of a plane, This compound directs the epoxidation to the top face of the double bond, while Diethyl L-(+)-tartrate directs it to the bottom face .
Table 1: Comparison of Diisopropyl D-(-)-tartrate and Diisopropyl L-(+)-tartrate in the Sharpless Epoxidation of Divinyl Carbinol
| Chiral Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee) (%) |
| (-)-Diisopropyl D-tartrate | (-)-Epoxide | 56.7 | >99 |
| (+)-Diisopropyl L-tartrate | (+)-Epoxide | 63.0 | >99 |
Data sourced from Organic Syntheses, CV 10, 436.
This data clearly shows that by simply switching the enantiomer of the tartrate ligand, the opposite enantiomer of the product is obtained in good yield and with excellent enantioselectivity. The same high level of stereocontrol is expected with this compound and Diethyl L-(+)-tartrate.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Divinyl Carbinol
This protocol is adapted from a procedure in Organic Syntheses using diisopropyl tartrate, but the methodology is directly applicable to diethyl tartrate.
Materials:
-
Dichloromethane (anhydrous)
-
Titanium(IV) isopropoxide
-
(-)-Diisopropyl D-tartrate or (+)-Diisopropyl L-tartrate
-
Divinyl carbinol
-
tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)
-
4Å Molecular Sieves (powdered)
Procedure:
-
A flame-dried, three-necked 500-mL round-bottomed flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet is charged with 250 mL of anhydrous dichloromethane.
-
The flask is cooled to -20 °C in an ice/salt bath.
-
To the cooled solvent, add titanium(IV) isopropoxide (2.94 mL, 10.0 mmol) via syringe.
-
Add the appropriate chiral diisopropyl tartrate (12.0 mmol) dropwise to the solution while maintaining the internal temperature below -15 °C.
-
Stir the resulting mixture for 10 minutes at -20 °C.
-
Add divinyl carbinol (8.41 g, 100 mmol) in one portion.
-
Add the TBHP solution (20.0 mL, 110 mmol) dropwise over approximately 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
The reaction mixture is stirred at -20 °C for 4 hours.
-
The reaction is quenched by the addition of 100 mL of a 10% aqueous solution of tartaric acid.
-
The mixture is stirred vigorously for 30 minutes at room temperature, leading to the separation of the aqueous and organic layers.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford the corresponding chiral epoxide.
Visualization of Stereochemical Control
The following diagrams illustrate the logical relationship of how the choice of diethyl tartrate enantiomer dictates the stereochemical outcome in the Sharpless epoxidation.
Caption: Stereochemical pathway using this compound.
Caption: Stereochemical pathway using Diethyl L-(+)-tartrate.
Broader Synthetic Applications
The utility of this compound and Diethyl L-(+)-tartrate extends beyond epoxidation. They serve as versatile chiral building blocks and ligands in a variety of other asymmetric transformations. For instance, their derivatives are employed in enantioselective cyclopropanations and hydroxylations, fundamental reactions for constructing chiral molecules.[3] While detailed comparative data for these reactions is less commonly tabulated, the underlying principle remains the same: the choice of the tartrate enantiomer governs the absolute stereochemistry of the product.
Conclusion
This compound and Diethyl L-(+)-tartrate are powerful and predictable chiral auxiliaries in asymmetric synthesis. Their primary application in the Sharpless asymmetric epoxidation showcases their ability to deliver opposite enantiomers of a product with high selectivity and yield, simply by choosing the corresponding tartrate enantiomer. This direct and reliable control over stereochemistry makes them indispensable tools for the synthesis of enantiomerically pure compounds in pharmaceutical and chemical research. The provided experimental protocol and logical diagrams serve as a practical guide for researchers to effectively utilize these reagents in their synthetic endeavors.
References
A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Diethyl D-(-)-tartrate vs. The Field
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes. Diethyl D-(-)-tartrate (DET) has long been a cornerstone in asymmetric catalysis, particularly in the epoxidation of allylic alcohols. However, a diverse array of other chiral ligands have been developed, each exhibiting unique strengths in various catalytic transformations. This guide provides an objective comparison of this compound with other prominent chiral ligands, supported by experimental data, to facilitate informed decision-making in catalyst selection.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral ligand is highly dependent on the specific reaction and substrate. While this compound excels in certain applications, other ligands offer superior performance in different contexts. The following tables summarize the performance of DET and its alternatives in key asymmetric transformations.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols. In this reaction, this compound and its close analog, Diisopropyl D-(-)-tartrate (DIPT), are the most commonly employed chiral ligands.
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| Geraniol | (-)-DET | 80 | 91 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 95 | >95 |
| Cinnamyl alcohol | (+)-DET | 77 | 96 |
| α-Phenylcinnamyl alcohol | (+)-DIPT | 89 | 99 |
Data compiled from multiple sources.
Asymmetric Diethylzinc Addition to Aldehydes
The asymmetric addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. While tartrate-derived ligands can be used, TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are also derived from tartaric acid, generally exhibit superior performance in this transformation.
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| Benzaldehyde | TADDOL | up to 100 | up to 99 |
| p-Chlorobenzaldehyde | Tartaric acid derivative | High | 56 |
Data compiled from multiple sources, highlighting the higher enantioselectivity achieved with TADDOL ligands in this specific reaction type.
Asymmetric Hydrogenation of Alkenes
Asymmetric hydrogenation is a widely used industrial process for the synthesis of chiral compounds. Axially chiral biaryl phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are the ligands of choice for many of these transformations, particularly with rhodium and ruthenium catalysts.
| Substrate | Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| Methyl (Z)-α-acetamidocinnamate | (R)-BINAP | [Rh(cod)2]BF4 | ~100 | >99 (R) |
| 2-(p-isobutylphenyl)acrylic acid | (S)-BINAP | Ru(OAc)2 | 97 | 97 (S) |
Data showcases the exceptional enantioselectivity of BINAP-metal complexes in asymmetric hydrogenation.
Asymmetric Epoxidation of Unfunctionalized Olefins
For the epoxidation of olefins that lack a directing hydroxyl group, the Sharpless epoxidation is not effective. In this domain, chiral Salen-type ligands, particularly in complex with manganese (Jacobsen-Katsuki epoxidation), are the gold standard.
| Substrate | Ligand | Oxidant | Yield (%) | Enantiomeric Excess (ee%) |
| (Z)-1-Phenylpropene | (R,R)-Mn(Salen)Cl | NaOCl | 64 | 84 |
| Indene | (R,R)-Mn(Salen)Cl | Buffered Bleach | 95 | 96 |
This data illustrates the utility of Salen ligands for a different class of substrates compared to DET.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative protocols for the key reactions discussed.
Sharpless Asymmetric Epoxidation of Geraniol
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
-
Dichloromethane (CH2Cl2), anhydrous
-
Powdered 4Å molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.
-
L-(+)-Diethyl tartrate is added, followed by the slow addition of titanium(IV) isopropoxide while maintaining the temperature at -20 °C. The mixture is stirred for 30 minutes.
-
Geraniol is added to the mixture.
-
A solution of tert-butyl hydroperoxide is added dropwise over a period of time, ensuring the temperature does not exceed -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield the pure epoxide.[1]
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with a Rh-BINAP Catalyst
Materials:
-
[Rh(cod)2]BF4
-
(R)-BINAP
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol, degassed
-
Hydrogen gas
Procedure:
-
In a glovebox, a pressure-resistant reaction vessel is charged with [Rh(cod)2]BF4 and (R)-BINAP.
-
Degassed methanol is added, and the mixture is stirred to form the catalyst solution.
-
Methyl (Z)-α-acetamidocinnamate is added to the vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas, and then pressurized to the desired pressure.
-
The reaction is stirred at the desired temperature until the uptake of hydrogen ceases.
-
The vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Jacobsen-Katsuki Epoxidation of Indene
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(Salen)Cl]
-
Indene
-
Dichloromethane (CH2Cl2)
-
Buffered sodium hypochlorite solution (bleach)
-
4-(3-phenylpropyl)pyridine N-oxide (as an axial ligand, optional but often beneficial)
Procedure:
-
To a round-bottom flask is added (R,R)-Mn(Salen)Cl and dichloromethane.
-
If used, the axial ligand is added to the solution.
-
The flask is cooled in an ice bath, and the indene is added.
-
The buffered bleach solution is added slowly with vigorous stirring.
-
The reaction is stirred at 0 °C to room temperature and monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.[2][3]
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is essential for optimizing asymmetric catalytic reactions.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: General experimental workflow for an asymmetric catalysis experiment.
Conclusion
This compound remains an exceptionally valuable and cost-effective chiral ligand, particularly for the Sharpless asymmetric epoxidation of allylic alcohols, where it consistently delivers high enantioselectivities. However, for other important asymmetric transformations, alternative ligand classes have been developed that demonstrate superior performance. TADDOLs are highly effective for asymmetric additions of organozinc reagents, BINAP derivatives are the gold standard for many asymmetric hydrogenations, and Salen complexes are indispensable for the epoxidation of unfunctionalized olefins. The choice of the optimal chiral ligand is therefore intrinsically linked to the specific synthetic challenge at hand. A thorough understanding of the strengths and limitations of each ligand class, supported by the experimental data and protocols presented in this guide, will empower researchers to design and execute more efficient and selective asymmetric syntheses.
References
A Researcher's Guide to Spectroscopic Analysis for Stereochemical Confirmation
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical advancement. The precise arrangement of atoms in space, or stereochemistry, dictates a molecule's biological activity, physical properties, and chemical reactivity. This guide provides a comparative overview of key spectroscopic techniques used to confirm the stereochemistry of products, offering experimental data and detailed protocols to aid in method selection and application.
Comparison of Spectroscopic Techniques
The choice of spectroscopic method for stereochemical analysis depends on several factors, including the nature of the sample, the type of stereochemical information required (relative or absolute configuration), and the available instrumentation. The following tables summarize the key performance indicators for Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD).
Table 1: General Comparison of Spectroscopic Techniques for Stereochemical Analysis
| Feature | NMR Spectroscopy (NOE/ROE & J-Coupling) | Circular Dichroism (CD) | Vibrational Circular Dichroism (VCD) |
| Principle | Measures through-space correlations (NOE/ROE) and through-bond dihedral angles (J-coupling) of nuclei.[1][2] | Measures the differential absorption of left and right circularly polarized UV-Vis light by chiral molecules.[3][4] | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules.[5][6] |
| Stereochemical Information | Relative configuration and conformation.[1][2] | Absolute configuration of molecules with chromophores.[3][4] | Absolute configuration and solution-phase conformation.[5][6] |
| Sample State | Solution | Solution | Solution |
| Sample Nature | Molecules with NMR-active nuclei (e.g., ¹H, ¹³C). | Chiral molecules with UV-Vis chromophores. | Chiral molecules with IR-active vibrational modes. |
| Destructive? | No | No | No |
Table 2: Performance and Experimental Parameters
| Parameter | NMR Spectroscopy (NOE/ROE & J-Coupling) | Circular Dichroism (CD) | Vibrational Circular Dichroism (VCD) |
| Typical Sample Conc. | 1-10 mg/mL | 0.1-1 mg/mL | 1-20 mg/mL |
| Measurement Time | Minutes to hours per experiment. | Minutes per spectrum. | Hours per spectrum. |
| Instrumentation | NMR Spectrometer | CD Spectropolarimeter | FT-IR Spectrometer with VCD module. |
| Data Analysis | Analysis of cross-peak intensities (NOE/ROE) and coupling constants (J-coupling).[1][2] | Comparison of experimental spectrum with known standards or theoretical calculations.[3][7] | Comparison of experimental spectrum with ab initio DFT calculations.[5][8] |
| Key Advantage | Provides detailed information on 3D structure and conformation in solution. | High sensitivity for chiral molecules with strong chromophores. | Broad applicability to a wide range of chiral molecules, including those without UV chromophores.[5] |
| Key Limitation | Can be complex to interpret for flexible molecules; does not directly provide absolute configuration. | Limited to molecules with suitable chromophores. | Requires theoretical calculations for interpretation; lower sensitivity than ECD. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NOESY/ROESY
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments for determining the spatial proximity of protons in a molecule, which is crucial for elucidating relative stereochemistry and conformation.[9][10][11]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the solution is free of particulate matter.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range and appropriate spectral width.
-
-
NOESY/ROESY Experiment Setup:
-
Select the appropriate pulse sequence (e.g., noesygpph for NOESY with water suppression).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Set the number of data points in the direct (t₂) and indirect (t₁) dimensions (e.g., 2048 and 256, respectively).
-
Set the number of scans (NS) and dummy scans (DS) per increment (e.g., 8-16 NS, 4 DS).
-
Crucially, set the mixing time (d8). For small molecules (<1000 Da), a longer mixing time (e.g., 500-800 ms) is typically used for NOESY. For medium-sized molecules where the NOE might be close to zero, ROESY is preferred with a shorter mixing time (e.g., 200-300 ms).[9]
-
-
Data Acquisition: Start the 2D experiment. Acquisition time can range from a few hours to overnight depending on the sample concentration and desired signal-to-noise ratio.
-
Data Processing:
-
Apply a window function (e.g., sine-bell) to both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the chemical shift axes.
-
-
Data Analysis:
-
Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Analyze the off-diagonal cross-peaks. A cross-peak between two protons indicates they are close in space (typically < 5 Å).
-
The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[9]
-
Correlate the observed NOEs/ROEs with the proposed stereochemistry.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for determining the absolute configuration of chiral molecules containing a chromophore that absorbs UV-visible light.[3][4]
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent that is transparent in the wavelength range of interest. The concentration should be adjusted to give a maximum absorbance of ~1.0 in a standard UV-Vis spectrum. A typical concentration range is 0.1-1.0 mg/mL.
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and allow the lamp to warm up for at least 30 minutes.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
-
Data Acquisition:
-
Select a quartz cuvette with an appropriate path length (commonly 1 cm or 0.1 cm).
-
Record a baseline spectrum with the blank sample.
-
Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).
-
Set the scanning speed, bandwidth, and data pitch (e.g., 100 nm/min, 1 nm, 0.5 nm).
-
Multiple scans (e.g., 3-5) are typically averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([(\theta)]) or differential extinction coefficient ((\Delta\epsilon)).
-
-
Data Analysis:
-
Compare the experimental CD spectrum with the spectra of known stereoisomers or with theoretically calculated spectra.
-
For determining absolute configuration, the experimental spectrum is compared to the computed spectrum of a single enantiomer (e.g., the R-enantiomer). A good match confirms the absolute configuration.[7]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD extends the principles of CD into the infrared region, allowing for the determination of the absolute configuration of a wider range of chiral molecules, including those without UV chromophores.[5][6]
Methodology:
-
Sample Preparation:
-
Prepare a relatively concentrated solution of the sample (typically 1-20 mg/mL) in a suitable solvent that has minimal absorption in the IR region of interest (e.g., CCl₄, CDCl₃, C₂Cl₄).
-
Use a sample cell with a short path length (e.g., 50-200 µm) to minimize solvent absorption.
-
-
Instrument Setup:
-
Use an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM).
-
Allow the instrument to stabilize.
-
-
Data Acquisition:
-
Collect an IR spectrum of the sample to identify the vibrational bands of interest.
-
Collect the VCD spectrum over the desired wavenumber range (e.g., 2000-800 cm⁻¹).
-
Data collection for VCD is typically longer than for standard IR, often requiring several hours to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The raw data is processed by the instrument software to yield the final VCD spectrum, which is a plot of differential absorbance ((\Delta)A) versus wavenumber (cm⁻¹).
-
-
Computational Analysis:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian, Spartan).
-
For the lowest energy conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is opposite to that of the calculated enantiomer.[5][8]
-
Visualization of Workflows
Caption: Experimental workflow for 2D NOESY/ROESY.
Caption: Experimental workflow for Circular Dichroism.
References
- 1. fiveable.me [fiveable.me]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 10. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 11. 2D ROESY Experiment [imserc.northwestern.edu]
The Enduring Legacy of Diethyl D-(-)-Tartrate in Asymmetric Synthesis: A Comparative Guide
Freiburg, Germany - Diethyl D-(-)-tartrate (DET), a readily available and relatively inexpensive chiral molecule derived from D-(-)-tartaric acid, has established itself as a cornerstone in the field of asymmetric synthesis. Its versatility as a chiral auxiliary, ligand, and starting material has enabled the development of powerful synthetic methodologies for the stereocontrolled construction of complex molecules. This guide provides a comparative overview of key reactions utilizing this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in this critical area of chemical synthesis.
The impact of this compound stems from its C2-symmetric backbone, which provides a well-defined chiral environment to direct the stereochemical outcome of a wide range of chemical transformations. From the Nobel Prize-winning Sharpless asymmetric epoxidation to its use in cyclopropanations and the synthesis of sophisticated chiral ligands, DET continues to be an indispensable tool for accessing enantiomerically pure compounds.
Sharpless Asymmetric Epoxidation: A Paradigm of Enantioselective Catalysis
The Sharpless asymmetric epoxidation is arguably the most prominent application of this compound. This reaction facilitates the enantioselective epoxidation of primary and secondary allylic alcohols to produce 2,3-epoxyalcohols, which are valuable chiral building blocks in organic synthesis.[1] The reaction typically employs a catalytic system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and this compound, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[1] The stereochemical outcome of the epoxidation is highly predictable and depends on the chirality of the diethyl tartrate used. With this compound, the epoxide is formed on the α-face of the allylic alcohol when it is drawn in a specific orientation.
Comparative Performance in Sharpless Asymmetric Epoxidation
The following table summarizes the performance of the Sharpless asymmetric epoxidation using this compound with various allylic alcohol substrates, highlighting the consistently high yields and enantiomeric excesses achieved.
| Allylic Alcohol Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (2R,3R)-2,3-Epoxygeraniol | >90 | >95 |
| Cinnamyl alcohol | (2R,3R)-3-Phenyl-2,3-epoxy-1-propanol | 80-90 | >95 |
| (Z)-α-Phenylcinnamyl alcohol | (2S,3R)-2,3-Epoxy-1,3-diphenyl-1-propanol | 85 | >98 |
| α-Cyclohexylallyl alcohol | (2R,3R)-2,3-Epoxy-1-cyclohexyl-1-propanol | 87 | >95 |
Detailed Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol provides a step-by-step procedure for the Sharpless asymmetric epoxidation of geraniol using this compound.
Materials:
-
This compound (DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP) in toluene (5.5 M)
-
Geraniol
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular sieves, powdered and activated
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with powdered 3Å molecular sieves (0.5 g).
-
Anhydrous dichloromethane (25 mL) is added, and the suspension is cooled to -20 °C in a dry ice/acetone bath.
-
This compound (0.31 g, 1.5 mmol) is added, followed by the dropwise addition of titanium(IV) isopropoxide (0.36 g, 1.25 mmol). The mixture is stirred for 10 minutes at -20 °C.
-
A solution of geraniol (1.54 g, 10 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 5 minutes. The resulting mixture is stirred for a further 30 minutes at -20 °C.
-
tert-Butyl hydroperoxide in toluene (5.5 M, 4.0 mL, 22 mmol) is then added dropwise, ensuring the internal temperature does not exceed -15 °C.
-
The reaction mixture is stirred at -20 °C for 4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 10 mL of a 10% aqueous solution of tartaric acid. The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2R,3R)-2,3-epoxygeraniol.
References
A Comparative Guide to Diethyl D-(-)-tartrate Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the pursuit of catalysts that deliver high enantioselectivity and yield is paramount. Diethyl D-(-)-tartrate (DET) has long been a cornerstone chiral ligand, particularly in the formation of stereochemically defined epoxides, diols, and cyclopropanes. This guide provides an objective comparison of the performance of this compound-based catalysts against common alternatives, supported by experimental data. Detailed experimental protocols for key reactions are also presented to facilitate practical application.
Performance Benchmark: this compound in Asymmetric Reactions
The efficacy of a chiral catalyst is primarily judged by its ability to selectively produce one enantiomer over the other, expressed as enantiomeric excess (ee%), and the overall efficiency of the reaction, measured by the chemical yield. The following tables summarize the performance of this compound and alternative catalysts in three key asymmetric transformations: epoxidation, dihydroxylation, and cyclopropanation.
Asymmetric Epoxidation of Allylic Alcohols
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[1] this compound is a key component of the catalyst system, typically in conjunction with titanium(IV) isopropoxide.
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | Ti(Oi-Pr)₄ / (+)-DET / TBHP | -20 | 3.5 | 95 | 91 |
| (Z)-2-Methylhept-2-enol | Ti(Oi-Pr)₄ / (+)-DET / TBHP | -20 | - | 80 | 89 |
| Geraniol | Ti(Oi-Pr)₄ / (+)-DIPT / TBHP | -20 | 3 | 89 | >98 |
Table 1: Performance Comparison in Asymmetric Epoxidation. Data sourced from multiple studies.[2][3] Diisopropyl tartrate (DIPT) is a common alternative to DET and can sometimes offer higher enantioselectivity.
Asymmetric Dihydroxylation of Alkenes
The Sharpless asymmetric dihydroxylation allows for the conversion of alkenes into chiral vicinal diols. While this reaction primarily utilizes cinchona alkaloid-based ligands, the underlying principles of chiral catalysis provide a valuable context for comparison. The commercially available AD-mix-β, containing the chiral ligand (DHQD)₂PHAL, is a widely used system.
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Styrene | AD-mix-β | RT | 24 | - | >99 |
| trans-Stilbene | AD-mix-β | 0 | 6 | 97 | >99 |
| 1-Decene | AD-mix-β | RT | 24 | 85 | 97 |
Table 2: Performance of AD-mix-β in Asymmetric Dihydroxylation. Data highlights the high efficiency and enantioselectivity of modern dihydroxylation catalysts.[4][5]
Asymmetric Cyclopropanation of Alkenes
Asymmetric cyclopropanation is a powerful tool for the synthesis of chiral cyclopropanes, which are important structural motifs in many biologically active molecules. Various catalyst systems have been developed for this transformation, often employing chiral ligands in combination with copper or rhodium salts.
| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Styrene | Cu(I)-bis(oxazoline) / Ethyl diazoacetate | RT | - | 95 | 99 (trans) |
| Styrene | Co(II)-salen / t-Butyl diazoacetate | RT | - | High | >95 (cis) |
| 1-Octene | Rh₂(S-DOSP)₄ / Ethyl diazoacetate | 25 | - | 81 | 97 |
Table 3: Performance of Various Catalysts in Asymmetric Cyclopropanation. This table showcases the diversity of effective catalysts for this transformation.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric catalysis. Below are representative protocols for the three key reactions discussed.
Sharpless Asymmetric Epoxidation of Geraniol using (+)-DET
This procedure is a typical example of a Sharpless asymmetric epoxidation.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET)
-
Powdered 3Å or 4Å molecular sieves
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with powdered molecular sieves (approximately 0.5-1.0 g per 10 mmol of geraniol).
-
Anhydrous CH₂Cl₂ is added, and the slurry is cooled to -20 °C.
-
(+)-Diethyl tartrate (1.2 equivalents relative to Ti(Oi-Pr)₄) is added, followed by the slow addition of titanium(IV) isopropoxide (1 equivalent). The mixture is stirred for 30 minutes at -20 °C.
-
Geraniol (1 equivalent) is added to the catalyst mixture.
-
tert-Butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise while maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with a saturated aqueous solution of FeSO₄, followed by brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Asymmetric Dihydroxylation of Styrene using AD-mix-β
This protocol outlines the use of a commercially available reagent mixture for asymmetric dihydroxylation.[4]
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Styrene
-
Sodium sulfite
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of styrene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of styrene). Stir at room temperature until two clear phases are observed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add styrene (1 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC. For less reactive alkenes, the reaction can be allowed to warm to room temperature.
-
Once the reaction is complete (typically 6-24 hours), quench by adding solid sodium sulfite (1.5 g per 1 mmol of styrene) and stir for one hour at room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Asymmetric Cyclopropanation of Styrene with a Copper-Salen Catalyst
This procedure is a representative example of a metal-catalyzed asymmetric cyclopropanation.
Materials:
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Copper(I) or Copper(II) salt (e.g., Cu(OTf)₂, Cu(acac)₂)
-
Chiral Salen ligand
-
Styrene
-
Ethyl diazoacetate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the copper salt and the chiral Salen ligand are dissolved in the anhydrous solvent. The mixture is stirred at room temperature to form the catalyst complex.
-
Styrene (typically in excess) is added to the catalyst solution.
-
Ethyl diazoacetate is added slowly via a syringe pump over several hours to the reaction mixture. The slow addition is crucial to minimize the formation of diethyl maleate and fumarate side products.
-
The reaction is stirred at the desired temperature and monitored by GC or TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to separate the cyclopropane products from the catalyst and any remaining starting materials.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in catalyst benchmarking and application, the following diagrams illustrate a typical experimental workflow and the catalytic cycle of the Sharpless Asymmetric Epoxidation.
Caption: General experimental workflow for benchmarking catalyst performance.
Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.
References
A Cost-Benefit Analysis of Diethyl D-(-)-tartrate in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale asymmetric synthesis, the economic and operational feasibility of a chosen chiral auxiliary or catalyst is as critical as its stereochemical control. Diethyl D-(-)-tartrate (DET), a readily available and cost-effective chiral building block, has long been a staple in the chemist's toolbox, most notably for its role in the Sharpless asymmetric epoxidation. This guide provides an objective comparison of the cost-benefit profile of this compound against other common alternatives in large-scale applications, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a compelling balance of cost-effectiveness and high enantioselectivity, particularly in catalytic applications like asymmetric epoxidation. While stoichiometric chiral auxiliaries such as Evans oxazolidinones and Oppolzer's camphorsultam can provide excellent and predictable stereocontrol across a broader range of reactions, their significantly higher cost and the overhead associated with their attachment and removal present considerable economic hurdles on an industrial scale. The choice of a chiral induction method is therefore a multifaceted decision, weighing the cost of raw materials, process efficiency, and the specific requirements of the synthetic target.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and its alternatives in large-scale asymmetric synthesis.
Table 1: Cost Comparison of Chiral Auxiliaries and Ligands
| Compound | Typical Application | Estimated Price (per kg) | Key Cost Considerations |
| This compound (DET) | Chiral Ligand (e.g., Sharpless Epoxidation), Chiral Auxiliary | ₹1,300 - ₹6,000[1][2] | Relatively low cost, often used in catalytic amounts, though stoichiometric use is also possible. |
| Evans Oxazolidinones | Chiral Auxiliary (e.g., Asymmetric Alkylation, Aldol Reactions) | High | High cost of the auxiliary itself, which is used in stoichiometric amounts. Recovery and recycling are crucial for economic viability. |
| Oppolzer's Camphorsultam | Chiral Auxiliary (e.g., Asymmetric Alkylation, Diels-Alder Reactions) | High (e.g., ~$172/5g for (1S)-(-)-2,10-Camphorsultam)[3] | Very high cost, used stoichiometrically. Efficient recovery is essential for any large-scale application. |
| Schöllkopf Bis-Lactim Ethers | Chiral Auxiliary (Asymmetric Amino Acid Synthesis) | Moderate to High | Synthesis of the auxiliary is multi-step, contributing to the overall cost. Used in stoichiometric amounts. |
Table 2: Performance Comparison in Asymmetric Synthesis
| Method | Reaction Type | Substrate Example | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Key Performance Considerations |
| Sharpless Asymmetric Epoxidation (using DET) | Epoxidation | Allylic Alcohols | 70-90+[4][5] | >90-98+ ee[4][5] | Highly reliable and predictable for allylic alcohols. Catalyst loading is low (5-10 mol%). |
| Asymmetric Alkylation (using Evans Oxazolidinone) | Alkylation | N-acyloxazolidinone | 80-95+[6][7] | >99 de[6][7] | Excellent diastereoselectivity for a wide range of electrophiles. Requires stoichiometric auxiliary. |
| Asymmetric Aldol Reaction (using Oppolzer's Camphorsultam) | Aldol Reaction | N-acylsultam | High[8] | High[8] | Provides high levels of stereocontrol. The auxiliary is robust but expensive. |
| Asymmetric Amino Acid Synthesis (using Schöllkopf Bis-Lactim Ether) | Alkylation | Glycine bis-lactim ether | >95 ee[9] | High[9] | A reliable method for the synthesis of non-proteinogenic amino acids. |
Experimental Protocols
Large-Scale Sharpless Asymmetric Epoxidation of an Allylic Alcohol using this compound
This protocol is adapted from established procedures for the Sharpless asymmetric epoxidation and is intended for a multi-kilogram scale.
Materials:
-
Titanium (IV) isopropoxide
-
This compound (DET)
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or isooctane)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4Å), activated
-
Aqueous solution of NaOH
-
Brine
Procedure:
-
Reactor Preparation: A suitable glass-lined or stainless steel reactor is charged with dichloromethane and activated 4Å molecular sieves under an inert atmosphere (e.g., nitrogen). The reactor is cooled to -20°C.
-
Catalyst Formation: Titanium (IV) isopropoxide (5-10 mol%) is added to the cooled solvent, followed by the slow addition of this compound (6-12 mol%). The mixture is stirred for 30 minutes to an hour to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: The allylic alcohol is added to the reactor, ensuring the temperature is maintained at -20°C.
-
Epoxidation: A solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise over several hours, maintaining the internal temperature below -15°C. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a cold aqueous solution of NaOH. This serves to hydrolyze the titanium complexes and facilitate work-up.
-
Work-up and Isolation: The mixture is warmed to room temperature and stirred vigorously for several hours. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude epoxy alcohol.
-
Purification: The crude product is purified by a suitable method, such as distillation or chromatography, to yield the enantiomerically enriched epoxy alcohol.
Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans Auxiliary)
This protocol is a general procedure for the diastereoselective alkylation of an Evans oxazolidinone on a large scale.
Materials:
-
N-acyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans auxiliary)
-
Anhydrous tetrahydrofuran (THF)
-
A strong base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS))
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reactor Setup: A clean, dry reactor is charged with the N-acyl oxazolidinone and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78°C.
-
Enolate Formation: A solution of the strong base (1.05-1.1 equivalents) in THF is added slowly to the reaction mixture, maintaining the temperature at -78°C. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: The alkyl halide (1.1-1.2 equivalents) is added neat or as a solution in THF, again keeping the temperature at -78°C. The reaction is stirred until completion, as determined by TLC or HPLC analysis.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.
-
Auxiliary Cleavage and Product Isolation: The chiral auxiliary is typically cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired chiral carboxylic acid or alcohol, respectively. The cleaved auxiliary can often be recovered and recycled. The final product is purified by crystallization or chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Cost-Benefit Analysis in Detail
This compound:
-
Benefits:
-
Low Cost: As a derivative of naturally abundant tartaric acid, DET is significantly cheaper than most other chiral auxiliaries.
-
Catalytic Use: In reactions like the Sharpless epoxidation, it is used in catalytic quantities, further enhancing its cost-effectiveness.
-
High Enantioselectivity: For specific reaction classes, it provides excellent and predictable stereocontrol.
-
Well-Established Technology: The Sharpless epoxidation is a robust and well-understood process, facilitating scale-up.
-
-
Costs/Drawbacks:
-
Limited Scope: Its primary high-performance application is the epoxidation of allylic alcohols. Its utility as a general chiral auxiliary for other transformations is less pronounced compared to alternatives.
-
Waste Stream: The use of a stoichiometric titanium reagent in the Sharpless epoxidation generates significant metal-containing waste, which requires appropriate disposal.
-
Chiral Auxiliaries (Evans, Oppolzer, etc.):
-
Benefits:
-
Broad Applicability: These auxiliaries are effective for a wide range of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.[10]
-
High and Predictable Stereocontrol: They generally provide very high levels of diastereoselectivity, which can be reliably predicted based on well-established models.
-
Auxiliary Recovery: In many cases, the auxiliary can be recovered and recycled, mitigating its high initial cost.[11][12][13]
-
-
Costs/Drawbacks:
-
High Cost: The multi-step synthesis of these complex chiral molecules makes them inherently expensive.
-
Stoichiometric Use: They are required in stoichiometric amounts, which significantly impacts the overall process mass intensity.
-
Additional Synthetic Steps: The process requires additional steps for the attachment and cleavage of the auxiliary, adding to the overall cost and complexity of the synthesis.
-
Atom Economy: The use of stoichiometric auxiliaries inherently leads to lower atom economy compared to catalytic processes.
-
Conclusion
For large-scale synthesis, this compound presents a highly attractive option when applicable, primarily for the asymmetric epoxidation of allylic alcohols. Its low cost and catalytic use in this context provide a significant economic advantage. However, for a broader range of asymmetric transformations requiring high stereocontrol, the use of more expensive chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam may be necessary. In such cases, a thorough cost-benefit analysis must include the potential for auxiliary recovery and recycling to ensure the economic viability of the process on an industrial scale. The decision ultimately hinges on the specific synthetic challenge, the target molecule's value, and the overall process economics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Chiral Building Blocks for Diethyl D-(-)-tartrate
For Researchers, Scientists, and Drug Development Professionals
Diethyl D-(-)-tartrate stands as a cornerstone in asymmetric synthesis, most notably for its pivotal role in the Sharpless asymmetric epoxidation. However, the vast landscape of chiral molecules offers a plethora of alternatives derived from the chiral pool—nature's readily available, enantiomerically pure compounds. This guide provides an objective comparison of various alternative chiral building blocks to this compound, supported by experimental data and detailed protocols for key transformations. We will explore other tartrate esters and delve into the rich diversity of auxiliaries and ligands derived from amino acids, terpenes, and carbohydrates.
Performance Comparison of Chiral Building Blocks
The efficacy of a chiral building block is ultimately determined by its performance in inducing stereoselectivity in a chemical reaction. The following tables summarize quantitative data for key asymmetric transformations, comparing this compound with its alternatives.
Asymmetric Epoxidation of Allylic Alcohols
The Sharpless asymmetric epoxidation is the quintessential application for diethyl tartrate. However, the choice of the tartrate ester can be substrate-dependent, with diisopropyl tartrate often providing superior results.
Table 1: Performance Comparison of Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT) in Sharpless Asymmetric Epoxidation
| Substrate | Chiral Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | (+)-DET | Ti(Oi-Pr)₄/TBHP | -20 | 3.5 | 95 | 91 |
| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT | Ti(Oi-Pr)₄/TBHP | -20 | 48 | 85 | >98 |
| (Z)-3-Nonen-1-ol | (+)-DIPT | Ti(Oi-Pr)₄/TBHP | -20 | 24 | 80 | 95 |
| (E)-2-Hexen-1-ol | (+)-DET | Ti(Oi-Pr)₄/TBHP | -20 | 4 | 85 | 95 |
Beyond tartrates, other catalyst systems can be employed for epoxidation, although they are not direct replacements for the ligand in the Sharpless protocol. For instance, the Jacobsen-Katsuki epoxidation utilizes chiral salen complexes and is particularly effective for cis-alkenes.
Asymmetric Dihydroxylation of Alkenes
While tartrates are not the primary choice for asymmetric dihydroxylation, the Sharpless asymmetric dihydroxylation employs chiral ligands derived from cinchona alkaloids, which are themselves part of the chiral pool. These ligands, in conjunction with osmium tetroxide, provide a powerful method for the enantioselective synthesis of vicinal diols.
Table 2: Performance of Sharpless Asymmetric Dihydroxylation using Cinchona Alkaloid-Derived Ligands
| Alkene | Ligand | Reoxidant | Yield (%) | ee (%) |
| Styrene | (DHQD)₂-PHAL | K₃Fe(CN)₆ | 95 | 97 |
| trans-Stilbene | (DHQD)₂-PHAL | K₃Fe(CN)₆ | 98 | >99 |
| 1-Decene | (DHQ)₂-PHAL | K₃Fe(CN)₆ | 92 | 97 |
| Methyl trans-cinnamate | (DHQD)₂-PHAL | K₃Fe(CN)₆ | 97 | 99.5 |
Asymmetric Alkylation using Amino Acid-Derived Chiral Auxiliaries
Amino acids provide a rich source of chiral building blocks for the synthesis of chiral auxiliaries. Evans oxazolidinones and pseudoephedrine amides are two prominent examples that direct the stereoselective alkylation of enolates.
Table 3: Performance of Amino Acid-Derived Chiral Auxiliaries in Asymmetric Alkylation
| Auxiliary | Substrate (N-Acyl derivative) | Electrophile | Diastereomeric Ratio (dr) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 95 |
| (1R,2R)-Pseudoephenamine | Propionyl | Ethyl iodide | 98:2 | 97 |
| (4S)-4-Benzyl-2-oxazolidinone | Propionyl | Methyl iodide | 97:3 | 90 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral building blocks. Below are representative protocols for key asymmetric transformations.
Protocol 1: Catalytic Sharpless Asymmetric Epoxidation
This protocol is a representative example for a catalytic Sharpless epoxidation of an allylic alcohol.
Materials:
-
Allylic alcohol
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Powdered 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approx. 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Anhydrous CH₂Cl₂ is added, and the suspension is cooled to -20 °C.
-
(+)-DET or (+)-DIPT (6 mol%) is added, followed by the dropwise addition of Ti(Oi-Pr)₄ (5 mol%). The mixture is stirred for 30 minutes at -20 °C.
-
A solution of the allylic alcohol (1.0 eq) in CH₂Cl₂ is added dropwise to the catalyst mixture.
-
The TBHP solution (1.5-2.0 eq) is added dropwise, maintaining the internal temperature at -20 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting biphasic mixture is filtered through Celite®, and the organic layer is separated.
-
The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Sharpless Asymmetric Dihydroxylation
This protocol describes a general procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.
Materials:
-
Alkene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but often improves rate and enantioselectivity)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix).
-
If required, add methanesulfonamide (1.0 eq).
-
Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.
-
Add the alkene (1.0 eq) and stir vigorously at 0 °C.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 g of AD-mix).
-
The mixture is stirred at room temperature for 1 hour.
-
Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with 2 M NaOH, then with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude diol is purified by flash column chromatography or recrystallization.
Protocol 3: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol outlines a typical procedure for the diastereoselective alkylation of an N-acyloxazolidinone.
Materials:
-
N-acyloxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)
-
Electrophile (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate.
-
The electrophile (1.2 eq) is then added, and the reaction is stirred at -78 °C for 1-4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric excess is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
-
Cleavage of the Auxiliary: The alkylated product can be hydrolyzed (e.g., using LiOH/H₂O₂) to the corresponding carboxylic acid, reduced (e.g., using LiBH₄) to the alcohol, or converted to a ketone (e.g., using a Grignard reagent), liberating the chiral auxiliary for recovery.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows and conceptual relationships discussed.
Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.
Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.
Caption: The Chiral Pool concept and its application in asymmetric synthesis.
The Chiral Advantage: Diethyl D-(-)-tartrate in the Synthesis of Bioactive Molecules
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is paramount, often dictating its efficacy and safety. Diethyl D-(-)-tartrate, a readily available and cost-effective chiral building block, has emerged as a cornerstone in asymmetric synthesis, enabling the stereoselective production of complex active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of drug synthesis case studies, highlighting the utility of this compound against alternative synthetic strategies. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Case Study 1: The Synthesis of (+)-Muricatacin
(+)-Muricatacin is a naturally occurring γ-lactone with demonstrated cytotoxic activity against various tumor cell lines, making it a molecule of significant interest in cancer research. Its synthesis provides an excellent example of the strategic application of this compound.
Method 1: Synthesis of (+)-Muricatacin via Diethyl L-(-)-tartrate Derivative
The synthesis reported by Somfai and coworkers utilizes an L-threitol derivative, readily prepared from Diethyl L-(-)-tartrate, as the chiral precursor. This approach establishes the critical stereocenters early in the synthetic sequence.
Experimental Workflow for the Synthesis of (+)-Muricatacin using a Diethyl L-(-)-tartrate derivative:
Caption: Synthesis of (+)-Muricatacin from a Diethyl L-(-)-tartrate derivative.
Alternative Method: Synthesis of a (-)-Muricatacin Analogue from D-(-)-Lyxose
An alternative approach developed by Tsai and coworkers for the synthesis of a (-)-muricatacin analogue employs D-(-)-lyxose as the chiral starting material. This method showcases a different strategy for installing the required stereochemistry.
Experimental Workflow for the Synthesis of a (-)-Muricatacin Analogue from D-(-)-Lyxose:
Caption: Synthesis of a (-)-Muricatacin Analogue from D-(-)-Lyxose.
Performance Comparison
| Parameter | Synthesis via Diethyl L-(-)-tartrate derivative (Somfai et al.) | Synthesis of Analogue from D-(-)-Lyxose (Tsai et al.) |
| Starting Material | Diethyl L-(-)-tartrate | D-(-)-Lyxose |
| Overall Yield | Not explicitly stated in the abstract | 50% (over 6 steps)[1] |
| Key Chiral Source | Diethyl L-(-)-tartrate | D-(-)-Lyxose |
| Key Steps | Epoxide formation and ring opening | Double Wittig olefination, one-pot deprotection/lactonization |
| Enantiomeric Purity | Enantiospecific | Enantiopure |
Case Study 2: The Synthesis of Nectrisine
Nectrisine is a potent α-glucosidase inhibitor with immunomodulatory activity, making it a target for the development of treatments for diabetes and viral infections.
Method 1: Synthesis of Nectrisine via this compound
A synthetic route reported by Kim and coworkers starts from this compound to construct the key stereocenters of nectrisine.
Experimental Workflow for the Synthesis of Nectrisine from this compound:
Caption: Synthesis of Nectrisine from this compound.
Alternative Method: Formal Synthesis of Nectrisine from Butadiene Monoepoxide
An alternative, enantioselective formal synthesis of nectrisine has been developed starting from the achiral butadiene monoepoxide. This approach relies on a palladium-catalyzed asymmetric allylic amination to introduce chirality.
Experimental Workflow for the Formal Synthesis of Nectrisine from Butadiene Monoepoxide:
Caption: Formal Synthesis of Nectrisine from Butadiene Monoepoxide.
Performance Comparison
| Parameter | Synthesis via this compound (Kim et al.) | Formal Synthesis from Butadiene Monoepoxide |
| Starting Material | This compound | Butadiene monoepoxide |
| Overall Yield | Not explicitly stated in the abstract | 48% (over 7 steps to lactam precursor) |
| Key Chiral Source | This compound | Chiral palladium catalyst |
| Key Steps | Strecker reaction, oxidative lactam formation | Palladium-catalyzed dynamic kinetic asymmetric transformation, cross-metathesis, dihydroxylation |
| Enantiomeric Purity | High (not specified in abstract) | High (not specified in abstract) |
Experimental Protocols
Synthesis of a (-)-Muricatacin Analogue from D-(-)-Lyxose (Adapted from Tsai et al.)[1]
Step 1: 2,3-O-isopropylidene-α-D-lyxofuranose
To a suspension of D-(-)-lyxose in anhydrous acetone, a catalytic amount of concentrated sulfuric acid is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with sodium bicarbonate, filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the product.
Step 2: Wittig Olefination
The product from Step 1 is subjected to a Wittig reaction with an appropriate phosphorane ylide to introduce the alkyl side chain. The reaction is typically carried out in an anhydrous solvent such as THF at low temperature.
Step 3: Second Wittig Olefination
A second Wittig olefination is performed to complete the carbon skeleton of the muricatacin analogue.
Step 4: One-pot Deisopropylidenation and Intramolecular Lactonization
The product from the second Wittig reaction is treated with an acid in a suitable solvent to remove the isopropylidene protecting group, which is followed by spontaneous intramolecular lactonization to yield the final (-)-muricatacin analogue. Purification is achieved by column chromatography.
Formal Synthesis of Nectrisine from Butadiene Monoepoxide (Adapted from published procedures)
Step 1: Palladium-Catalyzed Asymmetric Allylic Amination
Racemic butadiene monoepoxide is treated with a nitrogen nucleophile (e.g., a protected amine) in the presence of a palladium catalyst and a chiral ligand. This dynamic kinetic asymmetric transformation establishes the key stereocenter.
Step 2: Cross-Metathesis
The product from the allylic amination is then subjected to a cross-metathesis reaction with a suitable coupling partner (e.g., ethyl acrylate) using a Grubbs-type catalyst to extend the carbon chain.
Step 3: Dihydroxylation
The alkene from the cross-metathesis step is dihydroxylated using an oxidizing agent such as osmium tetroxide to introduce the vicinal diol functionality.
Step 4: Deprotection and Cyclization
The protecting groups are removed under appropriate conditions, leading to a spontaneous cyclization to form the lactam precursor of nectrisine.
Conclusion
The case studies of (+)-muricatacin and nectrisine synthesis demonstrate the strategic importance of this compound as a chiral starting material in the efficient construction of complex bioactive molecules. Its use allows for the early and reliable introduction of key stereocenters, often leading to concise and stereocontrolled synthetic routes. While alternative methods utilizing other chiral sources or asymmetric catalysis offer viable and sometimes more flexible approaches, the accessibility and predictable stereochemical outcome associated with this compound solidify its role as a valuable tool in the drug development professional's arsenal. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereochemical challenges of the target molecule.
References
A Comparative Guide to Diethyl D-(-)-tartrate versus Diisopropyl D-(-)-tartrate (DIPT) in Asymmetric Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, providing a reliable method for the enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxy alcohols.[1][2] These chiral building blocks are invaluable intermediates in the synthesis of a wide array of pharmaceuticals and natural products. The success of this reaction hinges on the chiral catalyst, which is formed in situ from a titanium(IV) alkoxide and a chiral dialkyl tartrate. The two most commonly employed chiral ligands are diethyl D-(-)-tartrate (DET) and diisopropyl D-(-)-tartrate (DIPT). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic needs.
Performance Comparison: DET vs. DIPT
While both DET and DIPT are highly effective in inducing high levels of enantioselectivity, their performance can vary depending on the structure of the allylic alcohol substrate. Generally, diisopropyl tartrate (DIPT) is reported to provide slightly higher enantiomeric excess (ee%) in many cases, particularly for more sterically hindered substrates and in kinetic resolutions of secondary allylic alcohols.[3] However, diethyl tartrate (DET) remains a widely used and often more cost-effective option that provides excellent results for a broad range of substrates.
The following table summarizes a direct comparison of the performance of D-(-)-DET and D-(-)-DIPT in the asymmetric epoxidation of various allylic alcohols under catalytic conditions.
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| Geraniol | (-)-DET | 90 | 94 |
| Geraniol | (-)-DIPT | 77 | 95 |
| (E)-2-Hexen-1-ol | (+)-DET | 85 | 94 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 85-95 | >95 |
| Cinnamyl alcohol | (+)-DET | 88 | 95 |
| Cinnamyl alcohol | (+)-DIPT | 89 | >98 |
| α-Phenylcinnamyl alcohol | (+)-DET | 80 | 80 |
| α-Phenylcinnamyl alcohol | (+)-DIPT | 79 | >98 |
Data compiled from Gao, Y. et al. J. Am. Chem. Soc. 1987, 109, 5765-5780.[4][5][6]
Key Considerations for Ligand Selection
-
Enantioselectivity: For many substrates, DIPT can offer a modest to significant improvement in enantioselectivity over DET. This is particularly true for more sterically demanding allylic alcohols.
-
Kinetic Resolution: DIPT is generally the preferred ligand for the kinetic resolution of racemic secondary allylic alcohols, often providing higher selectivity factors.
-
Cost and Availability: DET is typically more readily available and less expensive than DIPT, making it a practical choice for large-scale syntheses where its performance is satisfactory.
-
Reaction Rate: In some instances, the reaction rates may differ between the two ligands, although this is not a universally consistent trend.
Experimental Protocols
Below are representative experimental protocols for the Sharpless asymmetric epoxidation using both D-(-)-DET and D-(-)-DIPT.
General Catalytic Sharpless Asymmetric Epoxidation Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
D-(-)-Diethyl tartrate (DET) or D-(-)-Diisopropyl tartrate (DIPT)
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or decane)
-
Powdered 3Å or 4Å molecular sieves
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet is charged with powdered molecular sieves.
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.
-
The chiral tartrate (D-(-)-DET or D-(-)-DIPT, ~6 mol%) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (~5 mol%) is then added, and the mixture is stirred for at least 30 minutes at -20 °C to form the chiral catalyst.
-
A solution of TBHP (1.5-2.0 equivalents) is added dropwise, ensuring the temperature remains at -20 °C.
-
The allylic alcohol (1.0 equivalent) is added, and the reaction is stirred at -20 °C.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC, or HPLC).
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is warmed to room temperature and stirred vigorously for at least one hour.
-
The resulting emulsion is filtered through a pad of celite, and the filter cake is washed with dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxy alcohol is then purified by flash column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying principles of stereoselectivity, the following diagrams are provided.
Caption: A generalized workflow for the Sharpless asymmetric epoxidation.
Caption: A mnemonic for predicting the stereochemical outcome of the Sharpless epoxidation.
Conclusion
Both this compound and diisopropyl D-(-)-tartrate are excellent chiral ligands for the Sharpless asymmetric epoxidation. The choice between them is often a balance between achieving the highest possible enantioselectivity and practical considerations such as cost and availability. For many applications, DET provides excellent results and is a cost-effective choice. However, when maximizing enantiomeric excess is critical, or for challenging substrates and kinetic resolutions, DIPT is often the superior ligand. It is recommended that for a new substrate, both ligands be screened to determine the optimal conditions for the desired transformation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scribd.com [scribd.com]
- 6. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Proper Disposal of Diethyl D-(-)-tartrate: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Diethyl D-(-)-tartrate, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection. Handle the material in a well-ventilated area.[1] In case of a spill, absorb the material with an inert substance like sand or silica gel and collect it into a suitable, closed container for disposal.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][2][3]
-
Collection : Collect surplus and non-recyclable this compound in a suitable, closed, and properly labeled container.[2]
-
Consultation : Contact a licensed professional waste disposal service to arrange for pickup and disposal. These companies are equipped to handle chemical waste in accordance with federal, state, and local regulations.[1][2]
-
Incineration : An alternative method is controlled incineration with flue gas scrubbing, which should only be performed by a licensed chemical destruction plant.[3]
-
Contaminated Packaging : Dispose of the original container as unused product, following the same procedures.[1][2] Do not reuse empty containers.[1]
-
Restrictions : Do not dispose of this compound by discharging it into sewer systems or contaminating water, foodstuffs, or animal feed.[3]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₄O₆ |
| Molecular Weight | 206.20 g/mol [2] |
| Boiling Point | 162 °C at 25 hPa[2] |
| Density | 1.205 g/mL at 20 °C |
| Flash Point | 93.4 °C (closed cup) |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl D-(-)-tartrate
For Immediate Reference: Essential Safety and Handling Information for Diethyl D-(-)-tartrate
This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1] A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against splashes and airborne droplets of this compound, which can cause serious eye irritation.[2] |
| Skin Protection | Gloves: Butyl rubber gloves are recommended for handling esters. Nitrile gloves have poor resistance to esters and should be avoided.[2][3] Always inspect gloves for integrity before use.[3][4] Lab Coat/Clothing: A chemically resistant lab coat or apron. Fire/flame resistant and impervious clothing is recommended.[3] | Prevents skin contact, which can cause irritation.[2] Butyl rubber provides better chemical resistance to esters compared to other common laboratory gloves. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1][4] If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with organic vapor cartridges. | Ensures that inhalation of vapors or mists is minimized. Adequate ventilation is a key engineering control. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a structured operational plan minimizes the risk of exposure and accidents.
-
Preparation:
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Handle this compound in a chemical fume hood to ensure adequate ventilation.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Avoid inhalation of vapors or mists.[1]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7]
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Chemical Waste:
-
Dispose of waste this compound in a designated and properly labeled hazardous waste container.
-
Do not dispose of down the drain or in regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[2]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Puncture or otherwise destroy the empty container to prevent reuse.
-
Dispose of the container as hazardous waste, following institutional and regulatory guidelines.[4]
-
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of the safety and handling procedures for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
